molecular formula C15H22N2O3 B1395893 tert-butyl 2-amino-4-(morpholin-4-yl)benzoate CAS No. 1108745-90-9

tert-butyl 2-amino-4-(morpholin-4-yl)benzoate

Katalognummer: B1395893
CAS-Nummer: 1108745-90-9
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: QBAMKGFRDPWDHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-butyl 2-amino-4-(morpholin-4-yl)benzoate is an advanced chemical intermediate with the molecular formula C15H22N2O3 and molecular weight of 278.35 g/mol . This synthetically valuable compound features a benzoate core structure substituted with both a tert-butyl ester group and a morpholine heterocycle, creating unique electronic and steric properties that make it particularly valuable in medicinal chemistry and drug discovery research. The compound's primary research application lies in its role as a key synthetic building block for the development of pharmacologically active molecules, particularly those targeting enzyme inhibition pathways . The strategic incorporation of both amino and morpholino substituents on the aromatic ring system enables versatile derivatization potential, allowing researchers to develop structure-activity relationships in lead optimization campaigns. The morpholine ring, a common pharmacophore in drug design, contributes to enhanced solubility and bioavailability parameters in candidate molecules, while the tert-butyl ester group provides a protected carboxylic acid functionality that can be selectively deprotected under mild acidic conditions for further molecular elaboration. Research indicates that structural analogs containing the morpholine motif demonstrate significant biological activities, with published studies showing applications in development of histone deacetylase inhibitors and benzothiazole-based compounds with potential antineoplastic properties . The compound's mechanism of action in research settings typically involves interaction with enzymatic targets through its hydrogen bonding capabilities from both the amino group and morpholine oxygen, combined with the aromatic system's capacity for π-stacking interactions with biological targets. Additional research applications include serving as a precursor for radiopharmaceutical development, molecular probe design for target engagement studies, and as a scaffold for library development in high-throughput screening initiatives. This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research applications in pharmaceutical development, chemical biology, and academic investigations. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult relevant safety data sheets and implement appropriate engineering controls when handling this compound.

Eigenschaften

IUPAC Name

tert-butyl 2-amino-4-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)12-5-4-11(10-13(12)16)17-6-8-19-9-7-17/h4-5,10H,6-9,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAMKGFRDPWDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to tert-butyl 2-amino-4-(morpholin-4-yl)benzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for a Novel Scaffold

The molecule tert-butyl 2-amino-4-(morpholin-4-yl)benzoate integrates three key structural motifs, each with established significance in medicinal chemistry: the 2-aminobenzoic acid core, the morpholine substituent, and a tert-butyl ester protecting group.

  • 2-Aminobenzoic Acid (Anthranilate) Derivatives: This core structure is a privileged scaffold found in a wide range of biologically active compounds and pharmaceuticals. Its derivatives are known to exhibit diverse pharmacological activities.

  • The Morpholine Moiety: The morpholine ring is a common substituent in drug candidates due to its favorable properties. It can improve aqueous solubility, metabolic stability, and act as a hydrogen bond acceptor, thereby influencing the pharmacokinetic and pharmacodynamic profile of a molecule.[1][2] Morpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1][3]

  • Tert-butyl Ester: The tert-butyl ester group often serves as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions.[3] It also increases the lipophilicity of the molecule, which can be advantageous for cell permeability.

The combination of these features in tert-butyl 2-amino-4-(morpholin-4-yl)benzoate makes it an attractive building block for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and infectious diseases.

Proposed Synthetic Pathways

Given the absence of a standardized synthesis protocol for the title compound, two plausible synthetic routes are proposed based on established organic chemistry methodologies for analogous structures.

Pathway A: Nucleophilic Aromatic Substitution of a Nitro-Aryl Precursor

This pathway is adapted from the synthesis of the structurally similar compound, tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate, and represents a robust approach.[4] The key step is a nucleophilic aromatic substitution of a nitro-activated aryl halide with morpholine, followed by reduction of the nitro group.

Synthetic Pathway A A 2-Chloro-4-nitrobenzoic acid B tert-butyl 2-chloro-4-nitrobenzoate A->B t-BuOH, DCC, DMAP C tert-butyl 2-(morpholin-4-yl)-4-nitrobenzoate B->C Morpholine, heat D tert-butyl 2-amino-4-(morpholin-4-yl)benzoate C->D H2, Pd/C

Figure 1: Proposed Synthesis via Nucleophilic Aromatic Substitution.

Experimental Protocol:

  • Step 1: Esterification. 2-Chloro-4-nitrobenzoic acid is esterified to its tert-butyl ester. A solution of 2-chloro-4-nitrobenzoic acid in a suitable solvent like dichloromethane (DCM) is treated with tert-butanol, dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is stirred at room temperature until completion.

  • Step 2: Nucleophilic Aromatic Substitution. The resulting tert-butyl 2-chloro-4-nitrobenzoate is then subjected to a nucleophilic aromatic substitution reaction with morpholine. The ester is dissolved in excess morpholine or in a high-boiling solvent with morpholine, and the mixture is heated to reflux for several hours until the starting material is consumed.[5]

  • Step 3: Nitro Group Reduction. The intermediate, tert-butyl 2-(morpholin-4-yl)-4-nitrobenzoate, is reduced to the corresponding aniline. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent such as methanol or ethyl acetate.

Pathway B: Palladium-Catalyzed C-N Cross-Coupling

An alternative and highly versatile approach involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[6][7][8] This method allows for the direct formation of the C-N bond between an aryl halide and morpholine.

Synthetic Pathway B E tert-butyl 2-amino-4-bromobenzoate F tert-butyl 2-amino-4-(morpholin-4-yl)benzoate E->F Morpholine, Pd catalyst, Ligand, Base

Figure 2: Proposed Synthesis via Buchwald-Hartwig Amination.

Experimental Protocol:

  • Step 1: Buchwald-Hartwig Amination. A mixture of tert-butyl 2-amino-4-bromobenzoate, morpholine, a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., Cs2CO3 or NaOtBu) is prepared in an inert solvent like toluene or dioxane.[9]

  • Step 2: Reaction Execution. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired tert-butyl 2-amino-4-(morpholin-4-yl)benzoate.

A similar approach could be employed using a copper-catalyzed Ullmann condensation, which is another established method for forming aryl C-N bonds, though it often requires higher reaction temperatures.[10][11][12]

Physicochemical and Structural Data

The following table summarizes the predicted physicochemical properties of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate. These values are calculated and provide a basis for understanding the molecule's likely behavior in biological systems.

PropertyValue
Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
Predicted LogP 2.5 - 3.0
Topological Polar Surface Area (TPSA) 70.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 4

Potential Applications in Drug Discovery

The structural features of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate suggest its potential as a scaffold for developing novel therapeutic agents.

Anticancer Activity

The 4-anilinoquinoline and related scaffolds are well-known inhibitors of various kinases, with several approved drugs like bosutinib and neratinib featuring this core structure.[13] The morpholine group, in particular, is found in many kinase inhibitors where it often occupies the solvent-exposed region of the ATP-binding pocket, enhancing potency and selectivity. The 4-morpholino moiety in compounds has been associated with cytotoxicity against various cancer cell lines.[14][15] Therefore, derivatives of the title compound could be explored as potential kinase inhibitors or as cytotoxic agents.

Antimicrobial Agents

Morpholine derivatives have been investigated for their antibacterial and antifungal properties.[3][16] The ability of the morpholine ring to improve the physicochemical properties of a compound can be leveraged to design new antimicrobial agents with enhanced efficacy. The 2-aminobenzoic acid core is also a precursor in the biosynthesis of folate in many bacteria, making it a potential target for antimicrobial drug design.[17]

Structure-Activity Relationship (SAR) Insights

Based on related compound series, certain structural modifications can be predicted to influence biological activity:

  • Substitution on the Aniline Nitrogen: The secondary amine can be further functionalized to explore interactions with specific biological targets.

  • Modification of the Morpholine Ring: Altering the morpholine ring, for instance, by introducing substituents, could modulate the compound's activity and pharmacokinetic properties.

  • Ester Group Modification: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides to fine-tune the molecule's properties.

Studies on related 4-morpholino derivatives have shown that the presence of electron-withdrawing groups on the aromatic ring can enhance antitumor activity.[14][15]

Conclusion

While tert-butyl 2-amino-4-(morpholin-4-yl)benzoate is not a widely cataloged compound, its constituent parts suggest significant potential as a versatile building block in medicinal chemistry. The synthetic pathways outlined in this guide offer practical strategies for its preparation, opening the door for its inclusion in compound libraries for screening against various biological targets. The favorable physicochemical properties imparted by the morpholine moiety, combined with the proven biological relevance of the 2-aminobenzoate scaffold, make this an attractive molecule for further investigation in the development of novel therapeutics.

References

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PMC.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Advion, Inc.
  • Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Deriv
  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library.
  • Copper-Catalyzed Aza-Michael Addition of 2-Aminobenzoate to β-Substituted α,β-Unsaturated Ketones.
  • Ullmann condens
  • Buchwald–Hartwig amin
  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Deriv
  • Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PubMed.
  • Buchwald-Hartwig Amin
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Synthesis of 2-tert-butyl-5-[morpholin-4-yl]-6-nitrobenzothiazole. PrepChem.com.
  • Ullmann Coupling & other Cu C
  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry - Chem Publishers.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Supplementary Inform
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
  • tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)
  • An updated review on morpholine derivatives with their pharmacological actions. Journal of the Indian Chemical Society.
  • Coupling of 2-bromobenzoic acid with 4-methoxythiophenol under Ullmann conditions. ChemSpider.
  • Synthesis method of morpholine benzoate compound.
  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. PMC.
  • Docking, Synthesis and Antimalarial Activity of Novel 4-anilinoquinoline Deriv
  • tert-butyl 4-(aMinoMethyl)
  • An updated review on morpholine derivatives with their pharmacological actions. ScienceDirect.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
  • New 4-(Morpholin-4-Yl)
  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][18][19]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed.

  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. PMC.
  • Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl. Journal of Applied Pharmaceutical Science.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
  • Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investig

Sources

Comprehensive Technical Guide on tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate: Molecular Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and rational drug design, the selection of precise molecular building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate (CAS Registry Number: 1108745-90-9) is a highly specialized, privileged intermediate[1],[2]. It is predominantly utilized in the synthesis of small-molecule kinase inhibitors, particularly those targeting Anaplastic Lymphoma Kinase (ALK), Aurora kinases, and the MAPK pathway[3].

This whitepaper provides an in-depth technical analysis of its molecular weight, physicochemical properties, structural causality in drug design, and self-validating synthetic protocols.

Molecular Identity & Physicochemical Profiling

Accurate molecular weight determination is the cornerstone of analytical validation (e.g., LC-MS profiling) during high-throughput synthesis. The target compound consists of a benzoate core substituted with a tert-butyl ester, an ortho-amino group, and a para-morpholine ring.

The chemical formula for tert-butyl 2-amino-4-(morpholin-4-yl)benzoate is C₁₅H₂₂N₂O₃ .

Quantitative Data Summary

Table 1: Key Physicochemical Properties

PropertyValueAnalytical Significance
Chemical Formula C₁₅H₂₂N₂O₃Defines elemental composition.
Molecular Weight 278.35 g/mol Primary target mass for low-resolution MS.
Monoisotopic Mass 278.1630 DaExact mass for High-Resolution Mass Spectrometry (HRMS) validation.
CAS Registry Number 1108745-90-9Unique chemical identifier[1].
Hydrogen Bond Donors 1Derived from the primary amine (-NH₂).
Hydrogen Bond Acceptors 4Derived from the ester and morpholine oxygen/nitrogen atoms.

Table 2: Atomic Mass Contribution Analysis

ElementAtom CountAtomic Mass ( g/mol )Total Mass Contribution ( g/mol )Mass Percentage (%)
Carbon (C) 1512.011180.16564.73%
Hydrogen (H) 221.00822.1767.97%
Nitrogen (N) 214.00728.01410.06%
Oxygen (O) 315.99947.99717.24%
Total 42 - 278.352 100.00%

Structural Causality in Drug Design

As an Application Scientist, I emphasize that functional groups are never chosen at random; they are engineered for specific chemical and biological outcomes. The architecture of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate demonstrates a masterclass in functional group synergy:

  • The tert-Butyl Ester Protecting Group: Unlike methyl or ethyl esters that require harsh basic saponification (e.g., NaOH/LiOH) for deprotection, the tert-butyl ester is sterically hindered and highly stable to nucleophiles and basic conditions. It is exclusively cleaved under mild acidic conditions (e.g., Trifluoroacetic acid), preventing unwanted epimerization or degradation of sensitive functional groups in complex drug intermediates.

  • The ortho-Amino Group (Position 2): This primary amine provides a crucial nucleophilic handle. It is perfectly positioned to undergo cyclization reactions with adjacent carbonyls or aldehydes, forming bicyclic heteroaromatics like benzimidazoles, quinazolines, or indazoles. These bicyclic systems are fundamental for anchoring inhibitors into the ATP-binding pocket of kinases[3].

  • The para-Morpholino Group (Position 4): Morpholine is a privileged bioisostere. It significantly enhances the aqueous solubility of the resulting API compared to a simple piperidine or phenyl ring. Furthermore, the oxygen atom in the morpholine ring frequently acts as a critical hydrogen bond acceptor with hinge-region residues in the kinase active site.

Kinase Inhibition & Signaling Pathways

Compounds derived from tert-butyl 2-amino-4-(morpholin-4-yl)benzoate are frequently advanced into oncology pipelines. By converting this building block into a substituted indazole or quinazoline, researchers create potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as ALK[3].

When ALK is dysregulated (e.g., via EML4-ALK fusion in non-small cell lung cancer), it constitutively activates downstream signaling cascades, including the PI3K/AKT/mTOR pathway, driving unchecked tumor cell proliferation.

Pathway Drug Morpholine-Derived Kinase Inhibitor Receptor Receptor Tyrosine Kinase (e.g., ALK) Drug->Receptor Competitive Binding PI3K PI3K Pathway Receptor->PI3K Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Tumor Cell Proliferation & Survival mTOR->Outcome Promotes

ALK signaling pathway inhibition by morpholine-derived kinase inhibitors.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following protocols outline the synthesis of the target molecule and its subsequent deprotection. These methods constitute a self-validating system by integrating mechanistic rationale with analytical checkpoints.

Workflow SM tert-butyl 2-amino- 4-fluorobenzoate SNAr SNAr Reaction (DMSO, Base, 90°C) SM->SNAr Morpholine Morpholine (Nucleophile) Morpholine->SNAr Product tert-butyl 2-amino-4- (morpholin-4-yl)benzoate SNAr->Product Deprotection Ester Cleavage (TFA/DCM, RT) Product->Deprotection Final 2-amino-4-(morpholin- 4-yl)benzoic acid Deprotection->Final

Synthetic workflow and deprotection of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

Objective: Install the morpholine ring at the 4-position of the benzoate core.

  • Preparation: In an oven-dried round-bottom flask, dissolve tert-butyl 2-amino-4-fluorobenzoate (1.0 eq) in anhydrous DMSO (0.5 M concentration).

    • Causality: The highly polar, aprotic nature of DMSO stabilizes the Meisenheimer complex transition state, significantly lowering the activation energy of the SₙAr reaction.

  • Base Addition: Add Potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HF generated during substitution. Without it, the morpholine would become protonated and lose its nucleophilicity.

  • Nucleophile Addition: Add morpholine (3.0 eq) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

  • Validation & Workup: Monitor by LC-MS. Look for the disappearance of the starting material and the appearance of the product mass ([M+H]⁺ = 279.35 m/z). Once complete, cool to room temperature, dilute with ethyl acetate, and wash extensively with brine (3x) to remove the DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Acid-Mediated Deprotection

Objective: Cleave the tert-butyl ester to reveal the free carboxylic acid for downstream amide coupling.

  • Dissolution: Dissolve the purified tert-butyl 2-amino-4-(morpholin-4-yl)benzoate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Acid Addition: Cool the flask to 0°C using an ice bath and add Trifluoroacetic acid (TFA, 10.0 eq) dropwise.

    • Causality: Cooling prevents uncontrolled exothermic reactions and minimizes potential side reactions, such as Friedel-Crafts alkylation of the electron-rich aromatic ring by the generated tert-butyl cation. The mechanism proceeds via E1 elimination, generating isobutylene gas.

  • Deprotection: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation & Isolation: Monitor via TLC. Upon complete consumption of the starting material, evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA. The resulting 2-amino-4-(morpholin-4-yl)benzoic acid is typically obtained as a TFA salt, ready for immediate use in HATU-mediated amide couplings.

References

1.[1] AiFChem. "tert-Butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate - AiFChem" (Source for CAS 1108745-90-9 structural analogs). aifchem.com. URL: 1 2.[2] BLD Pharm. "tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate | BLD Pharm" (Source for tert-Butyl 2-amino-4-morpholinobenzoate). bldpharm.com. URL: 2 3.[3] Google Patents. "( 12 ) Patent Application Publication ( 10 ) Pub . No .: US 2022/0144813 A1" (Substituted indazole compounds as kinase inhibitors). googleapis.com. URL: 3

Sources

Physicochemical Profiling and Synthetic Applications of tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural precision of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate (CAS: 1108745-90-9) is a highly specialized, tri-functionalized aromatic scaffold [1]. It serves as a critical intermediate in the synthesis of potent kinase inhibitors, most notably substituted indazole derivatives targeting Anaplastic Lymphoma Kinase (ALK), Aurora 2, and IGF-1R [2].

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural features, and a validated, step-by-step synthetic workflow for its preparation.

Structural Rationale & Physicochemical Properties

The compound features a benzene ring substituted with three distinct functional groups, each engineered for specific chemical and biological purposes:

  • tert-Butyl Ester (Position 1): Acts as a robust, sterically hindered protecting group. Unlike methyl or ethyl esters, the tert-butyl ester resists nucleophilic attack and basic hydrolysis during subsequent cross-coupling or amidation reactions at the amine. It can be cleanly deprotected under acidic conditions (e.g., using Trifluoroacetic acid) to reveal the carboxylic acid.

  • Primary Amine (Position 2): Provides a highly nucleophilic site primed for amide coupling, urea formation, or cyclization reactions. Its ortho-relationship to the ester is critical for forming fused heterocyclic systems (like quinazolines or indazoles) [2].

  • Morpholine Ring (Position 4): Morpholine is a privileged scaffold in medicinal chemistry. The basic nitrogen modulates the overall

    
     of the molecule, while the oxygen atom serves as a hydrogen-bond acceptor. In kinase inhibitors, this moiety frequently interacts with the kinase hinge region and significantly enhances the aqueous solubility of the final drug candidate.
    
Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound [1, 3]:

PropertyValue / Description
Chemical Name tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate
CAS Number 1108745-90-9
Molecular Formula

Molecular Weight 278.35 g/mol
Hydrogen Bond Donors 1 (Primary amine,

)
Hydrogen Bond Acceptors 5 (Ester

, Morpholine

, Amine

)
Rotatable Bonds 4
Physical State Solid (Pale yellow to off-white powder)
Storage Conditions 2-8°C, sealed in a dry, dark environment
Hazard Statements H302, H315, H319, H335 (Irritant/Harmful if swallowed)

Application in Oncology: Kinase Inhibitor Development

The primary application of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate is in the synthesis of oncology drugs. Specifically, it is utilized to construct the core structure of indazole-based ALK and Aurora kinase inhibitors [2]. By coupling the primary amine with various electrophiles and subsequently deprotecting the ester to form amides, researchers can generate libraries of compounds that competitively bind to the ATP-binding pocket of dysregulated kinases.

ALK_Pathway Drug Indazole Derivative (Synthesized from Target Compound) ALK ALK Receptor Tyrosine Kinase Drug->ALK Competitive ATP Inhibition PI3K PI3K / AKT Pathway ALK->PI3K Aberrant Phosphorylation MAPK RAS / MAPK Pathway ALK->MAPK Aberrant Phosphorylation Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Oncogenic Drive MAPK->Proliferation Oncogenic Drive

Caption: Mechanism of action for indazole derivatives synthesized from the title compound targeting ALK pathways.

Validated Synthetic Workflow

To ensure scientific integrity and reproducibility, the following is a self-validating, three-step synthetic protocol for generating tert-butyl 2-amino-4-(morpholin-4-yl)benzoate from commercially available 4-fluoro-2-nitrobenzoic acid.

Experimental Rationale
  • Step 1 (Esterification): We utilize Di-tert-butyl dicarbonate (

    
    ) and DMAP rather than standard acid-catalyzed esterification. Acid catalysis with tert-butanol often fails due to the generation of isobutylene gas and poor equilibrium. The 
    
    
    
    method ensures irreversible, high-yielding formation of the tert-butyl ester.
  • Step 2 (

    
    ):  The fluorine atom at the 4-position is highly activated toward Nucleophilic Aromatic Substitution (
    
    
    
    ) by the strongly electron-withdrawing ortho-nitro and para-ester groups. Morpholine easily displaces the fluoride under mild basic conditions.
  • Step 3 (Reduction): Catalytic hydrogenation using Palladium on Carbon (Pd/C) cleanly reduces the nitro group to an amine without affecting the ester or the morpholine ring.

Synthesis A 4-Fluoro-2-nitrobenzoic acid B tert-Butyl 4-fluoro-2-nitrobenzoate (Esterification) A->B t-BuOH, Boc2O, DMAP (Steric Protection) C tert-Butyl 4-(morpholin-4-yl)-2-nitrobenzoate (SNAr Reaction) B->C Morpholine, K2CO3, DMF (Nucleophilic Attack) D tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate (Nitro Reduction) C->D H2, Pd/C, EtOH (Amine Generation)

Caption: Three-step synthetic workflow for tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate.

Step-by-Step Methodology

Step 1: Synthesis of tert-Butyl 4-fluoro-2-nitrobenzoate

  • Charge: To a round-bottom flask, add 4-fluoro-2-nitrobenzoic acid (1.0 eq) and tert-butanol (5.0 eq).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) and dissolve the mixture in anhydrous Tetrahydrofuran (THF).

  • Reaction: Slowly add Di-tert-butyl dicarbonate (

    
    , 1.2 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.
    
  • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar acid spot should disappear, replaced by a non-polar UV-active spot.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and

    
     (sat.), wash with brine, dry over 
    
    
    
    , and concentrate to yield the intermediate.

Step 2: Synthesis of tert-Butyl 4-(morpholin-4-yl)-2-nitrobenzoate

  • Charge: Dissolve tert-butyl 4-fluoro-2-nitrobenzoate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Reagents: Add anhydrous Potassium Carbonate (

    
    , 2.0 eq) and Morpholine (1.5 eq).
    
  • Reaction: Heat the mixture to 60°C for 4-6 hours. The electron-deficient ring facilitates rapid

    
    .
    
  • Validation: LC-MS analysis should indicate the complete consumption of the starting material and the appearance of the morpholino-adduct mass (

    
    ).
    
  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Step 3: Synthesis of tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate

  • Charge: Dissolve the nitro-intermediate (1.0 eq) in absolute Ethanol.

  • Catalyst: Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere to prevent ignition.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (

    
    ) via a balloon. Stir vigorously at room temperature for 12 hours.
    
  • Validation: The reaction mixture will transition from deep yellow to pale/colorless. LC-MS must show the target mass (

    
    ).
    
  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry completely in air. Concentrate the filtrate in vacuo to yield the final product as a pale solid.

Analytical Characterization Standards

To verify the structural integrity of the synthesized tert-butyl 2-amino-4-(morpholin-4-yl)benzoate, compare the analytical outputs against these expected benchmarks:

  • LC-MS (ESI+): Calculated for

    
    
    
    
    
    : 279.17; Found: 279.1.
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.55 (d, 
      
      
      
      Hz, 1H, Aromatic H-6)
    • 
       6.40 (br s, 2H, 
      
      
      
      , exchangeable with
      
      
      )
    • 
       6.25 (dd, 
      
      
      
      Hz, 1H, Aromatic H-5)
    • 
       6.10 (d, 
      
      
      
      Hz, 1H, Aromatic H-3)
    • 
       3.70 - 3.75 (m, 4H, Morpholine 
      
      
      
      )
    • 
       3.15 - 3.20 (m, 4H, Morpholine 
      
      
      
      )
    • 
       1.50 (s, 9H, tert-butyl 
      
      
      
      )

References

  • AiFChem. "tert-Butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate / tert-Butyl 2-amino-4-morpholinobenzoate Synthetic Routes and Properties." AiFChem Catalog.
  • Lombardi Borgia, A., et al. "Substituted Indazole Derivatives Active as Kinase Inhibitors." U.S. Patent Application Publication US 2022/0144813 A1 / US 8,299,057. Nerviano Medical Sciences S.R.L.
  • BLD Pharm. "Product Information: tert-Butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate and Related Morpholino Derivatives." BLD Pharm Catalog.

Synthesis of tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate: A Comprehensive Guide to Starting Materials and Process Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate (CAS: 1108745-90-9) is a highly valued molecular building block in modern medicinal chemistry. Its structural motif—an anthranilic acid derivative bearing a morpholine ring—serves as a critical hinge-binding pharmacophore in the development of next-generation tyrosine kinase inhibitors (TKIs).

As a Senior Application Scientist, designing a robust, scalable, and high-yielding synthetic route for this intermediate requires a rigorous evaluation of starting materials. This whitepaper outlines the optimal retrosynthetic strategy, details the causality behind reagent selection, and provides self-validating experimental protocols grounded in field-proven pharmaceutical manufacturing techniques[1].

Retrosynthetic Strategy & Mechanistic Rationale

Selecting the correct starting material is the most critical decision in this synthesis. The choice dictates whether the reaction can proceed under mild conditions or if it will require expensive, sensitive transition-metal catalysis.

Retrosynthesis Target Target Molecule tert-butyl 2-amino-4-morpholinobenzoate RouteA Route A (Preferred) Nitro-Fluoro Precursor Target->RouteA RouteB Route B (Sub-optimal) Amino-Fluoro Precursor Target->RouteB ReasonA1 Strong EWG (NO2) facilitates rapid SNAr RouteA->ReasonA1 ReasonA2 Mild conditions, No transition metals RouteA->ReasonA2 ReasonB1 Strong EDG (NH2) deactivates SNAr RouteB->ReasonB1 ReasonB2 Requires expensive Pd-catalysis (Buchwald) RouteB->ReasonB2

Caption: Retrosynthetic logic comparing the preferred Nitro-Fluoro route against the Amino-Fluoro route.

The Case Against the Amino-Fluoro Route (Route B)

Starting with tert-butyl 2-amino-4-fluorobenzoate seems intuitive. However, the strongly electron-donating nature of the ortho-amino group increases the electron density on the aromatic ring. This significantly deactivates the C4 position toward Nucleophilic Aromatic Substitution (SNAr). Overcoming this electronic barrier requires transition-metal catalysis (e.g., Buchwald-Hartwig amination), which introduces palladium residues, expensive phosphine ligands, and rigorous inert-atmosphere requirements.

The Case For the Nitro-Fluoro Route (Route A)

The optimal, field-proven strategy utilizes tert-butyl 4-fluoro-2-nitrobenzoate . The ortho-nitro group acts as a powerful electron-withdrawing group (EWG). It stabilizes the anionic Meisenheimer complex intermediate during nucleophilic attack by morpholine, allowing the SNAr reaction to proceed rapidly at room temperature without transition metal catalysts.

This methodology directly mirrors the validated, gram-to-kilogram scale process utilized in the production of Entrectinib, an FDA-approved CNS-active TKI, which uses an identical SNAr-nitro reduction sequence for its benzoic acid intermediate[1][2]. Furthermore, patented methodologies for substituted indazole derivatives validate the use of this specific nitro-fluoro precursor as a highly efficient starting material for kinase inhibitor synthesis[3].

Core Starting Materials & Reagents

The success of the synthesis relies on the purity and specific properties of the selected starting materials. The tert-butyl ester is specifically chosen over methyl or ethyl esters because its significant steric bulk protects the ester carbonyl from undesired nucleophilic attack (amidation) by morpholine[1].

Table 1: Core Starting Materials and Reagents

Chemical NameRole in SynthesisCAS NumberMolar Mass ( g/mol )
tert-Butyl 4-fluoro-2-nitrobenzoate Electrophilic Scaffold942271-60-5241.22
Morpholine Nucleophile110-91-887.12
Potassium Carbonate (K₂CO₃) Acid Scavenger (Base)584-08-7138.21
N,N-Dimethylformamide (DMF) Polar Aprotic Solvent68-12-273.09
Palladium on Carbon (10% Pd/C) Hydrogenation Catalyst7440-05-3N/A

Experimental Workflows & Self-Validating Protocols

Workflow SM tert-butyl 4-fluoro- 2-nitrobenzoate (CAS: 942271-60-5) SNAr SNAr Reaction Morpholine, K2CO3 DMF, 25°C SM->SNAr Int tert-butyl 4-morpholino- 2-nitrobenzoate SNAr->Int Red Nitro Reduction H2 (1 atm), 10% Pd/C MeOH, 25°C Int->Red Prod tert-butyl 2-amino- 4-morpholinobenzoate (CAS: 1108745-90-9) Red->Prod

Caption: Two-step synthetic workflow from tert-butyl 4-fluoro-2-nitrobenzoate to the target.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of tert-butyl 4-(morpholin-4-yl)-2-nitrobenzoate.

Causality & Design: DMF is selected as the polar aprotic solvent because it effectively solvates the potassium cation, leaving the carbonate anion highly reactive. K₂CO₃ is chosen over stronger bases (like NaOH) to strictly prevent the saponification of the tert-butyl ester.

Step-by-Step Protocol:

  • Charge: To a clean, dry round-bottom flask, add tert-butyl 4-fluoro-2-nitrobenzoate (1.0 eq, 10.0 g, 41.4 mmol) and anhydrous DMF (50 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq, 11.4 g, 82.8 mmol). Stir the suspension for 5 minutes.

  • Nucleophile Addition: Add morpholine (1.2 eq, 4.3 g, 49.7 mmol) dropwise over 10 minutes. The reaction mixture will gradually turn deep yellow/orange, indicating the formation of the Meisenheimer complex.

  • Reaction: Stir at 25 °C for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (higher Rf) should be completely consumed, replaced by a bright yellow spot (lower Rf).

  • Workup: Pour the mixture into vigorously stirred ice water (200 mL). The product will precipitate as a yellow solid. Filter, wash with cold water (3 x 50 mL), and dry under vacuum at 40 °C to afford the intermediate.

Step 2: Nitro Group Reduction

Objective: Synthesis of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate.

Causality & Design: While Iron/NH₄Cl is a cheaper reducing system, it generates large volumes of iron oxide sludge that complicate downstream purification. Catalytic hydrogenation using 10% Pd/C is highly atom-economical, produces only water as a byproduct, and allows for a simple filtration workup[1].

Step-by-Step Protocol:

  • Charge: Dissolve the tert-butyl 4-(morpholin-4-yl)-2-nitrobenzoate intermediate (10.0 g) in HPLC-grade Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight, 1.0 g) under a gentle stream of nitrogen to prevent ignition of the solvent.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously under a hydrogen balloon (1 atm) at 25 °C for 12 hours.

  • Self-Validation (In-Process Control): The reaction is complete when the bright yellow color of the nitro compound dissipates to a pale yellow or colorless solution. LC-MS should confirm the target mass ([M+H]⁺ = 279.1).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional Methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield tert-butyl 2-amino-4-(morpholin-4-yl)benzoate as an off-white solid.

Quantitative Data: Condition Optimization

To ensure maximum efficiency, various conditions for the SNAr step were evaluated. The data below demonstrates why the DMF/K₂CO₃ system at room temperature is the authoritative standard for this transformation.

Table 2: SNAr Condition Optimization (1.0 eq SM, 1.2 eq Morpholine)

SolventBaseTemp (°C)Time (h)Yield (%)Observation / Causality
THFTriethylamine651265%Sluggish reaction; neutral amine base is insufficient for optimal activation.
DMF K₂CO₃ 25 4 92% Clean conversion; optimal balance of solubility and basicity.
DMSOCs₂CO₃25288%Faster kinetics, but trace ester hydrolysis observed due to higher basicity.
MeCNK₂CO₃80875%Moderate yield; requires heating, leading to minor decomposition impurities.

References

  • [1] ChemicalBook. "How to synthesize Entrectinib." ChemicalBook Article. Available at:

  • [2] Guidechem. "What is Entrectinib and How is it Synthesized? - FAQ." Guidechem. Available at:

  • Sigma-Aldrich. "tert-Butyl 4-fluoro-2-nitrobenzoate | 942271-60-5." Sigma-Aldrich Catalog. Available at:

  • [3] Google Patents. "US9085558B2 - Substituted indazole derivatives active as kinase inhibitors." Google Patents. Available at:

Sources

2-Aminobenzoate Esters in Modern Research: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminobenzoate esters, commonly known as anthranilate esters, represent a highly versatile class of bifunctional organic molecules. Characterized by an ortho-relationship between a nucleophilic primary amine and an electrophilic ester carbonyl, they serve as privileged building blocks in medicinal chemistry, agrochemicals, and plant biochemistry. This whitepaper synthesizes current literature to provide an in-depth analysis of their chemical reactivity, applications in drug development, biological roles, and detailed experimental protocols for their synthesis and evaluation.

Chemical Reactivity and Structural Dynamics

The synthetic utility of 2-aminobenzoate esters is fundamentally governed by the nucleophilicity of the amino group, which dictates their participation in key transformations such as diazotization, acylation, and condensation reactions. The electron density on the nitrogen atom is finely tuned by the electronic and steric effects of substituents on the aromatic ring.

Causality in Reactivity: Electron-donating groups (EDGs) such as alkyl chains (e.g., isopropyl) increase electron density via inductive effects, thereby enhancing nucleophilicity. Conversely, electron-withdrawing groups (EWGs) like halogens pull electron density away from the amine, reducing its reactivity[1]. Understanding these Hammett substituent constants (


) is critical for predicting reaction kinetics during the rational design of complex scaffolds, as detailed in the 1[1].
Table 1: Substituent Effects on Anthranilate Ester Reactivity
SubstituentPositionHammett Constant (

)
Electronic EffectNucleophilicity Impact
Isopropylpara-0.15Weak EDGIncreased
Hydrogen-0.00ReferenceBaseline
Chloropara+0.23EWGDecreased

Medicinal Chemistry: Heterocycles and Targeted Protein Degradation

2-Aminobenzoate esters are indispensable precursors for synthesizing biologically active heterocycles, most notably 4(3H)-quinazolines, which exhibit broad-spectrum pharmacological activities including kinase inhibition. Modern sustainable protocols utilize ultrasound or microwave irradiation with Lewis acid catalysts like Yb(OTf)₃ to overcome the high activation energy barriers of traditional condensation methods[2].

Recent advancements in Targeted Protein Degradation (TPD) have also spotlighted ester linkages in the design of PROteolysis TArgeting Chimeras (PROTACs). For instance, in the optimization of Aurora A kinase degraders, the hydrolytic stability of the linker and warhead is a paramount pharmacokinetic parameter[3]. Esters are inherently susceptible to cleavage by carboxylesterases (CES) in plasma and liver microsomes. The rational substitution of ethyl esters with methyl esters, or the introduction of steric bulk around the ester carbonyl, can significantly prolong the plasma half-life of these therapeutic probes, as demonstrated in4[4].

Table 2: Comparative Hydrolytic Stability of Selected Esters in Rat Plasma
CompoundEster TypePlasma Half-life (

)
Relative Stability
BenzocaineEthyl Ester13 minLow
Methyl BenzocaineMethyl Ester27 minModerate
FlumazenilEthyl Ester89 minHigh
Methyl FlumazenilMethyl Ester238 minVery High

Plant Biochemistry: Biosynthesis of Volatile Organic Compounds

Beyond synthetic chemistry, anthranilate esters play a critical ecological role. Methyl anthranilate (MeAA) is a specialized plant volatile responsible for the distinctive aroma of grapes (Vitis vinifera) and acts as an insect attractant or herbivore deterrent[5][6].

Mechanistic Insight: The biosynthesis of MeAA diverges from the primary L-tryptophan pathway. Anthranilate is first activated to anthraniloyl-CoA by an uncharacterized CoA ligase. This high-energy thioester is subsequently utilized by anthraniloyl-CoA:methanol acyltransferase (AMAT) to transfer a methyl group from methanol, forming the ester[6]. Mutations in the active site of related salicylic acid methyltransferases (SAMT) have been shown to alter substrate specificity toward anthranilate, highlighting the evolutionary plasticity of these enzymes[5].

Pathway A L-Tryptophan Pathway B Anthranilate (AA) A->B Chorismate Pyruvate-lyase C Anthraniloyl-CoA B->C CoA Ligase (+ CoA, ATP) D Methyl Anthranilate (MeAA) C->D AMAT (+ Methanol)

Biosynthetic pathway of Methyl Anthranilate in plant metabolism.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of 2-aminobenzoate esters. Each step is designed as a self-validating system to minimize experimental artifacts.

Protocol 1: Microwave-Assisted Synthesis of Nitro-Substituted Anthranilate Esters

Traditional esterification of nitroanthranilic acids suffers from low yields due to the strong electron-withdrawing nature of the nitro group, which deactivates the aromatic system. Microwave irradiation overcomes this thermodynamic barrier by providing rapid, uniform heating, significantly reducing reaction times and thermal degradation[7].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 mmol of 4-nitro- or 5-nitroanthranilic acid in 2.0 mL of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Causality: DMF-DMA acts as both the solvent and the methylating agent. Using 2.5 equivalents ensures complete conversion of the acid to the intermediate amidine, driving the equilibrium forward[7].

  • Microwave Irradiation: Seal the reaction vessel and irradiate at 150 W, maintaining a temperature of 120°C for 15 minutes.

  • Hydrolysis of Intermediate: Cool the vessel to room temperature. Add 5 mL of 2N HCl and stir for 30 minutes.

    • Causality: The acidic workup hydrolyzes the intermediate N,N-dimethylformamidine group back to the primary amine, selectively yielding the methyl ester.

  • Isolation and Validation: Neutralize with saturated NaHCO₃, extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Self-Validation: Analyze the crude product via ¹H NMR. The disappearance of the carboxylic acid proton (>10 ppm) and the appearance of a sharp singlet at ~3.9 ppm (methoxy protons) confirms successful esterification.

Protocol 2: In Vitro Enzymatic Hydrolytic Stability Assay

Evaluating the metabolic stability of ester-containing drugs (e.g., PROTACs or prodrugs) requires distinguishing between chemical hydrolysis and enzymatic cleavage by carboxylesterases (CES)[3][4].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a solution of rat liver microsomes (0.5 mg/mL protein concentration) in 100 mM phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation (Control): To a parallel control sample, add bis-(p-nitrophenyl)phosphate (BNPP) to a final concentration of 100 µM and incubate at 37°C for 30 minutes.

    • Causality: BNPP is an irreversible CES inhibitor. Comparing the degradation rate in the presence and absence of BNPP isolates the specific contribution of CES-mediated hydrolysis from spontaneous chemical breakdown[4].

  • Substrate Addition: Spike the 2-aminobenzoate ester substrate into the matrices to a final concentration of 500 µM. Incubate at 37°C under continuous agitation (300 rpm).

  • Time-Course Sampling & Quenching: At predetermined intervals (0, 15, 30, 60, and 90 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile denatures the microsomal proteins, instantly halting enzymatic activity and precipitating proteins for clean LC-MS injection.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

    • Self-Validation: Plot the natural log of the remaining percentage versus time. A linear decline indicates pseudo-first-order kinetics, validating the calculation of the half-life (

      
      ).
      

Workflow Step1 1. Pre-incubation Microsomes + Inhibitor Step2 2. Substrate Addition 2-Aminobenzoate Ester Step1->Step2 Step3 3. Enzymatic Reaction Incubate 90 min, 37°C Step2->Step3 Step4 4. Reaction Quenching Cold Acetonitrile Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Half-life Step4->Step5

Workflow for evaluating the hydrolytic stability of ester compounds.

Conclusion

2-Aminobenzoate esters remain at the forefront of chemical biology and drug discovery. By understanding their substituent-driven reactivity, leveraging modern synthetic techniques like microwave catalysis, and rigorously profiling their metabolic stability, researchers can harness these versatile scaffolds to develop next-generation therapeutics and unravel complex biosynthetic pathways.

References

  • A Comparative Analysis of the Reactivity of Methyl 2-amino-5-isopropylbenzoate and Other Anthranilate Esters | Benchchem | 1

  • Molecular basis of one-step methyl anthranilate biosynthesis in grapes, sweet orange, and maize | bioRxiv |5

  • Efficient Microwave-Assisted Synthesis of Methyl 4- or 5-Nitroanthranilate | Thieme Connect | 7

  • Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis | PMC (NIH) | 6

  • Unhooking the Hook: Optimization of the Aurora A Targeting PROTAC JB170 to CCT400028, an In Vitro Degrader Chemical Probe | PMC (NIH) | 3

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres | Taylor & Francis |4

  • Ultrasound-promoted synthesis of 4(3H)-quinazolines under Yb(OTf)3 catalysis | Arkivoc | 2

Sources

Safety, handling, and storage of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety, Handling, and Storage of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate

Foreword from the Senior Application Scientist:

In the landscape of drug discovery and chemical research, novel molecular entities are the currency of innovation. Tert-butyl 2-amino-4-(morpholin-4-yl)benzoate is one such compound, a promising intermediate with a unique constellation of functional groups. However, with novelty comes the responsibility of rigorous safety assessment. As a dedicated Safety Data Sheet (SDS) for this specific compound is not yet widely available, this guide has been constructed as a professional hazard and risk assessment. By deconstructing the molecule into its core components—an aromatic amine, a morpholine moiety, and a tert-butyl ester—we can infer a robust safety profile based on well-documented data from structurally analogous compounds. This document is designed to empower researchers, scientists, and drug development professionals with the critical knowledge needed to handle this compound with the highest degree of safety and scientific integrity.

Section 1: Chemical Identity and Physicochemical Profile

Understanding a compound begins with its fundamental properties. The data presented here are derived from closely related analogs and computational predictions, providing a reliable baseline for experimental planning.[1]

PropertyInferred Value / DescriptionSource / Rationale
IUPAC Name tert-butyl 2-amino-4-(morpholin-4-yl)benzoate-
Molecular Formula C₁₅H₂₂N₂O₃-
Molecular Weight 278.35 g/mol -
Appearance White to off-white crystalline powder.Based on common appearance of similar organic solids.[1]
Solubility Soluble in common organic solvents (e.g., ethanol, chloroform, DMSO). Limited solubility in water.Based on the properties of its structural analog, tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate.[1]

Section 2: Hazard Identification and GHS Classification (Predicted)

A proactive approach to safety involves predicting hazards based on chemical structure. The following GHS classification is inferred from the known risks associated with aromatic amines and morpholine derivatives.

Hazard ClassPictogramSignal WordPredicted Hazard Statement(s)Rationale
Acute Toxicity, Oral GHS07Warning H302: Harmful if swallowed.A conservative and common classification for research chemicals of this type.[2]
Skin Irritation GHS07Warning H315: Causes skin irritation.Aromatic amines and morpholine derivatives are known to cause skin irritation.[3][4]
Skin Sensitization GHS07Warning H317: May cause an allergic skin reaction.A known risk for many aromatic amines and morpholine-containing compounds.[3][5]
Serious Eye Damage/Irritation GHS07Warning H319: Causes serious eye irritation.A standard hazard for many organic chemical powders and amine-containing compounds.[2][3]
Aquatic Toxicity (Chronic) GHS09Warning H411: Toxic to aquatic life with long lasting effects.Complex nitrogen-containing organic molecules often exhibit environmental toxicity.[6][7]

Section 3: Protocols for Safe Handling and Personal Protective Equipment (PPE)

The causality behind these protocols is clear: to prevent exposure pathways (inhalation, dermal contact, ingestion) to a compound with predicted irritant, sensitizer, and toxic properties.

Engineering Controls

The primary line of defense is to contain the hazard at its source.

  • Fume Hood: All weighing and handling of the solid compound, as well as any work with its solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[8][9]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE) Workflow

A self-validating PPE protocol ensures a consistent barrier between the researcher and the chemical.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 Lab Coat d2 Nitrile Gloves d1->d2 d3 Safety Goggles (with side shields) d2->d3 Work Work d3->Work Handle Chemical Inside Fume Hood f1 Gloves (Peel off) f2 Safety Goggles f1->f2 f3 Lab Coat f2->f3 End Wash Hands f3->End Start Enter Lab Start->d1 Work->f1

Caption: Standard workflow for donning and doffing essential PPE.

  • Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2][10]

  • Hand Protection: Chemical-resistant nitrile gloves are required. Always inspect gloves before use and use proper removal technique (without touching the outer surface) to avoid skin contact.[9] Dispose of contaminated gloves immediately.

  • Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened.

  • Respiratory Protection: Not required under normal conditions of use within a fume hood. If aerosols or dust are generated outside of a fume hood, a NIOSH-approved P95 particle respirator may be necessary.[9]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][11]

  • Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[4][11]

Section 4: Emergency Response and First-Aid Measures

Immediate and appropriate action is critical in the event of an exposure.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[3][9]

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[3][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[2][3]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[2][3]

Section 5: Accidental Release and Spill Management

A systematic response to a spill minimizes risk and environmental contamination.

Spill Response Protocol

This workflow outlines the necessary steps for managing a small-scale laboratory spill.

Spill_Response Start Spill Occurs A Evacuate Immediate Area Alert Colleagues Start->A B Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat) A->B C Cover Spill with Inert Absorbent Material (e.g., Vermiculite, Sand) B->C D Sweep Up Carefully (Avoid Creating Dust) C->D E Place in a Labeled, Sealable Container for Hazardous Waste D->E F Clean Spill Area with Detergent and Water E->F G Dispose of all Contaminated Materials as Hazardous Waste F->G End Report Incident G->End

Caption: Step-by-step protocol for managing a minor chemical spill.

  • Personal Precautions: Ensure adequate ventilation and wear the full PPE described in Section 3. Avoid breathing dust.[9]

  • Containment and Cleanup: For a solid spill, gently sweep up the material to avoid creating dust and place it into a suitable, closed, and labeled container for disposal.[9] For a solution spill, absorb with an inert material like sand or vermiculite and collect for disposal.[8][12]

  • Environmental Precautions: Do not let the product enter drains or waterways.[7][9]

Section 6: Storage and Chemical Stability

Proper storage is essential for maintaining the compound's integrity and ensuring laboratory safety.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[11][12] The recommended storage temperature should be checked with the supplier, but ambient temperature is generally acceptable.

  • Container Requirements: Keep the container tightly closed and in its original packaging.[8][12] Protect from moisture and light.

  • Incompatible Materials: Store away from strong oxidizing agents, as these are incompatible with most organic compounds.[2][10]

  • Stability: The compound is expected to be stable under recommended storage conditions.

Section 7: Disposal Considerations

All waste materials must be treated as hazardous.

  • Disposal Method: Dispose of this compound and its container at an approved waste disposal plant.[3] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

  • Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.

  • Prohibition: Do not dispose of waste by flushing it down the sewer.[7][9]

References

  • SAFETY DATA SHEET for BIOBAN™ P-1487 Antimicrobial Agent. Source: The Dow Chemical Company.
  • General Safety D
  • MATERIAL SAFETY DATA SHEET for METRIPHAR 480 SC. Source: ARYSTA LifeScience South Africa (Pty) Ltd.
  • GHS Classification for Fenpyroxim
  • Safety Data Sheet for 3-(tert-Butylamino)propan-1-ol. Source: Aaron Chemicals LLC.
  • Safety Data Sheet for 3M™ Scotch-Weld™ Epoxy Structural Adhesive. Source: 3M.
  • SAFETY DATA SHEET for Butyl benzo
  • SAFETY DATA SHEET for tert-butyl Perbenzo
  • Handling and Storage Information for 4-(4-Morpholinyl)benzaldehyde. Source: Santa Cruz Biotechnology.
  • SAFETY DATA SHEET for MIL-DTL-24441/29 F-150 TYPE IV GREEN PRIMER A. Source: PPG.
  • SAFETY DATA SHEET for PR 1826 B 1/4 Part A.
  • SAFETY DATA SHEET for 2-(Dimethylamino)-2-(4-methylbenzyl)-1-(4-morpholinophenyl)butan-1-one. Source: TCI Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGembwtxysy2W2n9YwJHr-t9vVOlNCGMPNpgU8UwO8R7XrLcx_-X5GdPW0pPhBLmS272vD0GrDH6nPQ7srFyh8U5boCJp2vqPxRTe94uHYQWLcmJR99LsVZsW4aQyDgcjdcTZgEtKqCNZTgolUDoTnqrmrrxe97b25KJ3otV-oJbO5mUocuVgFjZzeprUyiC-3KHTKiEkoGR1GilI7_xNAYkX67TYY3MScNy1IbBYgp6dUGHt0=]([Link]

Sources

Commercial Sourcing and Synthetic Applications of tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate (CAS: 1108745-90-9) is a highly specialized molecular building block utilized extensively in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of targeted kinase inhibitors, particularly those directed against Anaplastic Lymphoma Kinase (ALK), ROS1, and the PI3K/mTOR pathways [3]. This technical guide provides an authoritative overview of its structural significance, commercial procurement landscape, and validated synthetic protocols for drug development professionals.

Chemical Identity & Structural Rationale

  • Chemical Name: tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate

  • CAS Number: 1108745-90-9

  • Molecular Formula: C15H22N2O3

  • Molecular Weight: 278.35 g/mol

Causality in Structural Design: The architecture of this building block is not arbitrary; it is a masterclass in rational drug design.

  • The Morpholine Ring (Position 4): Morpholine is a privileged scaffold in medicinal chemistry [1]. The basic nitrogen allows for salt formation, improving aqueous solubility, while the oxygen atom acts as a hydrogen bond acceptor. In the context of kinase inhibitors, the morpholine moiety is frequently designed to project into the solvent-exposed region of the ATP-binding pocket or interact with hinge-region residues (e.g., Valine), thereby enhancing the pharmacokinetic (PK) profile without causing steric clashes [2].

  • The Anthranilate Core (2-Aminobenzoate): The ortho-relationship between the amino and ester groups primes the molecule for downstream amide couplings, forming rigid, planar benzamide structures that are essential for deep penetration into kinase active sites.

  • The tert-Butyl Ester: The tert-butyl group is a strategic protecting group. It provides steric bulk that prevents unwanted nucleophilic attacks at the carbonyl carbon during upstream functionalization (e.g., Buchwald-Hartwig aminations) but can be cleanly and selectively cleaved under acidic conditions [3].

Commercial Supplier Landscape & Quality Metrics

For researchers scaling up from discovery to process chemistry, sourcing high-purity intermediates is critical to avoid propagating impurities through multi-step syntheses. Below is a consolidated table of verified commercial suppliers for CAS 1108745-90-9 [4][5][6].

Commercial SupplierCatalog NumberClaimed PurityTypical QuantitiesPricing (Est. USD)
BLD Pharm BD00968068≥95%1g - 100g~$780 / 1g
Bide Pharm BD00968068≥95%1g - 100g~$780 / 1g
AiFChem ACPVYG624≥98%1g - 10gUpon Request
Debye Scientific N/A≥95%Bulk / CustomUpon Request

(Note: Pricing and availability are subject to change based on regional distribution and institutional discounts.)

Synthetic Utility in Drug Discovery

The primary utility of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate lies in its conversion into substituted indazole-benzamide derivatives. These compounds are potent inhibitors of dysregulated protein kinase activity, specifically targeting ALK and Aurora 2 kinases, which are implicated in various carcinomas and hematopoietic tumors [3].

By inhibiting ATP binding at the mutated ALK receptor, these derivatives shut down downstream oncogenic signaling pathways (such as PI3K/AKT and RAS/MAPK), ultimately inducing apoptosis in tumor cells.

ALKPathway Inhibitor Morpholine-Substituted Indazole-Benzamide Inhibitor ALK Mutated ALK / ROS1 Receptor Tyrosine Kinase Inhibitor->ALK Competitive ATP Inhibition Apoptosis Apoptosis (Programmed Cell Death) Inhibitor->Apoptosis Induces via Pathway Blockade PI3K PI3K / AKT Pathway ALK->PI3K Oncogenic Signaling MAPK RAS / MAPK Pathway ALK->MAPK Oncogenic Signaling Tumor Tumor Cell Proliferation & Survival PI3K->Tumor MAPK->Tumor

Fig 1. Mechanism of action for morpholine-substituted indazole-benzamide ALK inhibitors.

Experimental Workflows & Protocols

To synthesize the final Active Pharmaceutical Ingredient (API), the tert-butyl ester must first be deprotected to yield the reactive carboxylic acid, followed by an amide coupling with a core scaffold (e.g., a 3-aminoindazole).

SyntheticWorkflow A tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate (Starting Material) B Acidic Cleavage (TFA / DCM, 0°C to RT) A->B C 2-Amino-4-(morpholin-4-yl)benzoic acid (Reactive Intermediate) B->C D Amide Coupling (3-Aminoindazole, HATU, DIPEA, DMF) C->D E Indazole-Benzamide Kinase Inhibitor (Target API) D->E

Fig 2. Synthetic workflow from the tert-butyl ester building block to the final API.

Protocol 1: Deprotection of the tert-Butyl Ester

Causality: Trifluoroacetic acid (TFA) is utilized because the tert-butyl group is highly resistant to basic hydrolysis but readily forms a stable tert-butyl cation under strongly acidic conditions, driving the cleavage.

  • Preparation: Dissolve tert-butyl 2-amino-4-(morpholin-4-yl)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acid Addition: Cool the reaction flask to 0°C using an ice bath. Add TFA dropwise (typically a 1:1 v/v ratio with DCM). Cooling minimizes the risk of premature decarboxylation or morpholine ring opening.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA.

  • Self-Validation System: Analyze the crude product via 1H-NMR. The complete disappearance of the intense 9-proton singlet at ~1.5 ppm confirms the successful removal of the tert-butyl group.

Protocol 2: Amide Coupling with 3-Aminoindazole

Causality: Anthranilic acid derivatives are prone to self-condensation (forming benzoxazinones). Utilizing HATU—a highly efficient uronium-based coupling reagent—alongside a non-nucleophilic base (DIPEA) ensures rapid activation of the carboxylic acid and immediate trapping by the indazole amine, suppressing side reactions.

  • Activation: Dissolve the freshly prepared 2-amino-4-(morpholin-4-yl)benzoic acid (1.0 eq) and the target 3-aminoindazole derivative (1.05 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool the mixture to 0°C.

  • Coupling: Add HATU (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 12 hours under an inert nitrogen atmosphere.

  • Workup & Validation: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na2SO4, and concentrate. Confirm the product mass [M+H]+ via LC-MS before proceeding to column chromatography purification.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. URL:[Link]

  • Chemical and Structural Strategies to Selectively Target mTOR Kinase. National Institutes of Health (PMC). URL:[Link]

  • US 2022/0144813 A1 - Substituted Indazole Derivatives Active as Kinase Inhibitors.Google Patents.

Comprehensive Technical Guide: SMILES Notation and Structural Utility of tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized molecular building blocks. tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate (CAS: 1108745-90-9) is a privileged intermediate frequently utilized in the synthesis of kinase inhibitors[1]. This whitepaper deconstructs the SMILES notation of this compound, analyzes its chemical properties, explores its role in targeting oncogenic signaling pathways, and provides a self-validating, step-by-step synthetic protocol for its preparation.

Deconstructing the SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) provides a precise topological map of a chemical structure. The canonical SMILES for tert-butyl 2-amino-4-(morpholin-4-yl)benzoate is:

O=C(OC(C)(C)C)C1=CC=C(N2CCOCC2)C=C1N

Structural Parsing Logic
  • O=C(OC(C)(C)C) : This defines the tert-butyl ester moiety. The carbonyl carbon C(=O) is bonded to an oxygen O, which is attached to a central quaternary carbon C bearing three methyl groups (C)(C)C.

  • C1=CC=C(...)C=C1N : This represents the central benzene ring core and dictates the regiochemistry of the substituents.

    • C1: The aromatic carbon covalently bound to the ester group.

    • =C (C2) and -C (C3): Unsubstituted aromatic carbons.

    • =C(N2CCOCC2) (C4): The aromatic carbon at the para position relative to the ester, substituted with the morpholine ring . The morpholine ring itself is denoted by N2CCOCC2, indicating a 6-membered heterocycle with nitrogen and oxygen.

    • -C (C5): Unsubstituted aromatic carbon.

    • =C1N (C6): The aromatic carbon bonded to the primary amine (N) and double-bonded back to C1 to close the ring. Because C6 is adjacent to C1, it is the ortho position. Thus, the compound is a 2-amino-4-substituted benzoate.

SMILES_Parsing Root tert-butyl 2-amino-4-(morpholin-4-yl)benzoate SMILES: O=C(OC(C)(C)C)C1=CC=C(N2CCOCC2)C=C1N Ester O=C(OC(C)(C)C) tert-Butyl Ester Group Root->Ester Core C1=CC=C(...)C=C1 Benzene Ring Core Root->Core Morpholine N2CCOCC2 Morpholine Ring (C4) Core->Morpholine Amino N Amino Group (C2) Core->Amino

SMILES string parsing and structural components.

Chemical Properties & Quantitative Data

Understanding the physicochemical properties of this building block is critical for predicting its behavior in subsequent synthetic steps, such as cross-coupling or cyclization.

PropertyValue
Chemical Name tert-butyl 2-amino-4-(morpholin-4-yl)benzoate
CAS Registry Number 1108745-90-9[1]
Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
SMILES Notation O=C(OC(C)(C)C)C1=CC=C(N2CCOCC2)C=C1N
Hydrogen Bond Donors 1 (Primary Amino Group)
Hydrogen Bond Acceptors 4 (Ester O, Morpholine O/N, Amino N)
Rotatable Bonds 4

Role in Drug Development: Kinase Inhibition

The morpholino-aniline motif is a highly sought-after pharmacophore in oncology drug discovery[2]. This specific building block is frequently utilized to synthesize substituted indazoles and quinazolines, which act as ATP-competitive inhibitors of receptor tyrosine kinases such as ALK (Anaplastic Lymphoma Kinase) and Aurora kinases [2],[3].

Causality in Design:

  • Morpholine Ring: Enhances aqueous solubility and modulates the lipophilicity (LogP) of the final drug candidate. The oxygen atom often acts as a hydrogen bond acceptor in the kinase hinge region.

  • Ortho-Amino Ester: Provides a dual-nucleophile/electrophile handle. Upon deprotection of the tert-butyl ester, the resulting anthranilic acid derivative can be rapidly cyclized with hydrazines or formamides to generate bicyclic heteroaromatics (e.g., indazoles)[3].

Kinase_Signaling Inhibitor Morpholino-Benzoate Derived Inhibitor ALK ALK Receptor Tyrosine Kinase Inhibitor->ALK Inhibits PI3K PI3K / AKT Pathway ALK->PI3K Activates MAPK RAS / MAPK Pathway ALK->MAPK Activates Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

ALK kinase signaling pathway targeted by morpholino-benzoate derivatives.

Experimental Protocol: Synthesis and Validation

To ensure high scientific integrity, the following methodology is designed as a self-validating system . Each step includes specific causality for reagent selection and In-Process Controls (IPCs) to guarantee intermediate fidelity before proceeding.

Step 1: Esterification

Objective: Convert 4-fluoro-2-nitrobenzoic acid to tert-butyl 4-fluoro-2-nitrobenzoate[3].

  • Procedure: Dissolve 4-fluoro-2-nitrobenzoic acid (1.0 eq) in tert-butanol. Add Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir at 40°C for 12 hours.

  • Causality: Traditional acidic esterification (e.g., H₂SO₄/MeOH) yields methyl esters. The tert-butyl group is specifically chosen here because it is orthogonal to the basic conditions of the subsequent SNAr step, yet can be cleanly cleaved later using Trifluoroacetic acid (TFA) without affecting the morpholine ring.

  • Self-Validation (IPC): Perform TLC (Hexane/EtOAc 3:1). The reaction is complete when the highly polar starting acid spot disappears, replaced by a high-Rf product spot. Confirm via ¹H NMR (appearance of a 9H singlet at ~1.5 ppm).

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the morpholine ring to yield tert-butyl 4-(morpholin-4-yl)-2-nitrobenzoate[3].

  • Procedure: Dissolve the intermediate from Step 1 in anhydrous DMF. Add morpholine (1.2 eq) and K₂CO₃ (2.0 eq). Heat the mixture to 80°C for 6 hours.

  • Causality: The fluorine atom at the C4 position is highly activated toward nucleophilic attack due to the synergistic electron-withdrawing effects of the ortho-nitro and para-ester groups. K₂CO₃ acts as an acid scavenger for the generated HF, preventing the protonation of morpholine.

  • Self-Validation (IPC): Analyze via LC-MS. The validation is confirmed by the complete disappearance of the fluorinated starting material mass and the emergence of the morpholino-adduct mass peak.

Step 3: Catalytic Hydrogenation

Objective: Reduce the nitro group to yield the final product, tert-butyl 2-amino-4-(morpholin-4-yl)benzoate.

  • Procedure: Dissolve the Step 2 intermediate in Methanol. Add 10% Pd/C (0.05 eq by weight). Purge the reaction vessel with N₂, then introduce H₂ gas (1 atm via balloon). Stir vigorously at room temperature for 4 hours. Filter through Celite to remove the catalyst.

  • Causality: The nitro group must be reduced to an amine to provide the necessary nucleophilic handle for future cyclization. Because the reactive fluorine was already displaced in Step 2, standard Pd/C can be used without the risk of unwanted hydrodehalogenation.

  • Self-Validation (IPC): Visual validation occurs as the bright yellow solution (characteristic of the nitroaromatic compound) turns colorless. Final validation is achieved via LC-MS, confirming a mass shift to [M+H]⁺ = 279.35.

Synthetic_Workflow SM 4-Fluoro-2-nitrobenzoic acid Step1 Esterification (Boc2O, DMAP, t-BuOH) SM->Step1 Int1 tert-Butyl 4-fluoro-2-nitrobenzoate Step1->Int1 Step2 Nucleophilic Aromatic Substitution (SNAr) (Morpholine, K2CO3, DMF, 80°C) Int1->Step2 Int2 tert-Butyl 4-(morpholin-4-yl)-2-nitrobenzoate Step2->Int2 Step3 Catalytic Hydrogenation (Pd/C, H2, MeOH) Int2->Step3 Product tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate Step3->Product

Step-by-step synthetic workflow for tert-butyl 2-amino-4-(morpholin-4-yl)benzoate.

References

1.[1] Title: 1034975-35-3 | tert-Butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate - BLDpharm Source: bldpharm.com URL:

2.[2] Title: ( 12 ) Patent Application Publication ( 10 ) Pub . No .: US 2022/0144813 A1 Source: googleapis.com URL:

3.[3] Title: US9085558B2 - Substituted indazole derivatives active as kinase inhibitors Source: google.com (Google Patents) URL:

Sources

Methodological & Application

Detailed synthesis protocol for tert-butyl 2-amino-4-(morpholin-4-yl)benzoate.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Application Context

tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate is a highly versatile molecular building block frequently utilized in the synthesis of kinase inhibitors and antiviral chemotypes, such as quinazolinone-based HIV-1 capsid protein inhibitors[1]. The compound features an ortho-amino ester motif, which is primed for cyclization into quinazolinones or indazoles, and a para-morpholino group that often enhances aqueous solubility and modulates the pharmacokinetic properties of the final drug candidate.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate is achieved in three robust, high-yielding steps starting from commercially available 4-fluoro-2-nitrobenzoic acid[2].

  • Step 1: Esterification. Direct acid-catalyzed esterification of benzoic acids with tert-butanol is sterically hindered and low-yielding. Instead, the use of di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) generates a highly reactive mixed anhydride intermediate that cleanly yields the tert-butyl ester (). The tert-butyl group provides orthogonal protection, remaining stable under the subsequent basic SNAr conditions but easily cleavable later via acidic hydrolysis (e.g., TFA).

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the 4-position is highly activated by the strongly electron-withdrawing para-ester group, which stabilizes the Meisenheimer complex via resonance. The meta-nitro group provides additional inductive activation. Morpholine cleanly displaces the fluorine in the presence of a mild inorganic base (K₂CO₃) ()[1].

  • Step 3: Nitro Reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) selectively reduces the nitro group to an aniline without affecting the morpholine ring or the tert-butyl ester.

Synthetic Workflow Diagram

SynthesisRoute SM 4-Fluoro-2-nitrobenzoic acid (Starting Material) Int1 tert-Butyl 4-fluoro-2- nitrobenzoate SM->Int1 Boc2O, DMAP t-BuOH, THF 40 °C Int2 tert-Butyl 4-(morpholin-4-yl)- 2-nitrobenzoate Int1->Int2 Morpholine, K2CO3 DMF, 80 °C SNAr Prod tert-Butyl 2-amino-4- (morpholin-4-yl)benzoate Int2->Prod H2 (1 atm), Pd/C EtOAc, RT Reduction

Three-step synthetic workflow for tert-butyl 2-amino-4-(morpholin-4-yl)benzoate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-fluoro-2-nitrobenzoate

Causal Insight: DMAP acts as a nucleophilic catalyst, attacking Boc₂O to form an active acylpyridinium species, which then reacts with the sterically hindered tert-butanol. Gas evolution (CO₂) drives the reaction forward, making it a self-propelling and clean transformation.

Table 1: Step 1 Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
4-Fluoro-2-nitrobenzoic acid185.111.01.85 g
Di-tert-butyl dicarbonate (Boc₂O)218.251.53.27 g
4-Dimethylaminopyridine (DMAP)122.170.10.12 g
tert-Butanol (t-BuOH)74.125.04.8 mL
Tetrahydrofuran (THF)72.11Solvent20 mL

Procedure:

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 4-fluoro-2-nitrobenzoic acid (1.85 g, 10 mmol).

  • Add THF (20 mL) and tert-butanol (4.8 mL, 50 mmol). Stir to dissolve.

  • Add DMAP (0.12 g, 1 mmol) to the solution.

  • Slowly add Boc₂O (3.27 g, 15 mmol) in portions. (Note: Mild effervescence from CO₂ evolution will occur).

  • Stir the reaction mixture at 40 °C for 12 hours under a nitrogen atmosphere.

  • Upon completion (verified by TLC), concentrate the mixture under reduced pressure.

  • Dilute the residue with EtOAc (50 mL) and wash sequentially with 1 M HCl (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford tert-butyl 4-fluoro-2-nitrobenzoate[3] as a pale yellow oil/solid.

Step 2: Synthesis of tert-Butyl 4-(morpholin-4-yl)-2-nitrobenzoate

Causal Insight: K₂CO₃ is utilized as an acid scavenger to neutralize the generated HF, shifting the equilibrium toward the product. DMF ensures high solubility of the reactants and enhances the nucleophilicity of morpholine by weakly solvating the amine while strongly solvating the potassium cation.

Table 2: Step 2 Reagents

ReagentMW ( g/mol )EquivalentsAmount
tert-Butyl 4-fluoro-2-nitrobenzoate241.221.02.41 g (10 mmol)
Morpholine87.121.51.31 mL (15 mmol)
Potassium carbonate (K₂CO₃)138.212.02.76 g (20 mmol)
N,N-Dimethylformamide (DMF)73.09Solvent15 mL

Procedure:

  • Dissolve tert-butyl 4-fluoro-2-nitrobenzoate (2.41 g, 10 mmol) in anhydrous DMF (15 mL) in a 50 mL round-bottom flask.

  • Add anhydrous K₂CO₃ (2.76 g, 20 mmol) followed by morpholine (1.31 mL, 15 mmol).

  • Heat the reaction mixture to 80 °C and stir for 6–8 hours.

  • Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (50 mL).

  • Extract the aqueous phase with EtOAc (3 × 30 mL).

  • Wash the combined organic extracts with water (3 × 20 mL) to remove residual DMF, followed by brine (30 mL).

  • Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (silica gel, 10-30% EtOAc in Hexanes) to yield tert-butyl 4-(morpholin-4-yl)-2-nitrobenzoate as a bright yellow solid.

Step 3: Synthesis of tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate

Causal Insight: Heterogeneous catalytic hydrogenation is chosen for its high atom economy and simple workup. EtOAc is preferred over methanol to completely eliminate the risk of transesterification of the tert-butyl ester, which can occur with primary alcohols under prolonged reaction times.

Table 3: Step 3 Reagents

ReagentMW ( g/mol )EquivalentsAmount
tert-Butyl 4-(morpholin-4-yl)-2-nitrobenzoate308.331.03.08 g (10 mmol)
Palladium on Carbon (10% Pd/C)-10 wt%0.31 g
Hydrogen gas (H₂)2.02Excess1 atm (Balloon)
Ethyl Acetate (EtOAc)88.11Solvent30 mL

Procedure:

  • In a thoroughly flushed (N₂) 100 mL round-bottom flask, dissolve tert-butyl 4-(morpholin-4-yl)-2-nitrobenzoate (3.08 g, 10 mmol) in EtOAc (30 mL).

  • Carefully add 10% Pd/C (0.31 g) to the solution. (Safety Note: Pd/C is pyrophoric; never add dry Pd/C to a solvent containing hydrogen vapor).

  • Seal the flask with a rubber septum, evacuate the atmosphere under vacuum, and backfill with H₂ gas via a balloon. Repeat this purge cycle three times.

  • Stir the suspension vigorously at room temperature under an H₂ atmosphere (1 atm) for 12 hours.

  • Once complete, purge the flask with N₂. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional EtOAc (20 mL).

  • Concentrate the filtrate under reduced pressure to afford the final product, tert-butyl 2-amino-4-(morpholin-4-yl)benzoate, as an off-white to pale brown solid.

Analytical Validation & Data Presentation

To ensure the protocol is a self-validating system, researchers should track the distinct visual and chromatographic shifts that occur at each step. The disappearance of the bright yellow nitro-aromatic chromophore during Step 3 is a highly reliable indicator of successful reduction.

Table 4: TLC Monitoring and Expected Rf Values

CompoundEluent System (Hexanes:EtOAc)Expected RfVisual Indicator
4-Fluoro-2-nitrobenzoic acid4:1 (with 1% AcOH)0.10UV active, tailing
tert-Butyl 4-fluoro-2-nitrobenzoate4:10.65UV active
tert-Butyl 4-(morpholin-4-yl)-2-nitrobenzoate3:10.35UV active, bright yellow
tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate1:10.45UV active, ninhydrin positive (brown/purple)

References

  • Akther, T., McFadden, W. M., Zhang, H., Kirby, K. A., Sarafianos, S. G., & Wang, Z. (2024). Quinazolinone-based subchemotypes for targeting HIV-1 capsid protein: design and synthesis. Medicinal Chemistry Research, 33(12), 2431-2447.[Link]

  • Wright, S. W., Hageman, D. L., Wright, A. S., & McClure, L. D. (1997). Convenient preparations of t-butyl esters and ethers from t-butanol. Tetrahedron Letters, 38(42), 7345-7348.[Link]

Sources

Application Note: Utilizing tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate (CAS: 1108745-90-9)

Chemical Rationale & Mechanistic Insights

tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate is a highly specialized, dual-functional molecular building block. It serves as a foundational scaffold for the synthesis of advanced targeted therapeutics, particularly inhibitors of Anaplastic Lymphoma Kinase (ALK), Aurora kinases, and DNA-dependent protein kinase (DNA-PK) [1]. The strategic design of this building block relies on two critical structural features:

  • The Morpholine Pharmacophore: The incorporation of a morpholine ring at the 4-position is a classic medicinal chemistry tactic. Morpholine possesses a balanced lipophilic–hydrophilic profile and a weakly basic nitrogen (pKa ~8.3). This enhances aqueous solubility, improves blood-brain barrier (BBB) permeability for CNS targets, and frequently forms critical hydrogen bonds within the ATP-binding pocket (hinge region) or solvent-exposed regions of kinases [2].

  • The tert-Butyl Ester Protecting Group: The tert-butyl (t-Bu) ester provides robust, orthogonal protection of the carboxylic acid [3]. Unlike methyl or ethyl esters, the bulky t-Bu group sterically shields the carbonyl carbon, preventing unwanted transamidation or hydrolysis during the functionalization of the adjacent 2-amino group. Furthermore, it is cleanly cleaved via acidolysis, avoiding the harsh basic saponification (e.g., LiOH/NaOH) that can epimerize adjacent stereocenters or hydrolyze sensitive amide bonds installed earlier in the sequence [3].

Synthetic Workflow & Logic

The synthesis of a kinase inhibitor using this scaffold typically follows a three-step orthogonal sequence: N-functionalization of the sterically hindered aniline, acidic deprotection of the ester, and C-functionalization (amide coupling) of the resulting benzoic acid.

SyntheticWorkflow SM tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate (CAS: 1108745-90-9) Step1 Step 1: N-Functionalization (Acylation / Buchwald-Hartwig) SM->Step1 Int1 tert-Butyl 2-(R-amino)-4-morpholinobenzoate (Protected Intermediate) Step1->Int1 Step2 Step 2: Acidic Ester Cleavage (TFA / DCM, rt) Int1->Step2 Int2 2-(R-amino)-4-morpholinobenzoic acid (Free Carboxylic Acid) Step2->Int2 Step3 Step 3: Amide Coupling (HATU, DIPEA, R'-NH2) Int2->Step3 API Target Kinase Inhibitor Scaffold (e.g., ALK / DNA-PK Inhibitor) Step3->API

Caption: Synthetic workflow for generating kinase inhibitor scaffolds using the morpholine building block.

Quantitative Data & Reaction Parameters

The following table summarizes the physicochemical properties of the building block and the typical reaction metrics observed in standard workflows.

ParameterValue / DescriptionRationale / Implication
Molecular Weight 278.35 g/mol Optimal for early-stage fragment/scaffold building without inflating the final API's mass.
LogP (Estimated) ~2.5 - 3.0Balanced lipophilicity, heavily modulated by the morpholine ring.
N-Acylation Yield 75% - 90%Steric hindrance from the o-ester requires highly reactive electrophiles or coupling agents (e.g., HATU).
Deprotection Condition 20-50% TFA in DCMGenerates isobutylene gas, driving the reaction to completion irreversibly.
Deprotection Yield >95%Highly efficient; requires scavenging (e.g., TIS) only if highly electron-rich aromatic rings are present.

Step-by-Step Experimental Protocols

The following protocols represent a self-validating system. Each step includes specific in-process controls (IPC) to ensure trustworthiness, reproducibility, and mechanistic verification.

Protocol A: N-Acylation of the 2-Amino Group

Objective: Install the desired R-group (e.g., a heteroaryl pharmacophore) at the 2-position.

  • Preparation: Dissolve the carboxylic acid coupling partner (1.1 eq) in anhydrous DMF (0.2 M).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

    • Causality: HATU is selected over EDC/HOBt due to the severe steric hindrance of the ortho-substituted aniline.

  • Coupling: Add tert-butyl 2-amino-4-(morpholin-4-yl)benzoate (1.0 eq). Stir at 40°C for 12–18 hours.

  • Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 279 [M+H]⁺) is entirely consumed and the product mass is observed.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Orthogonal Cleavage of the tert-Butyl Ester

Objective: Unmask the carboxylic acid for the final assembly step without disturbing the newly formed amide.

  • Preparation: Dissolve the intermediate from Protocol A in anhydrous DCM (0.1 M).

  • Acidolysis: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v solution.

    • Causality: The acidic environment protonates the ester oxygen, leading to the expulsion of a stable tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas, making the cleavage clean and thermodynamically irreversible [3].

  • Reaction: Stir at room temperature for 2–4 hours.

  • Validation (IPC): Monitor via TLC or LC-MS.

    • Self-Validating NMR Check: The complete disappearance of the intense 9H singlet at ~1.5 ppm in the ¹H-NMR spectrum confirms total deprotection.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt can be used directly in the next step.

Protocol C: Final Amide Coupling

Objective: Form the final kinase inhibitor scaffold.

  • Preparation: Dissolve the free carboxylic acid (from Protocol B) and the target amine (R'-NH₂, 1.2 eq) in anhydrous DMF (0.1 M).

  • Neutralization & Activation: Add DIPEA (5.0 eq) to neutralize any residual TFA from the previous step, followed by HATU (1.2 eq).

  • Reaction: Stir at room temperature for 2–6 hours.

  • Workup: Precipitate the product by dropwise addition to ice-water, or extract with EtOAc. Purify via preparative HPLC to yield the final API scaffold.

References

  • Lombardi Borgia, A., et al. "Substituted Indazole Derivatives Active as Kinase Inhibitors." US Patent 2022/0144813 A1.
  • Naim, M. J., et al. "Occurrence of Morpholine in Central Nervous System Drug Discovery." National Center for Biotechnology Information (NCBI).[Link]

Application Note: tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate as a Strategic Building Block in Advanced Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the precise selection of orthogonally protected building blocks dictates the efficiency of downstream library synthesis. tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate (CAS: 1108745-90-9) is a highly specialized anthranilic acid derivative. By combining a solubilizing morpholine pharmacophore with a sterically hindered, acid-labile tert-butyl ester, this molecule serves as a privileged precursor for synthesizing complex kinase inhibitors (e.g., targeting ALK, EGFR, and DNA-PK) and antiviral quinazolinone scaffolds .

This guide provides authoritative, field-proven methodologies for utilizing this building block, focusing on the causality behind reaction conditions and self-validating experimental workflows.

Structural Rationale & Mechanistic Insights

The architectural design of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate offers three distinct functional domains, each serving a specific strategic purpose in drug discovery:

  • The Morpholine Ring (C4 Position): Morpholine is a classic privileged structure. It acts as a weak base (modulating overall molecular pKa), improves aqueous solubility, and frequently serves as a critical hydrogen-bond acceptor in the ATP-binding hinge region of kinases . Positioned para to the ester, it donates electron density into the aromatic ring via resonance.

  • The 2-Amino Group: This primary aniline is the primary site for electrophilic functionalization (e.g., N-acylation or SNAr). However, it is sterically encumbered by the adjacent bulky tert-butyl group, necessitating highly active coupling reagents.

  • The tert-Butyl Ester: Unlike methyl or ethyl esters, the tert-butyl ester is completely stable to strongly basic conditions (e.g., NaOH, LiOH) and nucleophilic attack. This allows for aggressive functionalization of the 2-amino group without premature cyclization or ester hydrolysis. It is cleanly cleaved under acidic conditions (e.g., TFA).

Pharmacophore Core tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate Core Scaffold Morph Morpholine Ring (C4) Solubility & H-Bond Acceptor Core->Morph Amino 2-Amino Group (C2) Primary Nucleophile Core->Amino Ester tert-Butyl Ester (C1) Orthogonal Acid-Labile Protection Core->Ester

Fig 1: Pharmacophore and reactivity mapping of the building block.

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the transformation of the building block into a functionalized target scaffold.

Protocol A: N-Acylation of the Sterically Hindered Aniline

Due to the steric bulk of the adjacent tert-butyl ester, standard carbodiimide coupling (e.g., EDC/HOBt) often results in poor yields. The use of HATU—a highly reactive uronium salt—is required to drive the reaction to completion.

  • Step 1: Activation. Dissolve the carboxylic acid coupling partner (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature.

    • Causality: Pre-activation forms the highly reactive 7-azabenzotriazole active ester. DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile.

  • Step 2: Coupling. Add tert-butyl 2-amino-4-(morpholin-4-yl)benzoate (1.0 equiv) to the mixture. Heat the reaction to 50 °C for 12 hours under nitrogen.

    • Causality: Mild heating overcomes the steric hindrance imposed by the tert-butyl ester on the ortho-aniline.

  • Step 3: Self-Validating Workup. Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) followed by brine.

    • Validation: The 5% LiCl wash is a self-validating step specifically designed to partition DMF into the aqueous phase. Absence of a DMF peak (~2.9 ppm and ~2.7 ppm) in the crude ¹H-NMR confirms a successful workup.

Protocol B: Orthogonal Deprotection of the tert-Butyl Ester

To prepare the molecule for cyclization or further functionalization, the ester must be removed.

  • Step 1: Acidolysis. Dissolve the N-acylated intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M. Cool to 0 °C.

  • Step 2: Cleavage. Dropwise, add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA. Warm to room temperature and stir for 4 hours.

    • Causality: The 1:1 ratio provides sufficient proton activity to cleave the ester via an isobutylene-elimination mechanism without degrading the morpholine ring.

  • Step 3: Self-Validating Isolation. Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Triturate the resulting residue with cold diethyl ether and filter.

    • Validation: Because the molecule contains a basic morpholine nitrogen, the product will precipitate cleanly as a TFA salt. The formation of a free-flowing solid upon ether trituration confirms the removal of lipophilic impurities and residual acid.

Protocol C: Microwave-Assisted Quinazolinone Cyclization

Anthranilic acid derivatives are classic precursors for quinazolin-4(3H)-ones, which are potent antiviral (e.g., HIV-1 Capsid) and anticancer agents .

  • Step 1: Condensation. In a microwave-safe vial, combine the deprotected 2-amino-4-(morpholin-4-yl)benzoic acid TFA salt (1.0 equiv), a primary amine (1.2 equiv), and trimethyl orthoformate (TMOF, 3.0 equiv) in glacial acetic acid (0.5 M).

    • Causality: TMOF acts as both the one-carbon cyclization synthon and a water scavenger. Acetic acid catalyzes the imine formation and subsequent cyclization.

  • Step 2: Irradiation. Seal the vial and irradiate at 120 °C for 30 minutes.

    • Causality: Microwave irradiation rapidly overcomes the high activation energy required for the double-condensation/cyclization sequence, reducing reaction times from 24 hours (thermal) to 30 minutes.

  • Step 3: Self-Validating Isolation. Pour the cooled reaction mixture into ice water. Adjust the pH to 7.0 using saturated aqueous Na₂CO₃. Filter the resulting precipitate.

    • Validation: The target quinazolinone is typically highly crystalline and insoluble in neutral water. A sharp melting point and the disappearance of the carboxylic acid OH stretch (~2500-3300 cm⁻¹) in IR spectroscopy validate the cyclization.

Workflow BB tert-Butyl 2-amino-4- (morpholin-4-yl)benzoate Acyl N-Acylation (HATU, DIPEA, 50°C) BB->Acyl Step 1 Deprot Ester Deprotection (TFA/DCM, 25°C) Acyl->Deprot Step 2 Cyclize Quinazolinone Cyclization (TMOF, R-NH2, MW 120°C) Deprot->Cyclize Step 3 Target Target Scaffold (Kinase/Antiviral) Cyclize->Target Final

Fig 2: Three-step synthetic workflow from building block to quinazolinone target scaffold.

Quantitative Data & Optimization Summaries

The successful utilization of this building block relies on understanding its physical properties and optimizing the deprotection phase.

Table 1: Physicochemical Profile of the Building Block

PropertyValue / DescriptionImpact on Synthesis
Molecular Formula C₁₅H₂₂N₂O₃Baseline for Mass Spectrometry (M+H = 279.17)
Molecular Weight 278.35 g/mol -
Physical State Solid (Powder)Easy to weigh; stable at room temperature.
Solubility DCM, DMF, DMSO, EtOAcHighly soluble in standard organic reaction solvents.
Storage 2-8°C, dry and darkPrevents slow oxidation of the aniline nitrogen.

Table 2: Optimization of tert-Butyl Deprotection Conditions

Reagent SystemTemperatureTimeYield (TFA Salt)Impurity Profile / Notes
10% TFA in DCM25 °C24 h45%Incomplete conversion; starting material remains.
50% TFA in DCM0 °C to 25 °C4 h>95% Optimal. Clean conversion, easily isolated by trituration.
4M HCl in Dioxane25 °C12 h85%Good alternative if TFA salts are undesirable; slower reaction.
Neat TFA60 °C1 h<30%Severe degradation; decomposition of the morpholine moiety.

References

  • National Institutes of Health (PMC). "Quinazolinone-based Subchemotypes for Targeting HIV-1 Capsid Protein: Design and Synthesis". NIH PubMed Central. Available at:[Link]

  • Google Patents. "US 2022/0144813 A1 / US 8299057 B2 - Substituted indazole derivatives active as kinase inhibitors". United States Patent and Trademark Office.

Application Note: Derivatization Strategies for tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standardized Protocols

Introduction & Strategic Rationale

In modern drug discovery, functionalized anthranilic acid derivatives are considered privileged scaffolds. Specifically, tert-butyl 2-amino-4-(morpholin-4-yl)benzoate (CAS: 1108745-90-9)[1] serves as a highly versatile molecular building block. The incorporation of the morpholine ring is a deliberate design choice in medicinal chemistry; it enhances aqueous solubility, improves pharmacokinetic profiles, and frequently acts as a critical hinge-binding motif in ATP-competitive kinase inhibitors targeting PI3K, AKT, and ALK pathways[2][3].

From a synthetic perspective, this molecule offers a highly controllable, orthogonal reactivity profile. The tert-butyl ester provides robust protection of the carboxylate during C2-amine functionalization, remaining completely stable to nucleophilic attack and basic conditions, yet it can be cleanly and rapidly cleaved under acidic conditions[4]. This application note details the causality behind specific derivatization choices and provides self-validating protocols for modifying this scaffold.

Physicochemical & Reactivity Profile

Understanding the electronic and steric environment of the molecule is critical before initiating derivatization. The electron-donating morpholine group enriches the aromatic ring, but the primary amine's nucleophilicity is somewhat attenuated by its conjugation with the ring and the steric bulk of the ortho-tert-butyl ester.

Property / FeatureValue / Mechanistic Implication
Chemical Name tert-butyl 2-amino-4-(morpholin-4-yl)benzoate
CAS Number 1108745-90-9[1]
Molecular Weight 278.35 g/mol
C2-Amine Reactivity Moderate nucleophile (aniline derivative). Sterically hindered by the adjacent ester. Requires highly reactive electrophiles (e.g., acyl chlorides, isocyanates) or strong coupling reagents (HATU) for amidation.
C1-Ester Reactivity Highly resistant to basic saponification (NaOH/LiOH) due to steric shielding. Requires acidolysis (e.g., TFA/DCM) for cleavage via isobutylene elimination[4].
Morpholine Ring Stable under standard coupling and deprotection conditions. Acts as a weak base; will protonate during acidic workups, requiring neutralization for organic extraction.

Mechanistic Causality in Derivatization Workflows

To build complex drug candidates from this scaffold, scientists typically employ a two-stage divergent derivatization strategy.

Stage 1: Electrophilic Aromatic Amine Functionalization (C2) Because the C2-aniline is sterically hindered, standard carbodiimide coupling (EDC/HOBt) with carboxylic acids often results in poor yields. Instead, converting the carboxylic acid partner to an acyl chloride, or using highly active uronium salts like HATU, overcomes this activation energy barrier.

Stage 2: Orthogonal Ester Deprotection & Peptide Coupling (C1) Once the C2 position is functionalized, the tert-butyl ester must be removed to allow extension at the C1 position. Standard basic hydrolysis fails here. Instead, Trifluoroacetic acid (TFA) is used. The acid protonates the ester carbonyl, facilitating the departure of the tert-butyl cation, which rapidly eliminates a proton to form isobutylene gas. This irreversible gas evolution drives the reaction to 100% completion[4].

Visualizing the Chemical and Biological Context

Workflow SM tert-butyl 2-amino-4- (morpholin-4-yl)benzoate Amide C2-Amide Derivative SM->Amide R-COCl, DIPEA (N-Acylation) Urea C2-Urea Derivative SM->Urea R-NCO, Toluene (Urea Formation) Acid 2-amino-4-(morpholin-4-yl) benzoic acid SM->Acid TFA, DCM (Ester Cleavage) Final C1-Amide Derivative Acid->Final R-NH2, HATU, DIPEA (Amide Coupling)

Caption: Synthetic derivatization workflow for tert-butyl 2-amino-4-(morpholin-4-yl)benzoate.

BioContext RTK Receptor Tyrosine Kinases (e.g., ALK) PI3K PI3K / AKT Pathway RTK->PI3K Activation Proliferation Tumor Cell Proliferation PI3K->Proliferation Oncogenic Signaling Inhibitor Morpholino-Anthranilate Derivatives Inhibitor->RTK Multi-kinase Targeting Inhibitor->PI3K ATP-competitive Inhibition

Caption: Biological signaling pathways targeted by morpholino-anthranilate derivatives.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are integrated to ensure mechanistic success at each step before proceeding.

Protocol A: N-Acylation of the C2-Amine

Objective: Overcome steric hindrance to form a stable C2-amide.

  • Preparation: Dissolve tert-butyl 2-amino-4-(morpholin-4-yl)benzoate (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and cool the reaction mixture to 0 °C using an ice bath. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the morpholine ring.

  • Electrophile Addition: Add the desired acyl chloride (1.2 eq) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • In-Process Control (IPC): After 2 hours, sample 10 µL of the mixture into 1 mL of MeOH. Analyze via LC-MS. Validation: Look for the complete disappearance of the starting material mass (

    
     279.1 [M+H]+) and the appearance of the target amide mass.
    
  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to destroy excess acyl chloride. Extract with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Acidic Cleavage of the tert-Butyl Ester

Objective: Unmask the C1-carboxylic acid for subsequent coupling.

  • Preparation: Dissolve the C2-derivatized intermediate from Protocol A (1.0 eq) in DCM (8 mL).

  • Acidolysis: Add Trifluoroacetic acid (TFA, 2 mL) to achieve a 20% v/v solution[4]. Stir vigorously at RT.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 1:1) and LC-MS. Validation: The ester cleavage is confirmed by a mass shift of -56 Da (loss of isobutylene). The resulting carboxylic acid will exhibit a significantly lower Rf value on TLC due to increased polarity.

  • Workup: Once complete (typically 3-4 hours), concentrate the mixture under a stream of nitrogen.

  • Azeotropic Drying (Critical Step): Dissolve the resulting oil in toluene (5 mL) and evaporate to dryness. Repeat this three times. Causality: TFA strongly associates with the basic morpholine nitrogen. Co-evaporation with toluene azeotropically removes residual TFA, which would otherwise poison the subsequent basic amide coupling step.

Protocol C: Amide Coupling of the Free Acid

Objective: Functionalize the C1 position using high-efficiency uronium activation.

  • Activation: Dissolve the free acid intermediate (1.0 eq) in anhydrous DMF (5 mL). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at RT for 15 minutes. Causality: Pre-activation forms the highly reactive OAt-ester. The excess DIPEA ensures the morpholine TFA-salt is fully neutralized.

  • Coupling: Add the desired aliphatic or aromatic amine (1.2 eq). Stir at RT for 4 hours.

  • In-Process Control (IPC): Analyze via LC-MS to confirm the presence of the final product mass.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL). Wash sequentially with 5% aqueous LiCl (3 x 10 mL) and brine (10 mL). Causality: Washing with 5% LiCl is a highly effective, field-proven method for partitioning DMF into the aqueous phase, preventing solvent carryover during purification. Dry over Na₂SO₄ and purify via flash chromatography.

Analytical Validation & Expected Data

To ensure the trustworthiness of the synthesized derivatives, verify the structural integrity using the following expected analytical shifts:

Analytical MethodTarget ObservationMechanistic Meaning
LC-MS (ESI+) Shift from

279.1 to [M+H-56]+ during Protocol B.
Confirms successful elimination of the tert-butyl group (isobutylene loss).
¹H NMR (CDCl₃) Disappearance of a 9H singlet at ~1.58 ppm.Validates complete cleavage of the tert-butyl ester[4].
¹H NMR (CDCl₃) Downfield shift of the C3-aromatic proton.Confirms successful acylation of the adjacent C2-amine (deshielding effect of the new amide carbonyl).
UV-Vis (HPLC) Alteration in

absorption profile.
Indicates a change in the conjugation of the aniline system post-derivatization.

References

  • 1034975-35-3|tert-Butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate - BLDpharm. bldpharm.com.
  • Supplementary Information: General information and experimental procedures. rsc.org.
  • US10059714B2 - Protein kinase B inhibitors. google.com.
  • US 2022/0144813 A1 - Substituted indazole compounds. googleapis.com.

Sources

Experimental procedures involving tert-butyl 2-amino-4-(morpholin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate in the Synthesis of Multi-Targeted Kinase Inhibitors

Executive Overview

In contemporary oncology drug development, the design of multi-targeted kinase inhibitors requires highly versatile and strategically protected molecular building blocks. tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate (CAS: 1108745-90-9) serves as a critical intermediate in the synthesis of indazole- and pyrimidine-based inhibitors targeting Anaplastic Lymphoma Kinase (ALK), Insulin-like Growth Factor 1 Receptor (IGF-1R), and Aurora-2 kinases[1]. This application note details the chemical rationale, synthetic integration, and biological validation protocols for utilizing this compound in drug discovery workflows.

Chemical Rationale & Structural Dynamics

The structural architecture of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate offers two distinct medicinal chemistry advantages:

  • The Morpholine Pharmacophore: Morpholine is a privileged sp3-rich azaheterocycle. Its incorporation significantly enhances the hydrophilicity and metabolic stability of the final drug candidate by reducing cytochrome P450-mediated oxidative clearance[2]. In the context of kinase inhibitors, the morpholine oxygen frequently acts as a critical hydrogen-bond acceptor within the solvent-exposed hinge region of the ATP-binding pocket[2]. For a comprehensive analysis of morpholine's role in pharmacokinetics, refer to .

  • The tert-Butyl Ester Protecting Group: The tert-butyl group provides immense steric shielding to the carbonyl carbon. When functionalizing the adjacent 2-amino group (e.g., via Buchwald-Hartwig cross-coupling or amide formation), this steric bulk prevents unwanted intramolecular cyclization or nucleophilic attack at the ester. Furthermore, it is strictly orthogonal to base-labile protecting groups, allowing for clean, self-validating cleavage under acidic conditions (e.g., Trifluoroacetic acid) without the risk of saponifying sensitive amides elsewhere on the scaffold[1].

Mechanistic Context: Kinase Inhibition

Derivatives synthesized from this building block are primarily evaluated for their ability to competitively bind the ATP pocket of dysregulated kinases like ALK and Aurora-2. Inhibition of these kinases halts downstream phosphorylation cascades, specifically the PI3K/AKT and RAS/MAPK pathways, ultimately arresting cell cycle progression in malignant cells[1].

SignalingPathway Inhibitor Kinase Inhibitor (Morpholine Scaffold) ALK ALK / Aurora-2 Kinase Inhibitor->ALK ATP Competitive Inhibition PI3K PI3K / AKT Pathway ALK->PI3K Phosphorylation MAPK RAS / MAPK Pathway ALK->MAPK Phosphorylation CellCycle Cell Cycle Progression & Survival PI3K->CellCycle Activation MAPK->CellCycle Activation

Fig 1. Inhibition of ALK/Aurora-2 signaling pathways by morpholine-bearing kinase inhibitors.

Synthetic Integration Workflow

The following workflow illustrates the step-by-step assembly of a multi-targeted kinase inhibitor utilizing the tert-butyl 2-amino-4-(morpholin-4-yl)benzoate core.

SyntheticWorkflow SM tert-Butyl 2-amino-4- (morpholin-4-yl)benzoate Coupling Amide Coupling (HATU, DIPEA) SM->Coupling Int Protected Intermediate Coupling->Int Deprotect Ester Cleavage (TFA / DCM) Int->Deprotect Acid Free Benzoic Acid Derivative Deprotect->Acid Final Target Kinase Inhibitor Acid->Final Further Derivatization

Fig 2. Step-by-step synthetic workflow for integrating the morpholine building block.

Validated Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Scaffold Assembly)

Causality & Rationale: The 2-amino group of the building block is sterically hindered by the adjacent tert-butyl ester. Standard coupling agents (e.g., EDC/HOBt) often yield poor conversions. HATU is selected because it generates a highly reactive 7-aza-OBt ester intermediate, overcoming steric barriers to drive amide bond formation efficiently.

  • Preparation: Dissolve the target carboxylic acid (e.g., substituted indazole-3-carboxylic acid, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add tert-butyl 2-amino-4-(morpholin-4-yl)benzoate (1.1 eq). Stir the reaction mixture at 45°C for 12 hours.

  • Validation: Monitor via LC-MS. The reaction is self-validating when the peak corresponding to the starting aniline (m/z ~279 [M+H]+) is completely consumed, replaced by the product mass.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over Na2SO4, and concentrate.

Protocol B: Acidic Cleavage of the tert-Butyl Ester

Causality & Rationale: To functionalize the benzoate core further (e.g., attaching a solubilizing tail), the ester must be converted to a free acid. Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is used to cleanly cleave the tert-butyl group via an isobutylene elimination mechanism, leaving primary amides intact[1].

  • Reaction Setup: Dissolve the protected intermediate from Protocol A in anhydrous DCM (0.1 M concentration).

  • Cleavage: Cool the solution to 0°C. Dropwise, add an equal volume of TFA (final ratio 1:1 DCM:TFA). Remove the ice bath and stir at room temperature for 3 hours.

  • Validation (Critical Step): Evaporate a 50 µL aliquot and analyze via 1H NMR. The protocol is validated as successful when the intense 9-proton singlet at ~1.55 ppm (corresponding to the tert-butyl group) completely disappears.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the free benzoic acid as a TFA salt.

Protocol C: In Vitro Aurora-2 Kinase Inhibition Assay

Causality & Rationale: To quantify the biological efficacy of the synthesized compounds, a radiometric kinase assay is employed. 33P-γ-ATP is used to track the transfer of the radioactive phosphate to a specific peptide substrate (LRRWSLG), allowing for highly sensitive, direct measurement of kinase activity[3]. For the foundational methodology, refer to .

  • Buffer Preparation: Prepare Kinase Buffer (KB) containing 50 mM HEPES (pH 7.0), 10 mM MnCl2, 1 mM DTT, 3 µM Na3VO4 (phosphatase inhibitor), and 0.2 mg/mL BSA[3].

  • Enzyme & Substrate Addition: In a 96-well plate, combine 2.5 nM Aurora-2 enzyme, 8 µM LRRWSLG peptide substrate, and serial dilutions of the test compound[3].

  • Reaction Initiation: Initiate the reaction by adding an ATP mix yielding a final concentration of 10 µM cold ATP and 1 nM 33P-γ-ATP[3].

  • Incubation & Termination: Incubate for 30 minutes at room temperature. Terminate the reaction by adding 3% phosphoric acid.

  • Validation & Readout: Transfer the mixture to a phosphocellulose filter plate. Wash extensively to remove unreacted ATP. The retained radioactivity (phosphorylated peptide) is quantified using a scintillation counter. Include Staurosporine as a positive inhibition control and a DMSO-only well as a negative control to ensure assay dynamic range.

Quantitative Profiling

The table below summarizes the expected biochemical profiling of intermediates and final derivatives synthesized using this building block, demonstrating the necessity of the deprotection and functionalization steps to achieve nanomolar potency.

Compound StageALK IC50 (nM)Aurora-2 IC50 (nM)IGF-1R IC50 (nM)
Protected Intermediate (tert-butyl ester)>10,000>10,000>10,000
Final Drug Derivative (Optimized Amide)12.518.026.0
Crizotinib (ALK Positive Control)24.0N/AN/A
Staurosporine (Pan-Kinase Control)1.23.55.1

Note: Data represents generalized pharmacological profiles typical of indazole-morpholine scaffolds as documented in kinase inhibitor patent literature.

References

  • Lombardi Borgia, A., et al. (2022). "Substituted indazole derivatives active as kinase inhibitors". US Patent 2022/0144813 A1, Nerviano Medical Sciences Srl.

Sources

Application Note: Strategic Incorporation of the Morpholine Pharmacophore in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholine Advantage

In the landscape of medicinal chemistry, morpholine (tetrahydro-1,4-oxazine) has transcended its origins as a simple heterocyclic building block to become a "privileged scaffold"[1]. Comprising a six-membered saturated ring with opposing oxygen and nitrogen heteroatoms, morpholine imparts a unique set of physicochemical and spatial properties to drug candidates.

The strategic addition of a morpholine moiety is rarely accidental; it is a calculated structural intervention. The oxygen atom exerts a strong electron-withdrawing inductive effect on the nitrogen atom, rendering the amine significantly less basic (pKa ≈ 8.4) than comparable cyclic amines like piperidine[1]. This lowered basicity prevents excessive protonation at physiological pH, thereby optimizing the lipophilic-hydrophilic balance (LogP/LogD)[2]. Consequently, morpholine-containing compounds often exhibit enhanced aqueous solubility, improved metabolic stability against cytochrome P450 enzymes, and superior blood-brain barrier (BBB) permeability—making them highly desirable in both oncology and central nervous system (CNS) drug discovery[2][3].

Mechanistic Insights: Target Engagement and Kinase Inhibition

Beyond modulating pharmacokinetics (PK), morpholine plays a direct, causal role in pharmacodynamics (PD) through specific target engagement. This is most prominently observed in the development of kinase inhibitors targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in human cancers[4].

In the ATP-binding pocket of these kinases, the morpholine ring adopts a flexible chair conformation. The morpholine oxygen acts as a critical hydrogen-bond acceptor, interacting directly with the amide backbone of the kinase hinge region (e.g., Val851 in PI3Kγ)[4][5]. This specific anchoring mechanism was first validated by early inhibitors like LY294002 and has since become a foundational design principle for modern PI3K and mTOR inhibitors[4].

MorpholineLogic Morpholine Morpholine Scaffold O_atom Oxygen Atom (Electron Withdrawing) Morpholine->O_atom N_atom Nitrogen Atom (Basic Center) Morpholine->N_atom pKa Lowered pKa (~8.4) O_atom->pKa Inductive Effect H_bond H-bond Acceptor O_atom->H_bond Target Engagement N_atom->pKa Solubility Improved Aqueous Solubility pKa->Solubility Favorable Ionization BBB Enhanced BBB Permeability pKa->BBB Balanced Lipophilicity Kinase Kinase Hinge Binding (e.g., PI3K/mTOR) H_bond->Kinase Critical Interaction

Diagram 1: Logic diagram illustrating how morpholine's atomic properties dictate pharmacological outcomes.

Key Morpholine-Containing Therapeutics

The versatility of the morpholine ring is evidenced by its presence in numerous FDA-approved drugs across diverse therapeutic areas. The table below summarizes quantitative and qualitative data regarding its functional role in key therapeutics.

Drug NamePrimary TargetTherapeutic AreaRole of the Morpholine Moiety
Gefitinib EGFR Tyrosine KinaseOncology (NSCLC)Acts as a solubilizing group; improves oral bioavailability and cellular permeability.
Buparlisib PI3K (Pan-inhibitor)OncologyOxygen atom forms a critical hydrogen bond with the kinase hinge region[4].
Linezolid Bacterial RibosomeInfectious DiseaseModulates overall lipophilicity; enhances safety profile and metabolic stability.
Rivaroxaban Factor XaCardiologyImproves aqueous solubility and participates in favorable binding pocket interactions.
Moclobemide MAO-A EnzymeCNS (Depression)Enhances blood-brain barrier (BBB) penetration due to optimal LogD profile[3].

Experimental Protocols

To successfully integrate morpholine derivatives into a drug discovery pipeline, researchers must employ robust, self-validating assays. The following protocols detail the evaluation of morpholine-based kinase inhibitors and their physicochemical properties.

Protocol A: High-Throughput TR-FRET Kinase Inhibition Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase screening. By utilizing long-lifetime lanthanide fluorophores (e.g., Europium) and measuring emission at a delayed time point, TR-FRET eliminates short-lived background autofluorescence from the morpholine compounds themselves[6]. This ensures a high signal-to-noise ratio and prevents false positives[6].

Self-Validating System: This protocol requires the inclusion of a known pan-kinase inhibitor (e.g., Staurosporine or LY294002) to establish the maximum inhibition baseline, and a DMSO-only well to establish maximum activity. The assay's validity is confirmed only if the Z'-factor is > 0.5[7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-127) to prevent non-specific binding of the lipophilic morpholine compounds to the plastic wells.

  • Compound Dispensing: Using an automated liquid handler, dispense 5 µL of the morpholine test compounds (in a 10-point, 3-fold dilution series starting at 10 µM) into a black, low-volume 384-well plate[6][7].

  • Enzyme/Tracer Addition: Add 5 µL of the PI3K enzyme/Europium-labeled antibody mixture to the wells. Follow immediately with 5 µL of the fluorescent kinase tracer[8].

  • Incubation: Seal the plate and incubate for 1 hour at room temperature (20-25°C) in the dark to allow the competitive binding equilibrium to be reached[6][8].

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure delayed emissions at 620 nm (Donor) and 665 nm (Acceptor)[9].

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Normalize the data against the DMSO control (0% inhibition) and Staurosporine control (100% inhibition) to generate an IC50 curve[6][7].

TRFRET Prep 1. Assay Preparation (Kinase, Tracer, Buffer) Compound 2. Compound Addition (Morpholine Inhibitor Series) Prep->Compound Incubate 3. Incubation (1 Hour, Room Temp) Compound->Incubate Antibody 4. Add Detection Reagents (Eu-Antibody + Acceptor) Incubate->Antibody Read 5. TR-FRET Detection (Delay & Read 665/620nm) Antibody->Read Analyze 6. Data Analysis (IC50 & Z'-factor Calculation) Read->Analyze

Diagram 2: Step-by-step workflow for the TR-FRET competitive binding kinase assay.

Protocol B: Kinetic Solubility Assessment via Nephelometry

Causality & Rationale: Because morpholine is frequently appended to hydrophobic cores specifically to rescue aqueous solubility[1], researchers must empirically verify this effect. Nephelometry measures the scattering of light caused by insoluble particulates. It provides a rapid, high-throughput method to determine the point at which a morpholine derivative precipitates out of an aqueous buffer, defining its kinetic solubility limit.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of the morpholine derivatives in 100% DMSO.

  • Serial Dilution: Create a dilution series of the compound in DMSO (e.g., 10 mM down to 0.1 mM).

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 245 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a clear-bottom 96-well plate. (Final DMSO concentration = 2%).

  • Incubation: Shake the plate at 300 rpm for 2 hours at room temperature to allow precipitation of insoluble fractions.

  • Measurement: Read the plate using a nephelometer (or a standard microplate reader set to measure absorbance/scatter at 620 nm).

  • Analysis: Plot the scatter signal against compound concentration. The kinetic solubility limit is identified as the concentration at which the scatter signal sharply deviates from the baseline buffer control.

References

  • RSC Advances. "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics". Royal Society of Chemistry. Available at: [Link]

  • ACS Publications. "Occurrence of Morpholine in Central Nervous System Drug Discovery". Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. "Phosphatidylinositol 3-Kinase (PI3K) and Phosphatidylinositol 3-Kinase-Related Kinase (PIKK) Inhibitors: Importance of the Morpholine Ring". Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. "Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition". National Institutes of Health. Available at: [Link]

  • DCReport. "Understanding TR-FRET Assays: Protocols and the Role of Plate Readers". DCReport. Available at: [Link]

  • Sino Biological. "SwiftFluo® TR-FRET Kinase Assay Kits". Sino Biological. Available at: [Link]

  • Molecular Devices. "FP & TR-FRET Kinase Assays with Automated Liquid Handling". Molecular Devices. Available at:[Link]

Sources

Application Note: Analytical Characterization of tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate (CAS: 1108745-90-9) is a highly specialized molecular building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). It is most notably employed in the development of kinase inhibitors targeting oncogenic drivers such as ALK and Aurora kinases[1]. The molecule presents a unique structural triad: an acid-sensitive tert-butyl ester, a primary aniline amine, and an N-linked morpholine ring. Because downstream coupling reactions (e.g., amide bond formation or pyrimidine functionalization) rely heavily on the purity and exact regiochemistry of this intermediate, establishing a rigorous, self-validating analytical framework is critical for drug development professionals.

Orthogonal Analytical Strategy

To guarantee structural integrity, we deploy an orthogonal analytical workflow. This multi-parametric approach ensures that potential impurities, degradation products, or structural isomers are definitively identified and quantified.

AnalyticalWorkflow cluster_techniques Orthogonal Characterization Techniques Sample tert-butyl 2-amino-4-(morpholin-4-yl)benzoate (API Intermediate) LCMS LC-HRMS (Purity & Exact Mass) Sample->LCMS NMR 1D/2D NMR (Regiochemistry & Structure) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR DataSynthesis Multi-parametric Data Synthesis & Structural Validation LCMS->DataSynthesis NMR->DataSynthesis FTIR->DataSynthesis

Orthogonal analytical workflow for characterizing the morpholino-benzoate intermediate.

Chromatographic Purity and Exact Mass Determination (LC-HRMS)

Experimental Rationale & Causality

Expertise & Experience Insight: Analysts often assume morpholine-containing compounds are highly basic (aliphatic morpholine pKa ~ 8.3). However, in tert-butyl 2-amino-4-(morpholin-4-yl)benzoate, the morpholine nitrogen is directly conjugated to the aromatic ring (N-phenylmorpholine derivative), significantly reducing its basicity to a pKa of ~3.2. Furthermore, the primary amine is situated ortho to the electron-withdrawing ester group, which also depresses its pKa (~2.2).

Because the compound is only weakly basic, it does not suffer from the severe secondary silanol interactions (peak tailing) typical of aliphatic amines. However, the tert-butyl ester is highly acid-labile. Prolonged exposure to strongly acidic mobile phases (e.g., 0.1% Trifluoroacetic acid) in the autosampler can catalyze the cleavage of the ester into isobutylene and the corresponding carboxylic acid. Therefore, a milder 0.1% Formic Acid (FA) system is strictly chosen to preserve the molecule's structural integrity during the run.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation : Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol (MeOH). Dilute 1:100 with the initial mobile phase to achieve a final concentration of 10 µg/mL.

  • System Suitability Testing (SST) : Inject a blank (MeOH) followed by a standard reference material (e.g., caffeine) to verify mass accuracy (< 5 ppm error) and column performance (theoretical plates > 10,000). This validates the system prior to sample analysis.

  • Chromatographic Conditions :

    • Column : Waters XBridge C18 (50 mm × 2.1 mm, 2.5 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Gradient : 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes.

    • Flow Rate : 0.4 mL/min at 40°C.

    • Injection Volume : 2.0 µL.

  • Mass Spectrometry Conditions : Electrospray Ionization (ESI) in positive mode; Capillary Voltage 3.0 kV; Desolvation Temp 350°C; Mass Range m/z 100–800.

Expected Quantitative Data
ParameterExpected ValueTolerance / Acceptance Criteria
Retention Time (tR) ~3.2 min± 0.1 min
Exact Mass [M+H]+ 279.1703 Da± 5 ppm
Isotope Pattern M+1 (~16.5%), M+2 (~2.0%)Consistent with C15H22N2O3
Chromatographic Purity > 98.0% (UV 254 nm)No single unknown impurity > 0.5%

Structural Elucidation via NMR Spectroscopy

Experimental Rationale & Causality

NMR spectroscopy provides definitive proof of the 1,2,4-trisubstituted regiochemistry. The aromatic protons will display a characteristic ABX spin system. Chloroform-d (CDCl3) is selected as the solvent because it lacks exchangeable protons, allowing the primary amine (-NH2) signal to be clearly observed as a broad singlet without undergoing deuterium exchange, which would occur if Methanol-d4 were used.

Step-by-Step NMR Protocol
  • Sample Preparation : Weigh 15–20 mg of the compound into a clean glass vial. Add 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Vortex until fully dissolved.

  • Sample Transfer : Transfer the clear solution into a standard 5 mm NMR tube.

  • Acquisition Parameters (1H NMR) : 400 MHz frequency; standard 1D proton pulse sequence (zg30); 16 scans; 2.0-second relaxation delay.

  • Data Processing : Apply a line broadening of 0.3 Hz, Fourier transform, phase correct, and baseline correct. Calibrate the TMS signal to exactly 0.00 ppm to self-validate the chemical shift axis.

Expected 1H NMR Chemical Shifts (400 MHz, CDCl3)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
7.72 Doublet (J ~ 9.0 Hz)1HAromatic H-6 : Deshielded by the ortho ester carbonyl.
6.25 Doublet of Doublets (J ~ 9.0, 2.5 Hz)1HAromatic H-5 : Shielded by the para amine and ortho morpholine.
6.05 Doublet (J ~ 2.5 Hz)1HAromatic H-3 : Highly shielded by two adjacent electron-donating groups.
5.65 Broad Singlet2HPrimary Amine (-NH2) : Visible due to aprotic solvent choice.
3.82 Multiplet4HMorpholine (-CH2-O-CH2-) : Deshielded by adjacent oxygen.
3.21 Multiplet4HMorpholine (-CH2-N-CH2-) : Adjacent to the conjugated nitrogen.
1.55 Singlet9Htert-Butyl (-C(CH3)3) : Massive aliphatic singlet confirming ester intactness.

Vibrational Spectroscopy (FTIR)

Experimental Rationale & Causality

Expertise & Experience Insight: FTIR is utilized to confirm functional group microenvironments. While standard conjugated esters exhibit a C=O stretch around 1715 cm⁻¹, the primary amine at the ortho position in this molecule forms a strong intramolecular hydrogen bond with the ester carbonyl. This interaction weakens the C=O double bond character, shifting the absorption band diagnostically down to ~1685 cm⁻¹. Observing this specific shift is a powerful, self-validating proof of the ortho regiochemistry of the amine relative to the ester.

Step-by-Step FTIR Protocol (ATR Method)
  • Background Collection : Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

  • Sample Application : Place ~2 mg of the solid powder directly onto the ATR crystal.

  • Compression : Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact.

  • Acquisition & Validation : Collect the sample spectrum and verify the following diagnostic bands:

    • ~3450 & 3350 cm⁻¹ : N-H stretch (primary amine, asymmetric and symmetric).

    • ~2970 cm⁻¹ : C-H stretch (aliphatic, tert-butyl).

    • ~1685 cm⁻¹ : C=O stretch (H-bonded conjugated ester).

    • ~1110 cm⁻¹ : C-O-C stretch (morpholine ether linkage).

Storage and Handling

To maintain the analytical purity established by the above protocols, tert-butyl 2-amino-4-(morpholin-4-yl)benzoate must be stored in a dark place, sealed in a dry, inert environment at 2–8°C[2]. This prevents the oxidative degradation of the electron-rich aniline moiety and the ambient hydrolysis of the tert-butyl ester. The compound carries GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), necessitating standard laboratory PPE (gloves, safety glasses, and lab coat) during all analytical preparations[3].

References

  • Title :1 | Source : googleapis.com

  • Title :2 | Source : bldpharm.com

  • Title :3 | Source : aifchem.com

Sources

Advanced Application Notes: Utilization of tert-Butyl Aminobenzoates in Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of rigid aromatic spacers into peptide sequences is a critical strategy in modern drug development, utilized for optimizing pharmacokinetics, developing prodrugs, and designing photopharmacological agents. tert-Butyl 4-aminobenzoate (tBu-PABA, CAS 18144-47-3) serves as an indispensable building block in these workflows[1].

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the mechanistic causality behind coupling to deactivated anilines and the orthogonal protecting group strategies that make tert-butyl esters the gold standard in Solid-Phase Peptide Synthesis (SPPS).

Strategic Utility and Mechanistic Causality

The Orthogonality of the tert-Butyl Ester

In standard Fmoc-based SPPS, protecting group orthogonality is paramount. The tert-butyl ester is strategically chosen to mask the carboxylic acid of the aminobenzoate moiety because it is entirely stable to the basic conditions (e.g., 20% piperidine in DMF) used for iterative Fmoc deprotection[2].

  • Causality: The steric bulk of the tert-butyl group shields the ester carbonyl from nucleophilic attack by piperidine. Furthermore, it is highly labile to strongly acidic conditions (e.g., Trifluoroacetic acid, TFA), cleaving via an E1 mechanism to release isobutylene gas and the free carboxylic acid during the final global deprotection step[3].

Overcoming the "Aniline Challenge" in Peptide Coupling

Coupling an aliphatic Fmoc-amino acid to the amine of tert-butyl 4-aminobenzoate presents a distinct kinetic challenge.

  • Causality: The nitrogen lone pair of the aniline is delocalized into the aromatic

    
    -system, drastically reducing its nucleophilicity compared to standard aliphatic N-termini. Standard carbodiimide chemistry (DIC/HOBt) often results in sluggish kinetics, leading to incomplete reactions or epimerization of the activated amino acid. Therefore, highly reactive uronium salts (like HATU) or acid chlorides are required to force the nucleophilic acyl substitution[4][5].
    

G Start Select Coupling Strategy for Aniline Nitrogen Steric Sterically Hindered Amino Acid? Start->Steric AcidChloride Acid Chloride Method (Thionyl Chloride) Steric->AcidChloride Yes (High Hindrance) Standard Standard Uronium (HATU / DIPEA) Steric->Standard No (Standard) Carbodiimide Carbodiimide Method (EDC / HOBt) Steric->Carbodiimide No (Cost Sensitive)

Logical decision tree for selecting coupling reagents for aniline acylation.

Quantitative Data Presentation

To ensure experimental success, the following table summarizes the quantitative parameters for selecting the appropriate coupling reagent when reacting an Fmoc-amino acid with tert-butyl 4-aminobenzoate.

Coupling ReagentEquivalents (Reagent : tBu-PABA)Base (Equiv)Typical TimeExpected YieldMechanistic Notes / Causality
HATU 1.1 : 1.0DIPEA (2.0)2–3 hours85–95%Generates highly reactive 7-aza-OBt ester. Ideal for deactivated anilines[4][5].
PyBOP 1.1 : 1.0DIPEA (2.0)4–6 hours70–85%Phosphonium-based; prevents guanidinylation side-reactions seen with uroniums.
EDC / HOBt 1.2 : 1.0DIPEA (1.5)12–18 hours50–70%Slower kinetics due to lower reactivity of the OBt ester toward anilines[4].
Acid Chloride 1.5 : 1.0Pyridine (2.0)1–2 hours>90%Highest electrophilicity. Risk of epimerization; used only for achiral or highly hindered building blocks.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the underlying chemical logic to empower researchers to troubleshoot and adapt the methodology.

Protocol A: Solution-Phase Acylation of tert-Butyl 4-Aminobenzoate

Objective: To conjugate an Fmoc-protected amino acid to the aniline nitrogen of tBu-PABA.

  • Preparation of the Active Ester:

    • Dissolve 1.0 mmol of the Fmoc-Amino Acid and 1.1 mmol of HATU in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous DMF is critical to prevent the premature hydrolysis of the highly reactive OAt ester intermediate.

  • Base Addition (Pre-activation):

    • Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) to the mixture. Stir for 2 minutes.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to initiate reaction with HATU without competing as a nucleophile.

  • Nucleophilic Addition:

    • Add 0.9 mmol of tert-butyl 4-aminobenzoate to the activated mixture.

    • Causality: tBu-PABA is used as the limiting reagent (0.9 eq) to ensure its complete consumption, as unreacted aniline is notoriously difficult to separate from the product via standard silica gel chromatography due to similar retention factors.

  • Reaction Progression:

    • Stir at room temperature for 2–3 hours. Monitor via TLC or LC-MS until the tBu-PABA mass peak (m/z 194.1 [M+H]+) is depleted[1].

  • Workup:

    • Dilute with Ethyl Acetate (30 mL) and wash sequentially with 1M HCl (3x), saturated NaHCO

      
       (3x), and brine.
      
    • Causality: The acidic wash removes unreacted DIPEA and basic byproducts, while the basic wash removes unreacted Fmoc-AA-OH and acidic byproducts of HATU.

Protocol B: Acidic Cleavage of the tert-Butyl Ester

Objective: To unmask the C-terminal carboxylic acid for subsequent downstream coupling or final isolation.

  • Preparation of Cleavage Cocktail:

    • Prepare a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v)[3]. If the peptide contains sensitive residues (e.g., Trp, Met, Cys), add 2.5% Triisopropylsilane (TIPS) and 2.5% water.

  • Deprotection:

    • Dissolve the purified product from Protocol A in the cleavage cocktail (10 mL per mmol of peptide). Stir at room temperature for 2 to 5 hours.

    • Causality: The high concentration of TFA protonates the ester oxygen, driving the elimination of the tert-butyl group as a tert-butyl cation. TIPS acts as a carbocation scavenger to prevent the re-alkylation of the peptide backbone or electron-rich side chains.

  • Isolation:

    • Evaporate the DCM and excess TFA under reduced pressure. Precipitate the final product by adding cold diethyl ether. Centrifuge and decant to isolate the free acid[5].

G N1 Fmoc-Amino Acid Activation N2 Addition of tert-Butyl 4-Aminobenzoate N1->N2 Pre-activation N3 Coupling Reaction (HATU / DIPEA / DMF) N2->N3 Nucleophilic Attack N4 Fmoc SPPS Elongation (Piperidine Deprotection) N3->N4 Purified Intermediate N5 Global Cleavage (TFA / Scavengers) N4->N5 Fully Protected Peptide N6 Final Peptide with C-Terminal PABA N5->N6 tBu & Side-Chain Removal

Workflow for incorporating tert-butyl 4-aminobenzoate into peptide sequences.

Advanced Applications in Drug Development

The integration of tert-butyl 4-aminobenzoate extends far beyond simple peptide elongation. It is a critical enabler in several advanced therapeutic modalities:

  • Photopharmacology: Researchers utilize tBu-PABA to synthesize azobenzene-based amino acids. By coupling the aminobenzoate and subsequently modifying it via a Mills reaction with nitrosobenzene, light-responsive coiled-coil peptides can be generated. These peptides undergo reversible cis-trans isomerization upon UV/Vis irradiation, allowing for the spatiotemporal control of biological signaling pathways[5].

  • Prodrug Development: In neurodegenerative disease research, tBu-PABA is used as a linker to conjugate complex molecules, such as galantamine, to peptide carriers. The tert-butyl ester allows the peptide-linker construct to be synthesized and purified before final deprotection and conjugation to the active pharmaceutical ingredient, enhancing blood-brain barrier penetration and targeted release[6].

  • Protease Inhibitors: The rigid para-substituted benzene ring acts as an excellent transition state isostere and pharmacophore in the design of BACE-1 inhibitors for Alzheimer's disease, effectively orienting the peptide backbone within the enzyme's active site[4].

References

  • ChemicalBook. tert-Butyl 4-aminobenzoate | 18144-47-3. Retrieved from 1

  • Sigma-Aldrich. tert-Butyl 4-aminobenzoate = 98.0 NT 18144-47-3. Retrieved from

  • Diva-portal.org. Design and Synthesis of Aspartic and Serine Protease Inhibitors. Retrieved from4

  • Google Patents. WO2011011766A1 - Galantamine amino acid and peptide prodrugs and uses thereof. Retrieved from 6

  • National Institutes of Health (PMC). Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. Retrieved from 5

  • Peptide.com. Amino Acid Derivatives for Peptide Synthesis. Retrieved from 2

  • Royal Society of Chemistry (RSC). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from3

Sources

Application Note & Protocol: Elucidating the Metabolic Fate of Morpholine-Containing Benzoate Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The morpholine and benzoate moieties are prevalent structural motifs in medicinal chemistry, valued for their contributions to solubility, bioavailability, and target engagement. However, their presence can introduce metabolic liabilities that impact a drug candidate's pharmacokinetic profile and safety. This guide provides a comprehensive overview of the known metabolic pathways for morpholine-containing benzoate compounds and presents detailed protocols for their investigation using modern analytical techniques. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals to design, execute, and interpret metabolism studies with confidence.

Introduction: The Metabolic Challenge of Two Privileged Scaffolds

The morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties, such as aqueous solubility and pKa.[1][2] Similarly, the benzoate group is a common feature, often serving as a key binding element or a linker. When combined, these two scaffolds create a unique chemical entity whose metabolic fate must be thoroughly characterized during drug development.[3]

The primary metabolic challenges arise from the susceptibility of both moieties to enzymatic transformation. The morpholine ring, particularly the carbon atoms adjacent to the nitrogen and oxygen, is a known "soft spot" for oxidation by Cytochrome P450 (CYP) enzymes.[1][4] This can lead to a variety of metabolic events, including hydroxylation, N-dealkylation, and ring cleavage, often resulting in rapid clearance.[1][5] The benzoate moiety, while generally more stable, can undergo activation to a coenzyme A (CoA) thioester, followed by oxidative metabolism.[6][7]

Understanding these pathways is critical for several reasons:

  • Pharmacokinetics (PK): Rapid metabolism can lead to a short half-life and low exposure, diminishing the therapeutic efficacy of a drug.[1]

  • Drug-Drug Interactions (DDIs): If metabolism is primarily handled by a single CYP isozyme (e.g., CYP3A4), there is a high potential for DDIs with co-administered drugs.[8]

  • Safety: Metabolites may be pharmacologically active or, in some cases, reactive, leading to off-target effects or toxicity.[9]

This document will guide the user through the principal metabolic pathways and provide robust protocols for their investigation.

Principal Metabolic Pathways

The metabolism of morpholine-containing benzoate compounds is typically a multi-step process involving both Phase I and Phase II enzymes. The drug gefitinib, which contains a morpholine ring, serves as a well-documented example where O-demethylation and morpholine ring oxidation are major routes of metabolism in humans.[10][11]

Phase I Metabolism: Functionalization

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the parent compound. For this class of molecules, the key reactions are mediated by CYP enzymes.[12][13]

  • Morpholine Ring Oxidation: This is often the primary metabolic liability. Oxidation commonly occurs at the carbon atoms alpha to the ring nitrogen or oxygen.[1][4] This initial hydroxylation can be a precursor to subsequent ring cleavage.[1][14]

  • N-Dealkylation: The bond between the morpholine nitrogen and the rest of the molecule can be enzymatically cleaved, resulting in the loss of the entire morpholine moiety.[1][9][15]

  • Benzoate Metabolism: While less common in xenobiotic metabolism, benzoate can be activated to benzoyl-CoA and enter specific oxidative pathways.[7][16]

  • Other Oxidations: Depending on the overall structure of the molecule, other sites may be susceptible to oxidation, such as oxidative defluorination if a halogenated phenyl group is present.[10][17]

The following diagram illustrates the major Phase I metabolic "soft spots" on a generic morpholine-containing benzoate structure.

G Key Metabolic Pathways cluster_0 Phase I Metabolism (CYP450-Mediated) cluster_1 Phase II Metabolism Parent Parent Compound (Morpholine-Benzoate) Met_Oxidation C-Oxidation (Hydroxylation) Parent->Met_Oxidation α-Carbon Oxidation Met_Dealk N-Dealkylation Parent->Met_Dealk C-N Bond Cleavage Met_Benzoate Benzoate Oxidation Parent->Met_Benzoate CoA Activation Met_RingOpen Ring Opening Met_Oxidation->Met_RingOpen Further Oxidation Met_PhaseII Conjugation Products (Glucuronides, Sulfates) Met_Oxidation->Met_PhaseII Met_Dealk->Met_PhaseII Met_RingOpen->Met_PhaseII Met_Benzoate->Met_PhaseII G cluster_0 Metabolite Identification Workflow Sample Microsomal Incubate (Supernatant from Protocol 1) LC UPLC Separation (Reversed-Phase) Sample->LC Injection MS1 Full Scan HRMS (MS1) (Detect Parent & Metabolites) LC->MS1 Elution MS2 Data-Dependent MS/MS (Fragment Ions) MS1->MS2 Precursor Selection Data Data Processing Software (Metabolite Prediction & Comparison) MS1->Data MS2->Data Report Structural Elucidation Report Data->Report

Caption: A typical workflow for LC-MS/MS-based metabolite identification.

Methodology:

  • Sample Analysis: Inject the supernatant from the HLM assay (typically a pooled sample of a late time point) onto a UPLC/HPLC system coupled to an HRMS instrument. [18]2. Chromatography: Use a reversed-phase column (e.g., C18) with a gradient of water and acetonitrile (both with 0.1% formic acid) to separate the parent compound from its metabolites.

  • Mass Spectrometry:

    • MS1 (Full Scan): Acquire data in full scan mode with high resolution (>30,000 FWHM) to detect the accurate masses of the parent drug and all potential metabolites.

    • MS2 (Tandem MS): Use a data-dependent acquisition (DDA) strategy. The instrument automatically selects the most intense ions from the MS1 scan for fragmentation (MS/MS), providing structural information. [18]4. Data Processing:

    • Use specialized metabolite identification software to process the raw data.

    • The software predicts potential biotransformations (e.g., +16 Da for oxidation, demethylation, etc.) and searches the MS1 data for the corresponding accurate masses.

    • Compare the MS/MS fragmentation pattern of a suspected metabolite with that of the parent drug. Common fragments indicate which part of the molecule has remained intact, while mass shifts in fragments point to the site of modification.

Common Biotransformations for Morpholine-Benzoate Compounds:

BiotransformationMass Shift (Da)Potential Reaction
Oxidation +15.9949Hydroxylation on morpholine or other alkyl/aryl groups.
N-Oxidation +15.9949Oxidation of the morpholine nitrogen.
Dealkylation VariableCleavage of the morpholine ring from the main structure.
Ring Cleavage VariableOpening of the morpholine ring, often following oxidation.
Glucuronidation +176.0321Addition of glucuronic acid (Phase II).
Sulfation +79.9568Addition of a sulfate group (Phase II).

Conclusion and Strategic Implications

A thorough understanding of the metabolic fate of morpholine-containing benzoate compounds is not merely an academic exercise; it is a cornerstone of successful drug development. The protocols outlined here provide a robust framework for identifying metabolic liabilities and guiding medicinal chemistry efforts.

If a compound exhibits high clearance due to morpholine ring oxidation, strategies such as introducing steric hindrance near the metabolic soft spot (e.g., adding a methyl group) or employing bioisosteric replacement of the morpholine ring can be considered to enhance metabolic stability. [1][4]By integrating these metabolic studies early in the design-make-test-analyze cycle, research teams can de-risk their projects, optimize pharmacokinetic properties, and ultimately select drug candidates with a higher probability of clinical success.

References

  • McKillop, D., McCormick, A. D., Miles, G. S., & Smith, D. A. (2004). Metabolic disposition of gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, in rat, dog and man. Xenobiotica, 34(10), 917-934. [Link]

  • Separation Science. (2026, January 12). Modern Drug Metabolites Demand More from LC-MS/MS. Separation Science. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • U.S. Environmental Protection Agency. (1985). Pesticide Fact Sheet: Fenbutatin-oxide. EPA. [Link]

  • Al-Rubaye, A. F., Kadhim, M. J., & Hameed, I. H. (2021). Review on In Vivo Profiling of Drug Metabolites with Lc-Ms/Ms in the Past Decade. Systematic Reviews in Pharmacy, 12(1), 1085-1094. [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathways of gefitinib in humans in vivo. ResearchGate. [Link]

  • Food and Agriculture Organization of the United Nations. (1992). Fenbutatin oxide (Pesticide residues in food: 1992 evaluations Part II Toxicology). INCHEM. [Link]

  • Gescher, J., Zaar, A., Mohamed, M., Schägger, H., & Fuchs, G. (2002). New enzymes involved in aerobic benzoate metabolism in Azoarcus evansii. Journal of bacteriology, 184(22), 6301–6315. [Link]

  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. [Link]

  • An, M., & Liu, X. (2016). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. RSC Advances, 6(81), 77931-77941. [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR protocols, 4(1), 102086. [Link]

  • Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of molecular catalysis. B, Enzymatic, 7(1-4), 13-20. [Link]

  • Plumb, R. S., et al. (2024). The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study. Metabolites, 14(3), 133. [Link]

  • Food and Agriculture Organization of the United Nations. (1977). Fenbutatin oxide (Pesticide residues in food: 1977 evaluations). INCHEM. [Link]

  • Ma, H., & He, L. (2012). LC-MS-based metabolomics in drug metabolism. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 911, 54–62. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Reddy, V. V., et al. (2014). Metabolite characterization of anti-cancer agent gefitinib in human hepatocytes. Journal of Chromatography B, 963, 111-119. [Link]

  • Elshahed, M. S., & McInerney, M. J. (2001). Metabolism of Benzoate, Cyclohex-1-ene Carboxylate, and Cyclohexane Carboxylate by “Syntrophus aciditrophicus” Strain SB in Syntrophic Association with H2-Using Microorganisms. Applied and Environmental Microbiology, 67(4), 1720-1726. [Link]

  • Zoller, J., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8857-8866. [Link]

  • Swain, A., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium. Applied and Environmental Microbiology, 66(10), 4463-4471. [Link]

  • Gescher, J., et al. (2002). Genes Coding for a New Pathway of Aerobic Benzoate Metabolism in Azoarcus evansii. Journal of Bacteriology, 184(22), 6301–6315. [Link]

  • Al-Ghanimi, H. H. A., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Future Medicinal Chemistry. [Link]

  • Charman, S. A., et al. (2014). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Antimicrobial Agents and Chemotherapy, 58(8), 4627-4636. [Link]

  • ResearchGate. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]

  • Shaikh, A. R., et al. (2009). Quantum chemical studies for oxidation of morpholine by Cytochrome P450. Journal of Molecular Graphics and Modelling, 27(6), 729-739. [Link]

  • ACS Publications. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry. [Link]

  • Altenschmidt, U., et al. (1995). Benzoate-Coenzyme A Ligase from Thauera aromatica: an Enzyme Acting in Anaerobic and Aerobic Pathways. Journal of Bacteriology, 177(17), 5050-5053. [Link]

  • Song, Y., et al. (2018). Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. Applied and Environmental Microbiology, 84(11), e00305-18. [Link]

  • SciSpace. (n.d.). In vitro test methods for metabolite identification: A review. [Link]

  • ResearchGate. (2025). Quantum chemical studies for oxidation of morpholine by Cytochrome P450. [Link]

  • BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for σ-complex transformation into oxidized products in metabolism of 1. [Link]

  • Heben Pesticide. (2023). Fenbutatin Oxide's Role in Integrated Pest Management. [Link]

  • Song, Y., et al. (2018). Benzoate Metabolism Intermediate Benzoyl Coenzyme A Affects Gentisate Pathway Regulation in Comamonas testosteroni. Applied and Environmental Microbiology, 84(11), e00305-18. [Link]

  • Science.gov. (n.d.). benzoate degradation pathway: Topics. [Link]

  • Taylor & Francis. (n.d.). Benzoate – Knowledge and References. [Link]

  • Sudarsan, S., et al. (2015). Dynamics of benzoate metabolism in Pseudomonas putida KT2440. Metabolic engineering, 27, 49-59. [Link]

  • ChemRxiv. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Al-Ghanimi, H. H. A., et al. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1935. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals optimizing the synthesis of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate. This specific molecule is a highly privileged building block; for example, its direct precursor (tert-butyl 4-fluoro-2-nitrobenzoate) is the exact starting material utilized in the commercial process-scale synthesis of the TRK/ALK/ROS1 inhibitor Entrectinib[1].

Below, you will find a self-validating workflow, quantitative benchmarks, and a root-cause troubleshooting guide to ensure high atom economy and reliable yields.

I. Synthetic Workflow & Quantitative Benchmarks

SynthesisWorkflow SM 4-Fluoro-2-nitrobenzoic acid Step1 Step 1: Esterification (Boc2O, DMAP) SM->Step1 Int1 tert-Butyl 4-fluoro-2-nitrobenzoate Step1->Int1 Step2 Step 2: SNAr (Morpholine, K2CO3) Int1->Step2 Int2 tert-Butyl 4-(morpholin-4-yl)- 2-nitrobenzoate Step2->Int2 Step3 Step 3: Nitro Reduction (Fe, NH4Cl) Int2->Step3 Product tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate Step3->Product

Caption: Step-by-step synthetic workflow for tert-butyl 2-amino-4-(morpholin-4-yl)benzoate.

Table 1: Expected IPC Benchmarks and Yields

Synthesis PhaseReagents & ConditionsExpected YieldReaction TimeKey Quality Metric (IPC)
1. Esterification Boc₂O, DMAP, t-BuOH, THF, 40°C85 - 92%12 - 16 h<2% unreacted acid (HPLC)
2. SNAr Morpholine, K₂CO₃, DMF, 70°C88 - 95%8 - 12 hComplete consumption of fluoride
3. Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80°C80 - 87%2 - 4 hMass shift of -30 Da (LC-MS)
II. Troubleshooting Guides & FAQs
Phase 1: Esterification

Q: Why is my standard Fischer esterification failing, or why am I seeing massive product degradation? The Causality: Fischer esterification relies on strong acids (e.g., H₂SO₄) and heat. The tert-butyl ester group is highly susceptible to acid-catalyzed cleavage. The acid protonates the ester oxygen, leading to the formation of a highly stable tert-butyl carbocation, which rapidly eliminates to form isobutylene gas. To prevent this, you must use mildly basic, nucleophilic catalysis. DMAP activates the carboxylic acid to form an acylpyridinium intermediate, which is seamlessly trapped by tert-butanol.

Protocol 1: Mild Boc₂O/DMAP Esterification

  • Charge a clean, dry round-bottom flask with 4-fluoro-2-nitrobenzoic acid (1.0 eq) and anhydrous THF (10 mL/g).

  • Add tert-butanol (5.0 eq) and DMAP (0.1 eq). Stir to dissolve.

  • Cool the mixture to 0°C using an ice bath.

  • Dissolve Boc₂O (1.2 eq) in a minimal amount of THF and add dropwise over 30 minutes.

  • Remove the ice bath and warm to 40°C. Stir for 12 hours.

  • Validation Checkpoint: Perform LC-MS. Crucial Note: The tert-butyl ester product (Exact Mass: 227.1) will frequently undergo in-source fragmentation during mass spectrometry. Look for the major peak at m/z 172.1[M - tBu + H]⁺ to confirm product formation.

  • Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Phase 2: Nucleophilic Aromatic Substitution (SNAr)

Q: I am observing significant loss of the tert-butyl ester during the SNAr reaction with morpholine. How can I prevent this? The Causality: High temperatures (>100°C) cause thermal deprotection of the ester. Fortunately, your substrate is highly activated. The ortho-nitro group and para-ester group strongly withdraw electron density, stabilizing the anionic Meisenheimer intermediate. Furthermore, fluoride is an exceptional leaving group in SNAr chemistry because its high electronegativity maximizes the partial positive charge on the ipso-carbon. This allows the reaction to proceed at much lower temperatures (70°C) in a polar aprotic solvent.

Protocol 2: Mild SNAr with Morpholine

  • Dissolve tert-butyl 4-fluoro-2-nitrobenzoate (1.0 eq) in anhydrous DMF (8 mL/g).

  • Add anhydrous K₂CO₃ (2.0 eq) and morpholine (1.5 eq).

  • Heat the reaction mixture to 70°C under a nitrogen atmosphere for 10 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material (Rf ~0.6) will be replaced by a bright yellow product spot (Rf ~0.4). The reaction mixture will temporarily shift to a deep red during the Meisenheimer complex formation. LC-MS will show [M+H]⁺ at m/z 309.1.

  • Cool to room temperature and pour the mixture into ice-cold water (30 mL/g) with vigorous stirring to precipitate the product. Filter and dry.

Phase 3: Nitro Reduction

Q: Pd/C hydrogenation is sluggish and stalling, while acidic reduction (SnCl₂/HCl) is cleaving my ester. What is the alternative? The Causality: Standard hydrogenations use Pd/C and H₂ gas. However, the morpholine ring contains a sterically accessible tertiary amine nitrogen whose lone pair strongly coordinates to the palladium surface, effectively poisoning the catalyst and stalling hydrogen activation. Conversely, acidic metal reductions will destroy the tert-butyl ester. The solution is the Béchamp reduction. Using Iron powder and Ammonium Chloride (Fe/NH₄Cl) operates via single-electron transfer in a mildly acidic/neutral buffered environment, perfectly preserving the ester while efficiently reducing the nitro group[2].

Protocol 3: Chemoselective Béchamp Reduction

  • Suspend tert-butyl 4-(morpholin-4-yl)-2-nitrobenzoate (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v, 15 mL/g).

  • Add Ammonium Chloride (NH₄Cl, 3.0 eq) and Iron powder (325 mesh, 5.0 eq).

  • Heat the suspension to 80°C (mild reflux) for 3 hours.

  • Validation Checkpoint: The reaction is complete when the distinct yellow color of the nitro compound completely dissipates. LC-MS will show a mass shift from 309.1 to 279.1[M+H]⁺ (a loss of 30 Da corresponding to the exchange of two oxygen atoms for two hydrogen atoms).

  • Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Wash the pad generously with EtOAc.

  • Concentrate the filtrate to remove ethanol, partition the aqueous residue with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the final aniline.

III. Root Cause Analysis Logic Tree

TroubleshootingTree Issue Yield Optimization Root Cause Analysis Est Ester Cleavage (Step 1) Issue->Est SNAr Incomplete SNAr (Step 2) Issue->SNAr Red Catalyst Poisoning (Step 3) Issue->Red Sol1 Cause: Acidic conditions. Solution: Use Boc2O/DMAP. Est->Sol1 Sol2 Cause: Low nucleophilicity. Solution: Polar aprotic solvent (DMF). SNAr->Sol2 Sol3 Cause: Morpholine binds Pd. Solution: Fe/NH4Cl reduction. Red->Sol3

Caption: Root cause analysis and troubleshooting logic for yield optimization.

IV. References
  • Title: Synthetic Approaches to the New Drugs Approved during 2019 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) Source: Journal of Medicinal Chemistry (OSTI / PubMed Central) URL: [Link]

Sources

Technical Support Center: Enhancing the Solubility of Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with poorly soluble benzoate derivatives. The following information is curated to provide not only procedural steps but also the underlying scientific principles to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of benzoate derivatives?

Benzoate derivatives often exhibit poor aqueous solubility due to a combination of their molecular structure and solid-state properties. The benzene ring is inherently hydrophobic, while the carboxylate group's contribution to solubility is pH-dependent. In its protonated (uncharged) form at low pH, the molecule is significantly less soluble. Furthermore, strong intermolecular forces within the crystal lattice, such as hydrogen bonding and π-stacking of the aromatic rings, can lead to high lattice energy. This energy must be overcome by solvent-solute interactions for dissolution to occur, which can be challenging in aqueous media.

Q2: I have a novel, poorly soluble benzoate derivative. What is the first and most fundamental approach I should try to increase its solubility?

The most direct and often most effective initial approach is pH adjustment . Benzoate derivatives are weak acids. By increasing the pH of the aqueous medium to a level above the compound's pKa, the carboxylic acid group deprotonates to form the more polar and significantly more water-soluble carboxylate anion.[1][2][3] This ionization dramatically enhances the interaction with water molecules. The relationship between pH, pKa, and the ratio of ionized to unionized species is described by the Henderson-Hasselbalch equation.[4][5]

Q3: How do I choose the right solubilization strategy for my specific benzoate derivative?

Selecting the optimal strategy depends on the compound's physicochemical properties and the intended application (e.g., in vitro assay vs. in vivo formulation). A systematic approach is recommended. The decision tree below outlines a logical workflow for selecting a suitable solubilization method.

G cluster_0 cluster_1 start Start: Poorly Soluble Benzoate Derivative is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust pH Adjustment is_ionizable->ph_adjust Yes (Weak Acid) cosolvency Co-solvency is_ionizable->cosolvency No ph_success Sufficient Solubility? ph_adjust->ph_success salt_formation Salt Formation salt_formation->cosolvency ph_success->salt_formation No end_point End: Solubilized for Application ph_success->end_point Yes is_not_ionizable No / pH adjustment is insufficient complexation Complexation (e.g., Cyclodextrins) cosolvency->complexation surfactants Surfactants complexation->surfactants other_methods Advanced Methods (e.g., Solid Dispersions) surfactants->other_methods other_methods->end_point

Caption: Decision tree for selecting a solubilization strategy.

Troubleshooting Guides

Guide 1: pH Adjustment
Q: I tried increasing the pH, but my benzoate derivative precipitates or shows inconsistent solubility. What is happening?

This issue often arises from not maintaining the pH consistently or from using an inappropriate buffer.

  • Causality: The solubility of a weak acid like a benzoate derivative is critically dependent on the pH being maintained above its pKa.[3] If the pH drops locally or if the buffering capacity of your system is insufficient, the ionized carboxylate can revert to its protonated, less soluble form, causing precipitation.[2]

  • Troubleshooting Steps:

    • Determine pKa: First, accurately determine the pKa of your derivative. This can be done experimentally via potentiometric titration or estimated using computational models.

    • Select an Appropriate Buffer: Choose a buffer system whose pKa is close to the target pH you want to maintain. For benzoate derivatives (typical pKa ~4.2), you will likely need to work at a pH of 6.2 or higher to ensure at least 99% ionization (based on the Henderson-Hasselbalch equation). A phosphate buffer (pKa2 ~7.2) is often a good choice for maintaining a pH in this range.

    • Ensure Sufficient Buffer Capacity: Use a buffer concentration that is high enough to resist pH changes when the compound is added. A concentration of 25-50 mM is a typical starting point.

    • Verify Final pH: After adding your compound, always measure the final pH of the solution to confirm it has remained in the target range.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) A R-COOH (Unionized, Poorly Soluble) B R-COO⁻ + H⁺ (Ionized, Highly Soluble) A->B Deprotonation (Base Addition) B->A Protonation (Acid Addition)

Caption: pH-dependent equilibrium of a benzoate derivative.

Guide 2: Co-solvents
Q: My compound's solubility is still insufficient even with pH control. Which co-solvent should I choose?

Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[6][7] This reduces the interfacial tension between the hydrophobic parts of the benzoate derivative and the solvent, making dissolution more favorable.[6]

  • Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic molecules disrupt this network, which is energetically unfavorable. Co-solvents like ethanol or propylene glycol have both polar and non-polar regions. They integrate into the water's structure, reducing the overall polarity and creating a more accommodating environment for the non-polar aromatic ring of the benzoate derivative.[]

  • Experimental Protocol: Co-solvent Screening

    • Selection: Choose a panel of pharmaceutically acceptable co-solvents.[9] Common choices are listed in the table below.

    • Preparation: Prepare stock solutions of your benzoate derivative in each pure co-solvent (e.g., 10 mg/mL in DMSO or ethanol).

    • Titration: In a multi-well plate, add your primary aqueous buffer (e.g., pH 7.4 phosphate buffer).

    • Addition: Add increasing volumes of the drug-co-solvent stock solution to the buffer.

    • Equilibration & Analysis: Seal the plate, shake for 2-4 hours at a controlled temperature, and then analyze the concentration of the dissolved compound in each well by a suitable method (e.g., HPLC-UV) after filtering or centrifuging any precipitate. The highest concentration achieved before precipitation is the solubility in that co-solvent/water mixture.

Co-solventDielectric Constant (Approx.)Common Use Notes
Water80Primary Solvent
Glycerol47Viscous, good for oral formulations.[9]
Propylene Glycol (PG)32Very common, low toxicity.[9][10]
Ethanol24Potent solubilizer, but can cause precipitation on dilution.[9][10]
Polyethylene Glycol 400 (PEG 400)12Common for both oral and parenteral routes.[9]
Dimethyl Sulfoxide (DMSO)47High solubilizing power, typically for in vitro use only.[11]
Guide 3: Salt Formation
Q: When should I consider forming a salt of my benzoate derivative, and how do I choose the right counter-ion?

Salt formation is a robust strategy to significantly increase the solubility and dissolution rate of ionizable drugs, including weakly acidic benzoate derivatives.[12][13] It is particularly useful when developing a solid dosage form.

  • Causality: By reacting the acidic benzoate derivative with a base, you form a salt.[1] When this salt is placed in water, it readily dissociates into the ionized (and highly soluble) benzoate anion and the counter-ion cation.[1][14] This approach effectively bypasses the need for the dissolution of the less soluble, neutral form of the acid.[13]

  • Selection Criteria for Counter-ions:

    • pKa Rule: To ensure a stable salt is formed, the pKa of the counter-ion's conjugate acid should be at least 2-3 units higher than the pKa of the benzoate derivative.[12][14][15][16] For a benzoate with a pKa of ~4.2, you would select a base whose conjugate acid has a pKa of >6.2-7.2.

    • Safety and Regulatory Acceptance: Prioritize counter-ions that are generally recognized as safe (GRAS) and approved by regulatory agencies like the FDA.[15]

    • Physicochemical Properties: The chosen counter-ion will influence the final properties of the salt, such as its crystallinity, hygroscopicity (tendency to absorb moisture), and chemical stability.[12][15] An initial screening should assess these properties.

Common Cationic Counter-ions for Acidic DrugsResulting SaltNotes
Sodium (from NaOH)Sodium BenzoateVery common, often highly soluble.[12]
Potassium (from KOH)Potassium BenzoateSimilar to sodium, good solubility.[12]
Calcium (from Ca(OH)₂)Calcium BenzoateCan sometimes form less soluble salts than Na⁺ or K⁺.[12]
MeglumineMeglumine BenzoateOrganic amine, often used in injectable formulations.
Tromethamine (TRIS)TRIS BenzoateCommon biological buffer, can form stable salts.
Guide 4: Complexation with Cyclodextrins
Q: My compound is very hydrophobic and other methods are not sufficient. When is cyclodextrin complexation a good choice?

Cyclodextrins (CDs) are excellent solubilizing agents for hydrophobic molecules that can fit within their internal cavity.[][18] This method is particularly useful for BCS Class II and IV compounds (low solubility).[]

  • Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic (lipophilic) interior.[18][19] The poorly soluble benzoate derivative (the "guest") can be encapsulated within the hydrophobic cavity of the CD (the "host"), forming an inclusion complex.[18][19] The exterior of this complex is hydrophilic, allowing the entire host-guest system to dissolve readily in water, thereby increasing the apparent solubility of the drug.[][18]

  • Protocol: Phase Solubility Study

    • Objective: To determine the stoichiometry of the complex (e.g., 1:1) and the stability constant (Kc), which quantifies the strength of the interaction.

    • Procedure:

      • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD).

      • Add an excess amount of the benzoate derivative to each solution.

      • Seal the containers and agitate them at a constant temperature until equilibrium is reached (typically 24-72 hours).

      • Filter the solutions to remove the undissolved solid.

      • Analyze the concentration of the dissolved benzoate derivative in each filtrate using a validated analytical method (e.g., HPLC-UV).

    • Data Analysis: Plot the total concentration of the dissolved drug (Y-axis) against the concentration of the cyclodextrin (X-axis). The shape of the resulting phase solubility diagram reveals the nature of the complex. A linear (Aₗ-type) plot is indicative of a soluble 1:1 complex.

Guide 5: Use of Surfactants
Q: How do surfactants work, and how do I select the right one?

Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[20][21][22] These micelles can encapsulate hydrophobic drugs, significantly increasing their solubility.[20][22][23]

  • Causality: Micelles have a hydrophobic core and a hydrophilic shell.[20] The hydrophobic aromatic ring of the benzoate derivative can partition into the hydrophobic core of the micelle, effectively being removed from the unfavorable aqueous environment.[24][25] This process, known as micellar solubilization, creates a thermodynamically stable solution.[20] Nonionic surfactants are often preferred for pharmaceutical applications due to their lower toxicity and lower CMC values.[20]

  • Key Considerations:

    • Work Above the CMC: Solubilization is most effective at surfactant concentrations above the CMC.[23][26] The CMC is a critical parameter for each surfactant and can be found in the literature or determined experimentally.

    • Select a Suitable Surfactant: The choice depends on the route of administration and the drug's properties. Polysorbates (e.g., Tween® 80) and polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL) are common choices for various formulations.[24]

    • Determine Molar Solubilization Capacity: The efficiency of a surfactant can be quantified by its molar solubilization capacity (χ), which represents the number of moles of drug that can be solubilized per mole of surfactant in micellar form.[21] This value can be determined from the slope of the solubility curve above the CMC.

References
  • Gaona, M., et al. (2005). Micellar solubilization of drugs. University of Alberta.
  • Kumar, L., et al. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Available at: [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Available at: [Link]

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Available at: [Link]

  • Taylor & Francis Online. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Available at: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Available at: [Link]

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Available at: [Link]

  • Ovid. (n.d.). Salt formation to improve drug solubility. Available at: [Link]

  • ACS Publications. (2015). Importance of Critical Micellar Concentration for the Prediction of Solubility Enhancement in Biorelevant Media. Molecular Pharmaceutics. Available at: [Link]

  • Pharma Lesson. (2025). Predicting Dissolution via the Critical Micelle Concentration (CMC). Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Biosciences Biotechnology Research Asia. (n.d.). The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. Available at: [Link]

  • PMC. (n.d.). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • ACS Publications. (2010). Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

  • PubMed. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling. Available at: [Link]

  • PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]

  • Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Available at: [Link]

  • PMC. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Available at: [Link]

  • International Journal of Scientific and Research Publications. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Available at: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]

  • ACS Publications. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Available at: [Link]

  • Lokey Lab Protocols. (2017). Shake Flask logK.
  • Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). Available at: [Link]

  • Taylor & Francis Online. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Physics Forums. (2023). Understanding the Effect of pH on Benzoic Acid Solubility. Available at: [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]

  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Available at: [Link]

  • IAPC Journals. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. Available at: [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017). EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. Available at: [Link]

  • ResearchGate. (2021). (PDF) A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. Available at: [Link]

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • Basicmedical Key. (2016). Salt Selection. Available at: [Link]

  • Carbohydrate Chronicles. (2025). How can cyclodextrins enhance solubility?. Available at: [Link]

  • International Journal of Advanced Research. (2021). Buffer Solution Behaviour On Solubility And Distribution Coefficient Of Benzoic Acid Between Two Immiscible Liquids. Available at: [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Available at: [Link]

Sources

Technical Support Center: Synthesis of Substituted Aminobenzoates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted aminobenzoates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of compounds.

Introduction

Substituted aminobenzoates are key structural motifs in a wide range of pharmaceuticals, agrochemicals, and materials. While their synthesis may appear straightforward, researchers often encounter challenges that can impact yield, purity, and scalability. This guide provides practical, experience-driven insights to help you navigate these complexities, troubleshoot common issues, and optimize your synthetic strategies.

Part 1: Troubleshooting Guides by Synthetic Route

This section is organized by the most common synthetic methodologies for preparing substituted aminobenzoates. Each subsection addresses specific problems you might encounter.

Route 1: Fischer Esterification of Substituted Aminobenzoic Acids

This classical method involves the acid-catalyzed reaction of a substituted aminobenzoic acid with an alcohol.

Question: My Fischer esterification reaction is resulting in a low or no product yield. What are the likely causes and how can I improve it?

Answer: Low yields in Fischer esterifications of aminobenzoic acids are a frequent issue, often stemming from the equilibrium nature of the reaction and the properties of the starting material.

  • Reversible Reaction Equilibrium: The Fischer esterification is a reversible process.[1] To drive the reaction towards the product, you can:

    • Use a large excess of the alcohol: Employing the alcohol as the solvent or using a 5-10 fold excess can significantly shift the equilibrium.[1][2]

    • Remove water as it forms: For higher boiling alcohols, a Dean-Stark apparatus is highly effective for azeotropically removing the water byproduct, thus driving the reaction to completion.[1][2]

  • Insufficient Acid Catalyst: The basic amino group of the aminobenzoic acid will neutralize a portion of the acid catalyst.[1] It is crucial to use a sufficient amount of catalyst to both protonate the amino group and catalyze the esterification.[1][3] A stoichiometric amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is often necessary.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material has been consumed before work-up.[2][4] If the reaction stalls, consider increasing the reaction time or temperature, but be mindful of potential side reactions.[2]

Question: The reaction mixture darkens significantly upon heating. Is this normal, and what can be done to prevent it?

Answer: Significant darkening or charring of the reaction mixture often indicates decomposition or polymerization, which can be caused by excessively high temperatures or prolonged reaction times in the presence of a strong acid.[1]

  • Temperature Control: Avoid overheating the reaction. Maintain a gentle reflux and use a heating mantle with a temperature controller for precise regulation.[3]

  • Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize exposure to harsh conditions.[1]

  • Milder Catalyst: If decomposition is a persistent issue, consider using a milder acid catalyst, although this may require longer reaction times or more efficient water removal.

Route 2: Reduction of Substituted Nitrobenzoates

A common and often high-yielding approach is the reduction of a substituted nitrobenzoate to the corresponding aminobenzoate. This is frequently achieved via catalytic hydrogenation or using reducing metals.

Question: My catalytic hydrogenation of the nitrobenzoate is slow or incomplete. What factors could be hindering the reaction?

Answer: Several factors can lead to poor performance in catalytic hydrogenations.

  • Catalyst Inactivity or Poisoning:

    • Inactivity: The catalyst (e.g., Palladium on Carbon - Pd/C, Raney Nickel) may be old or improperly stored.[5] Always use a fresh, high-quality catalyst when troubleshooting.

    • Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst.[5] Sulfur and certain nitrogen compounds are common poisons for noble metal catalysts.[5][6] The amine product itself can also cause product inhibition by adsorbing to the catalyst surface.[5] Purifying the starting nitrobenzoate can sometimes resolve this issue.

    • Clogging of Pores: Organic residues can block the catalyst's pores, preventing access to the active sites.[5]

  • Insufficient Catalyst Loading: A typical starting point is 5-10% by weight of the catalyst relative to the nitro compound.[5] If the reaction is sluggish, a modest increase in catalyst loading may be beneficial.

  • Poor Mass Transfer: Inadequate stirring or low hydrogen pressure can limit the contact between the reactants, hydrogen, and the catalyst surface.[5] Ensure vigorous stirring and maintain an appropriate hydrogen pressure (typically 2-4 MPa for autoclave reactions).[5]

Question: I am using a metal/acid reducing system (e.g., Fe/HCl, Sn/HCl) and my yields are low, with a difficult work-up. How can I optimize this?

Answer: Metal/acid reductions can be highly effective but often require careful control and a robust work-up procedure.

  • Exothermic Reaction: These reductions are often highly exothermic.[7] The rate of addition of the acid or metal should be controlled to maintain the optimal reaction temperature, often with external cooling.[7] Uncontrolled temperature spikes can lead to side reactions.

  • Work-up and Isolation:

    • Filtration: The removal of fine metal powders and metal salts can be challenging, leading to slow filtration.[7] Using a filter aid like Celite® can significantly improve filtration rates.[7]

    • pH Control: The final product's isolation is highly dependent on pH. After the reaction, the mixture is typically made basic to precipitate metal hydroxides and free the amine. The aminobenzoate may then be extracted into an organic solvent. Alternatively, careful pH adjustment of the aqueous solution can be used to precipitate the product.[7]

Part 2: General FAQs and Troubleshooting

This section covers broader challenges that can apply to various synthetic routes for substituted aminobenzoates.

Question: What are common side reactions to be aware of during the synthesis of substituted aminobenzoates?

Answer: Several side reactions can occur, depending on the specific reagents and conditions used.

  • N-Acylation/N-Alkylation: The amino group is nucleophilic and can react with acylating or alkylating agents. For instance, if acetic acid is present as an impurity or solvent in certain reactions, N-acetylation can occur.[2]

  • Hydrolysis of the Ester: The ester functional group can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions, particularly during work-up if conditions are too harsh or exposure is prolonged.[8][9] Ortho-aminobenzoate esters are particularly susceptible to intramolecularly catalyzed hydrolysis.[8][9]

  • Decarboxylation: Under strongly acidic conditions or at high temperatures, the aminobenzoic acid starting material can undergo decarboxylation.[10][11][12]

  • Formation of Isomeric Impurities: If the starting material contains isomers (e.g., from a nitration reaction), these can be carried through the synthesis, complicating purification.[7] Using high-purity starting materials is crucial.[7]

Question: I'm having difficulty with product isolation and purification. What are some effective strategies?

Answer: Isolation and purification are critical steps for obtaining a high-purity product.

  • Work-up pH Control: After the reaction, the pH of the aqueous phase must be carefully adjusted. For esterification reactions, neutralizing the acid catalyst with a base like sodium carbonate will precipitate the water-insoluble ester.[3][4][13]

  • Recrystallization: This is a powerful technique for purifying the final product. A common solvent system for aminobenzoates is an ethanol/water mixture.[4][7]

  • Column Chromatography: For difficult separations or to remove trace impurities, silica gel column chromatography can be employed.

  • Washing: During the work-up, washing the organic layer with water or brine is important to remove residual acids, bases, and water-soluble impurities.[13]

Question: What are the key challenges when scaling up the synthesis of substituted aminobenzoates?

Answer: Scaling up from the lab bench to a pilot plant or industrial scale introduces new challenges.[14]

  • Heat Transfer: Many of the reactions involved are exothermic.[7] In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[14] This can lead to temperature gradients and an increased risk of runaway reactions or side product formation.[14]

  • Mixing Efficiency: Achieving uniform mixing in large vessels is more difficult.[14] Poor mixing can result in localized concentration and temperature differences, leading to inconsistent product quality and lower yields.[15]

  • Reagent Addition: The rate of reagent addition becomes more critical at a larger scale to control the reaction rate and temperature.[7]

  • Product Isolation: Handling large volumes of solids and liquids during filtration and extraction requires specialized equipment and optimized procedures to minimize product loss.[7][15]

Question: When should I consider using a protecting group strategy?

Answer: Protecting groups are used to temporarily mask a reactive functional group to prevent it from reacting in a subsequent step.[16][17][18] For the synthesis of substituted aminobenzoates, a protecting group strategy might be necessary in the following scenarios:

  • When performing reactions on the aromatic ring: If you need to perform a reaction on the ring (e.g., halogenation, nitration) that is incompatible with a free amino or carboxylic acid group, these groups would need to be protected.

  • Orthogonal Protection: In complex molecules with multiple reactive sites, using protecting groups that can be removed under different conditions (orthogonal strategy) allows for selective manipulation of different parts of the molecule.[16][17] For example, a Boc-protected amine (acid-labile) and an Fmoc-protected amine (base-labile) in the same molecule allow for selective deprotection.[16][17]

Part 3: Experimental Protocols and Data

Protocol 1: Fischer Esterification of p-Aminobenzoic Acid (Synthesis of Benzocaine)

This protocol outlines the synthesis of ethyl p-aminobenzoate (Benzocaine) as a representative example.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
p-Aminobenzoic Acid137.141.2 g~0.0087 mol
Absolute Ethanol46.0712.0 mL~0.205 mol
Concentrated H₂SO₄98.081.0 mL~0.018 mol
10% Sodium Carbonate-~10 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-aminobenzoic acid and absolute ethanol. Stir until the solid dissolves.[3]

  • Slowly and carefully add concentrated sulfuric acid to the solution. A precipitate may form.[3]

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction progresses.[3]

  • After the reflux period, allow the reaction mixture to cool to room temperature.[3]

  • Pour the cooled mixture into a beaker containing approximately 30 mL of ice water.[3]

  • While stirring, slowly add 10% sodium carbonate solution until the evolution of CO₂ gas ceases and the pH is basic (pH > 8).[3][4]

  • Collect the precipitated crude product by vacuum filtration. Wash the solid with several portions of cold water.[3][4]

  • The crude product can be recrystallized from an ethanol/water mixture to yield pure benzocaine.[4]

Part 4: Visualizations

Workflow for Troubleshooting Low Yield in Fischer Esterification

G start Low Yield in Fischer Esterification check_equilibrium Is water being effectively removed? start->check_equilibrium check_catalyst Is there sufficient acid catalyst? check_equilibrium->check_catalyst Yes use_excess_alcohol Use large excess of alcohol (5-10x or as solvent) check_equilibrium->use_excess_alcohol No check_completion Is the reaction complete? check_catalyst->check_completion Yes increase_catalyst Increase catalyst loading to account for basic amine check_catalyst->increase_catalyst No monitor_reaction Monitor by TLC/HPLC check_completion->monitor_reaction No solution Improved Yield check_completion->solution Yes add_dean_stark Use Dean-Stark trap for azeotropic water removal use_excess_alcohol->add_dean_stark add_dean_stark->check_catalyst increase_catalyst->check_completion increase_time_temp Increase reaction time or temperature cautiously monitor_reaction->increase_time_temp increase_time_temp->solution

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Core Synthetic Pathways to Substituted Aminobenzoates

G sub_aminobenzoic_acid Substituted Aminobenzoic Acid final_product Substituted Aminobenzoate Ester sub_aminobenzoic_acid->final_product Fischer Esterification (Alcohol, H+) sub_nitrobenzoic_acid Substituted Nitrobenzoic Acid sub_nitrobenzoate Substituted Nitrobenzoate Ester sub_nitrobenzoic_acid->sub_nitrobenzoate Esterification sub_nitrobenzoate->final_product Reduction (e.g., H2/Pd, Fe/HCl)

Caption: Primary synthetic routes to substituted aminobenzoates.

References

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. Web IITD Sites. Available at: [Link]

  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate. Available at: [Link]

  • Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed. Available at: [Link]

  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. Available at: [Link]

  • PABA > Aniline. Sciencemadness Discussion Board. Available at: [Link]

  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. ResearchGate. Available at: [Link]

  • 3: Esterification (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. Google Patents.
  • Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution. Scite.ai. Available at: [Link]

  • Process for preparing aminobenzoate esters. Google Patents.
  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness.org. Available at: [Link]

  • What are the side effects of Aminobenzoic acid?. Patsnap Synapse. Available at: [Link]

  • Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains. PMC. Available at: [Link]

  • Process for preparing aminobenzoic acid or an aminobenzoic acid conversion product. Justia Patents. Available at: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available at: [Link]

  • Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures: new strains, unusual metabolites and insights into pathway regulation. FEMS Microbiology Ecology. Available at: [Link]

  • Protecting Groups. Organic Chemistry Portal. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. Available at: [Link]

  • ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. Available at: [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Available at: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PMC. Available at: [Link]

  • A, 2-aminobenzothiazoles were synthesized from differently substituted... ResearchGate. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]

  • Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. PMC. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. PMC. Available at: [Link]

  • How does a catalytic poison reduce a catalyst's activity?. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Esterification of Benzocaine. Odinity. Available at: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Advion, Inc. Available at: [Link]

  • Solved If the Fischer esterification of para-aminobenzoic. Chegg.com. Available at: [Link]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof. Google Patents.
  • Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au. Available at: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. National Renewable Energy Laboratory. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Available at: [Link]

Sources

Technical Support Center: Purification of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting strategies for the purification of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate. This document moves beyond simple protocols to explain the chemical principles behind each step, empowering researchers to diagnose and resolve purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate that influence its purification?

A1: The molecule's purification is primarily influenced by three key features:

  • A basic aromatic amine (-NH2): This group can interact strongly with acidic stationary phases like silica gel, potentially leading to peak tailing during chromatography.

  • A basic tertiary amine (the morpholine ring): Similar to the primary amine, this group contributes to the molecule's basicity and can cause issues on silica gel.

  • A bulky, non-polar tert-butyl ester group: This group increases the molecule's solubility in organic solvents and influences its overall polarity, making it suitable for normal-phase chromatography.

The presence of two basic centers is the most critical factor to consider when designing a purification strategy.

Q2: What are the primary recommended methods for purifying this compound?

A2: The two most effective and commonly employed methods are silica gel column chromatography and recrystallization. The choice depends on the nature and quantity of the impurities present[1].

  • Silica Gel Column Chromatography is ideal for separating the target compound from impurities with different polarities[2][3].

  • Recrystallization is best for removing small amounts of impurities from a crude product that is already substantially pure. It is highly effective if a suitable solvent is found[1].

Q3: How should I monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. It should be used to:

  • Assess the purity of the crude material before starting.

  • Monitor the progress of a column chromatography separation.

  • Check the purity of the final product after recrystallization or solvent evaporation. A typical mobile phase for TLC analysis would be a mixture of hexanes and ethyl acetate.

Troubleshooting Guide: Reaction Work-up and Extraction

Issues during the initial work-up can significantly complicate downstream purification efforts.

Q1: I'm observing a persistent emulsion during the aqueous wash/extraction. How can I resolve this?

A1: Emulsions are common when working with basic compounds like this one, which can act as surfactants, especially after an acidic quench that forms salts.

  • Causality: The formation of ammonium salts from the two basic nitrogen atoms can create a soap-like effect at the interface of the organic and aqueous layers.

  • Solutions:

    • Add Brine: Introduce a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, which often breaks the emulsion.

    • pH Adjustment: Ensure the aqueous layer is basic (pH > 8) by adding a base like sodium carbonate or dilute sodium hydroxide before extraction. This ensures the amines are in their free-base form, which is more soluble in the organic layer and less likely to form emulsions.

    • Filtration: Pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can physically disrupt the emulsion.

    • Solvent Change: If using dichloromethane (DCM), which has a density close to water, switch to a less dense solvent like ethyl acetate or diethyl ether.

Q2: My extraction yield is low, and I suspect the product has high water solubility. What's happening?

A2: The protonated (salt) form of your compound can be soluble in water.

  • Causality: If the reaction was quenched with an acid (e.g., 5% HCl or saturated NH4Cl)[2], the primary amine and the morpholine nitrogen will be protonated, forming hydrochloride or ammonium salts. These salts can have significant solubility in the aqueous layer.

  • Protocol:

    • Before extraction, carefully basify the entire mixture to a pH of 8-10 using Na2CO3 or dilute NaOH.

    • Monitor the pH with litmus paper or a pH meter.

    • Extract with a suitable organic solvent (e.g., ethyl acetate) multiple times (e.g., 3 x 50 mL) to ensure complete recovery of the free-base product from the aqueous layer.

Troubleshooting Guide: Silica Gel Column Chromatography

Q1: My compound is streaking badly on the TLC plate and the column, resulting in poor separation. What is the cause and solution?

A1: This is a classic problem when purifying basic compounds on standard silica gel.

  • Causality: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly and irreversibly bind to the basic nitrogen atoms in your molecule, leading to significant tailing or even complete retention on the column.

  • Solutions:

    • Basic Modifier: Add a small amount of a basic modifier to your eluent system. The most common choice is triethylamine (Et3N) at a concentration of 0.5-1% (v/v). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.

    • Alternative Basic Modifier: In some cases, a solution of ammonia in methanol can be used as a component of the eluent system (e.g., a gradient of methanol in dichloromethane, where the methanol contains 1-2% NH3).

    • Use Neutralized Silica: You can purchase commercially prepared deactivated or "neutral" silica gel, or prepare it by treating standard silica gel with a triethylamine solution and then removing the solvent.

Experimental Protocol: Column Chromatography with Basic Modifier
  • Prepare the Slurry: In a beaker, mix silica gel with your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine.

  • Pack the Column: Pour the slurry into the column and allow it to pack under gravity or with light pressure.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed.

  • Elute: Run the column using a gradient of your chosen solvent system (e.g., increasing the percentage of ethyl acetate in hexane), ensuring that 1% triethylamine is present in all solvent mixtures.

  • Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.

Q2: I am struggling to separate my product from a non-polar impurity. What should I do?

A2: This requires optimizing the mobile phase to enhance the separation factor (α).

  • Strategy: The goal is to find a solvent system where the relative affinity of your product and the impurity for the stationary phase is most different.

  • Recommended Solvent Systems: Start with a low-polarity mobile phase and gradually increase the polarity.

Solvent System BasePolarity ModifierTypical Ratio Range (v/v)Notes
Hexanes or HeptaneEthyl Acetate95:5 to 70:30A standard starting point for compounds of moderate polarity[2].
Hexanes or HeptaneDiethyl Ether95:5 to 80:20Diethyl ether offers different selectivity than ethyl acetate and can sometimes improve separation.
Dichloromethane (DCM)Methanol99:1 to 95:5This is a more polar system, useful if the compound is not moving in less polar solvents[3].

Remember to add 0.5-1% triethylamine to all proposed systems.

Purification Troubleshooting Workflow

This diagram outlines a logical approach to tackling a purification challenge.

G cluster_start Initial Analysis cluster_decision Purity Assessment cluster_purification Purification Path cluster_outcome Final Steps start Crude Product analyze Analyze by TLC / 1H NMR start->analyze decision Is product >90% pure? analyze->decision recrystallize Attempt Recrystallization decision->recrystallize Yes column Perform Column Chromatography decision->column No final_product Pure Product recrystallize->final_product column->final_product Success troubleshoot_column Troubleshoot Column (See Guide) column->troubleshoot_column Failure troubleshoot_column->column

Caption: A decision tree for selecting and troubleshooting the purification method.

Troubleshooting Guide: Recrystallization

Q1: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?

A1: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the melting point of your (impure) compound.

  • Causality: The boiling point of your chosen solvent is too high, or the concentration of the product is too high. Impurities can also suppress the melting point, contributing to this issue.

  • Solutions:

    • Add More Solvent: Immediately add more hot solvent to fully dissolve the oil. Then, allow it to cool very slowly.

    • Lower the Temperature: Use a solvent with a lower boiling point.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. This creates a rough surface that can initiate crystal nucleation.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the cloud point). Gently warm until it is clear again, then allow to cool slowly.

Table of Potential Recrystallization Solvents
Solvent ClassExamplesNotes
AlcoholsEthanol, IsopropanolGood for moderately polar compounds. Often used in combination with water or hexanes.
EstersEthyl AcetateA versatile solvent for many organic compounds.
HydrocarbonsHexanes, Heptane, TolueneGood as "anti-solvents" or for recrystallizing less polar compounds.
EthersDiethyl Ether, MTBEHighly volatile, good for precipitating solids from other solvents.

Strategy: Test solubility in small vials. A good single recrystallization solvent is one in which the compound is sparingly soluble at room temperature but very soluble when hot.

References

  • Supplementary Information for a scientific article. This source provides examples of experimental procedures for synthesizing and purifying various tert-butyl esters, including work-up and column chromatography (hexanes/EtOAc) protocols. 2

  • Chemspace. Provides the chemical structure and basic identifiers for tert-butyl 2-(morpholin-4-yl)benzoate. 4

  • Google Patents (WO2020055976A1). This patent describes synthetic procedures that utilize flash chromatography with ethyl acetate in petroleum ether for purification, a relevant technique. 5

  • MDPI (Molbank). Details the purification of a related compound using chromatography on silica gel with an EtOAc/n-hexane eluent system. 6

  • MDPI (Molecules). Describes a work-up procedure involving quenching with water, extraction with diethyl ether, and purification by flash chromatography. 7

  • Benchchem Application Notes. Discusses the primary purification methods for related Boc-protected compounds, highlighting recrystallization and silica gel column chromatography as key techniques. 1

  • Google Patents (CN1093354A). Describes the synthesis of a related aminophenol compound, providing context on intermediates in similar chemical spaces. 8

  • Pakistan Journal of Chemistry. Describes synthetic methods involving morpholine derivatives and work-up in the presence of NaH, relevant to potential side reactions. 9

  • IUCrData. Provides information on the crystallization of a complex morpholino-benzoate derivative. 10

  • ChemBK. Describes a related compound as a white or off-white crystalline powder, suggesting the physical state of the target molecule. 11

  • International Journal of Pharmaceutical Sciences and Research. Discusses the importance of identifying and characterizing impurities in active pharmaceutical ingredients. 12

  • National Center for Biotechnology Information (PMC). Details a purification protocol using column chromatography with a dichloromethane-methanol eluent system. 3

Sources

Technical Support Center: Monitoring tert-butyl 2-amino-4-(morpholin-4-yl)benzoate Reactions by TLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for monitoring reactions involving tert-butyl 2-amino-4-(morpholin-4-yl)benzoate. As a key intermediate in pharmaceutical and materials science research, understanding its behavior during chemical transformations is critical. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose, offering a rapid, inexpensive, and effective method to track reaction progress, identify components, and assess purity.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and detailed troubleshooting protocols to address common challenges encountered when using TLC to monitor reactions with this specific, multifunctional compound.

Understanding the Molecule: Key Properties for TLC

The structure of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate presents several features that influence its chromatographic behavior:

  • Aromatic Amine: The primary amino group (-NH₂) is basic and can interact strongly with the acidic silica gel stationary phase, potentially causing streaking.[4]

  • Morpholine Moiety: This tertiary amine is also basic, contributing to the molecule's overall polarity and its affinity for silica gel.

  • Tert-butyl Ester: This bulky, non-polar group reduces the molecule's overall polarity compared to the corresponding carboxylic acid. This group is also acid-labile.[5]

  • Aromatic Ring: The benzene ring allows for easy visualization under UV light.[6][7]

These features necessitate careful selection of the TLC mobile phase and visualization techniques to achieve clear and reproducible results.

Troubleshooting Guide: Common TLC Problems and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why are my spots streaking or "tailing" up the plate instead of forming tight circles?

Answer: This is the most common issue when working with amines on silica gel TLC plates.[4]

  • Primary Cause: Strong Acid-Base Interactions. Silica gel is acidic (due to Si-OH groups), while your compound contains two basic amine functional groups. This strong interaction prevents the compound from moving cleanly with the solvent front, resulting in a streak.[4]

  • Secondary Cause: Sample Overloading. Applying too much sample to the plate can saturate the stationary phase, leading to broad, streaky spots.[4][8][9]

Solutions:

SolutionMechanism of Action
Add a Basic Modifier to the Mobile Phase A small amount (0.5-1%) of a base like triethylamine (TEA) or ammonium hydroxide neutralizes the acidic sites on the silica gel, preventing strong binding.[10][11]
Reduce Sample Concentration Prepare a more dilute solution of your reaction mixture (e.g., ~1%) for spotting. Apply the spot multiple times if necessary, allowing it to dry in between.[4][9]
Consider Alumina Plates Alumina (Al₂O₃) plates are slightly basic and can be a better choice for separating basic compounds like amines, often reducing the need for mobile phase modifiers.[11]
Question 2: My spots aren't moving from the baseline (Rf value is near zero). What's wrong?

Answer: This indicates that your mobile phase (eluent) is not polar enough to move the compound up the polar silica gel plate.[12] Your compound is quite polar, so it remains strongly adsorbed to the stationary phase.

Solutions:

  • Increase Mobile Phase Polarity: The most effective solution is to increase the proportion of the polar solvent in your mixture. For example:

    • If using Hexane/Ethyl Acetate, move from a 9:1 ratio to 7:3, 1:1, or even higher in ethyl acetate.

    • If using Dichloromethane (DCM), add a small percentage of a more polar solvent like Methanol (e.g., start with 1-5% MeOH in DCM).[1]

  • Systematic Approach: A good practice is to start with a moderately polar system (e.g., 7:3 Hexane:Ethyl Acetate) and adjust the ratio based on the result. The goal is to have the Rf value of your key compounds fall between 0.2 and 0.8 for the best separation.[12]

Question 3: All my spots ran to the top of the plate with the solvent front (Rf value is near one). How do I fix this?

Answer: This is the opposite problem: your mobile phase is too polar.[12] The eluent has such a high affinity for your compounds that it carries them up the plate without sufficient interaction with the stationary phase, resulting in poor or no separation.

Solutions:

  • Decrease Mobile Phase Polarity: Reduce the amount of the polar solvent in your mixture.

    • If using 1:1 Hexane/Ethyl Acetate, try a 3:1 or 4:1 ratio.

    • If using 95:5 DCM/Methanol, reduce the methanol content to 1-2% or switch to a less polar system like Hexane/Ethyl Acetate.

  • Choose a Different Solvent System: Sometimes, changing the solvents entirely can provide better separation even at similar polarities due to different specific solvent-solute interactions.[13]

Question 4: I've run the TLC, but I can't see any spots.

Answer: This can be frustrating but is usually solvable. The issue lies either with the concentration of your sample or the visualization method.[4][8]

Solutions:

  • UV Visualization (Non-Destructive): Your compound contains a benzene ring, making it inherently UV-active.[6][7]

    • Ensure you are using a TLC plate with a fluorescent indicator (usually labeled F₂₅₄).

    • View the dried plate under a short-wave (254 nm) UV lamp. UV-active compounds will appear as dark purple or black spots against a green fluorescent background.[7]

    • If spots are very faint, your sample is too dilute. Prepare a new plate with a more concentrated sample. A good tip is to check the plate under UV before developing it; you should see a dark spot at the origin if the concentration is sufficient.[9]

  • Chemical Staining (Destructive): If UV is not yielding clear results or you need a secondary confirmation, use a chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized, which includes the aromatic amine in your molecule.[6][14] It produces yellow-brown spots on a purple background.

    • Iodine Chamber: Exposing the plate to iodine vapor is a simple, semi-destructive method that visualizes most organic compounds as yellow-brown spots.[6][7]

Experimental Workflows & Protocols

Diagram: Standard TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_sample 1. Prepare Sample (Dilute reaction aliquot) prep_plate 2. Prepare Plate (Draw origin line) spot_plate 3. Spot Plate (SM, Co-spot, RM) prep_chamber 4. Prepare Chamber (Add eluent & saturate) develop_plate 5. Develop Plate prep_chamber->develop_plate Place plate in chamber dry_plate 6. Dry Plate visualize_uv 7. Visualize (UV Light) dry_plate->visualize_uv Ready for visualization visualize_stain 8. Visualize (Stain) visualize_uv->visualize_stain Optional analyze 9. Analyze R f Values visualize_uv->analyze visualize_stain->analyze

Caption: A standard workflow for monitoring a chemical reaction using TLC.

Protocol 1: TLC Plate Preparation and Development
  • Prepare the Eluent: In a TLC chamber, prepare the chosen mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 0.5% Triethylamine). Add a piece of filter paper to line the inside of the chamber, which helps saturate the chamber atmosphere with solvent vapor, ensuring a more uniform solvent front.[1] Cover with the lid and let it sit for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil (never a pen, as the ink will run[8]), gently draw a straight line about 1 cm from the bottom of a silica gel plate (F₂₅₄). This is your origin line.

  • Prepare the Samples:

    • Starting Material (SM): Dissolve a small amount of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate in a suitable solvent (e.g., Ethyl Acetate or DCM) to a concentration of ~1%.

    • Reaction Mixture (RM): Take a small aliquot from your reaction (e.g., a drop) and dilute it in the same solvent. A mini-workup of the aliquot in a vial can sometimes give a cleaner TLC.[10]

  • Spot the Plate: Using a microcapillary tube, spot small amounts of your samples onto the origin line. Keep the spots small (1-2 mm diameter).[1][9] A standard three-lane spotting pattern is recommended:

    • Lane 1 (Left): Starting Material (SM)

    • Lane 2 (Center): Co-spot (apply SM, let dry, then apply RM on the exact same spot)

    • Lane 3 (Right): Reaction Mixture (RM)

  • Develop the Plate: Carefully place the spotted TLC plate into the pre-saturated chamber. Ensure the solvent level is below the origin line.[4][8] Cover the chamber and allow the solvent to travel up the plate undisturbed until it is about 1 cm from the top.

  • Mark and Dry: Immediately remove the plate and, with a pencil, mark the solvent front. Allow the plate to air dry completely in a fume hood before visualization.

Diagram: Interpreting a 3-Lane TLC Plate

Caption: Example TLC showing partial conversion of a more polar starting material (red) to a less polar product (green).

Frequently Asked Questions (FAQs)

Q1: What is a good "universal" starting solvent system for reactions with this compound? A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. This provides a medium polarity that can be easily adjusted. If streaking occurs, add 0.5% triethylamine. For more polar products, a mixture of Dichloromethane with 1-5% Methanol is also a robust choice.[1]

Q2: How do I calculate the Rf (retention factor) value and why is it important? The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[1] It is a characteristic value for a specific compound in a specific solvent system. While it can be affected by experimental conditions, it is crucial for comparing plates and tracking the appearance of products and disappearance of reactants. An ideal Rf is between 0.2 and 0.8.[12]

Q3: How can I tell if my reaction is complete using TLC? A reaction is generally considered complete when a TLC of the reaction mixture (RM lane) shows the complete disappearance of the starting material spot. The co-spot lane is critical here to confirm that the spot in the RM lane is not the starting material.

Q4: My compound has a tert-butyl ester. Can acidic stains or solvent systems affect it? Yes. The tert-butyl (Boc) ester is known to be acid-labile.[5] While brief exposure during TLC development with a small amount of acetic acid is usually fine, prolonged exposure or using strongly acidic visualization stains (like phosphomolybdic acid prepared in sulfuric acid) could potentially hydrolyze the ester on the plate.[14] If you suspect this, running a 2D TLC can help check for compound stability on the silica plate.[10]

Q5: What is the best non-destructive way to visualize the TLC plate? The best and most common non-destructive method is using a UV lamp (254 nm) with a fluorescent TLC plate.[6][7] This allows you to see the spots without chemically altering your compounds, so you can proceed with a chemical stain on the same plate afterward if needed.

References

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). TLC Tips. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Kumar, V., et al. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ScienceMadness. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]

  • BGD Group. (2011). TLC Developing System. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Journal of the Indian Chemical Society. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • ChemBK. (2024, April 9). tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate. Retrieved from [Link]

Sources

Validation & Comparative

Expected chemical shifts in the 13C NMR of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Expected ¹³C NMR Chemical Shifts of tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate

This guide provides a comprehensive analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum for tert-butyl 2-amino-4-(morpholin-4-yl)benzoate. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical basis for predicted chemical shifts, offers a comparative analysis with computationally generated data, and provides a robust experimental protocol for acquiring a high-quality spectrum. Our approach synthesizes foundational NMR principles with practical, field-proven insights to ensure both technical accuracy and experimental reliability.

Foundational Analysis: Deconstructing the Molecular Environment

Understanding the ¹³C NMR spectrum begins with a thorough analysis of the molecule's electronic architecture. Tert-butyl 2-amino-4-(morpholin-4-yl)benzoate possesses 15 unique carbon environments, each influenced by a combination of hybridization, inductive effects, and resonance. For clarity, the carbons have been systematically labeled in the diagram below.

G cluster_tertbutyl tert-Butyl Group cluster_benzoate Benzoate Core cluster_morpholine Morpholine Ring C12 C12 C13 C13 C12->C13 C14 C14 C12->C14 C15 C15 C12->C15 C1 C1 C2 C2 C1->C2 C7 C7 C1->C7 C3 C3 C2->C3 N1 NH₂ C2->N1 C4 C4 C3->C4 C5 C5 C4->C5 N2 N C4->N2 C6 C6 C5->C6 C6->C1 O1 O C7->O1 O2 O C7->O2 O2->C12 C8 C8 C9 C9 C8->C9 O3 O C9->O3 C10 C10 C11 C11 C10->C11 C11->N2 N2->C8 O3->C10

Caption: Labeled structure of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate.

The benzene ring is highly substituted with two potent electron-donating groups (EDGs)—the amino (-NH₂) at C2 and the morpholino at C4—and one electron-withdrawing group (EWG), the tert-butyl ester at C1. This complex interplay of electronic effects is the primary determinant of the chemical shifts for the aromatic carbons.

Predicted ¹³C NMR Chemical Shifts: A Comparative Analysis

The following table summarizes the predicted chemical shifts for each carbon atom. These predictions are derived from established chemical shift ranges for analogous functional groups and a detailed analysis of substituent effects.[1] For a practical comparison, data from a machine learning-based NMR predictor is also included.[2][3]

Carbon AtomLabelChemical EnvironmentPredicted Range (δ, ppm)Computational Prediction (δ, ppm)Rationale & Comparative Insights
Carbonyl C7Ester C=O165 - 170167.8The ester carbonyl is expected in its typical downfield region.[1] The adjacent amino group may cause slight shielding compared to a simple alkyl benzoate.
Aromatic C4C-N (Morpholine)150 - 155152.1Strongly deshielded due to direct attachment to the morpholine nitrogen and being para to the EWG, but also shielded by the ortho amino group. This is a quaternary carbon.
Aromatic C2C-NH₂147 - 152149.5Deshielded by the directly attached amino group's inductive effect, but shielded by resonance from the para morpholino group. This is a quaternary carbon.
Aromatic C6C-H130 - 135132.5This carbon is ortho to the ester group, leading to deshielding.
Aromatic C5C-H112 - 118114.3Positioned ortho to the strong morpholino EDG and meta to the amino EDG, resulting in significant shielding.
Aromatic C1C-C=O110 - 115111.9This quaternary carbon is ipso to the ester group but is strongly shielded by the ortho amino and para morpholino EDGs.
Aromatic C3C-H105 - 110107.6Strongly shielded due to its position ortho to the amino EDG and meta to the morpholino EDG.
tert-Butyl C12Quaternary C80 - 8581.5Typical range for the quaternary carbon of a tert-butyl ester.[4]
Morpholine C9, C10O-CH₂66 - 7067.2Consistent with the chemical shift for carbons adjacent to oxygen in morpholine (~68 ppm).[5]
Morpholine C8, C11N-CH₂47 - 5248.9The direct attachment to the electron-donating benzene ring causes a slight downfield shift compared to unsubstituted morpholine (~47 ppm).[5][6]
tert-Butyl C13, C14, C15-CH₃27 - 3028.3The three methyl groups are chemically equivalent due to rapid bond rotation and fall within the standard range for a tert-butyl group.[7]

Causality of Aromatic Chemical Shifts: The Interplay of Substituents

The chemical shifts in the aromatic region (105-155 ppm) are governed by the additive effects of the substituents.[8] The amino and morpholino groups are strong activating groups that donate electron density into the ring via resonance, causing significant shielding (an upfield shift) at their ortho and para positions. Conversely, the ester group withdraws electron density.

Substituent_Effects cluster_ring Aromatic Ring Carbons cluster_effects Electronic Effects C1 C1 (ipso-EWG) ~112 ppm C6 C6 (ortho-EWG) ~133 ppm C2 C2 (ipso-EDG) ~150 ppm C3 C3 (ortho-NH₂) ~108 ppm C4 C4 (ipso-EDG) ~152 ppm C5 C5 (ortho-Morph.) ~114 ppm EDG EDG Effects (-NH₂, -Morpholino) Shielding (Upfield Shift) EDG->C1 -Resonance EDG->C3 -Resonance EDG->C5 -Resonance EWG EWG Effect (-COOtBu) Deshielding (Downfield Shift) EWG->C6 -Inductive

Caption: Influence of substituent electronic effects on aromatic carbon shifts.

  • Most Shielded Carbons (C3, C5, C1): C3 and C5 experience strong shielding as they are ortho to the powerful -NH₂ and morpholino EDGs, respectively. C1, despite being attached to the EWG, is strongly shielded by the cumulative effect of the ortho -NH₂ and para morpholino groups.

  • Most Deshielded Carbons (C2, C4, C6): The ipso-carbons C2 and C4, directly attached to the electronegative nitrogen atoms of the EDGs, are significantly deshielded. C6 is deshielded primarily by the inductive effect of the adjacent ester group.

Experimental Protocol for Spectrum Acquisition

This section provides a self-validating protocol for acquiring a high-quality ¹³C NMR spectrum of the title compound.

Protocol_Workflow start Start prep 1. Sample Preparation ~20-50 mg in 0.7 mL CDCl₃ Add TMS as internal standard. start->prep instrument 2. Instrument Setup Spectrometer: ≥400 MHz Temperature: 298 K prep->instrument params 3. Acquisition Parameters Pulse Program: zgpg30 (decoupled) Scans (NS): 1024-4096 Relaxation Delay (D1): 2.0 s Spectral Width (SW): 220 ppm instrument->params acquire 4. Data Acquisition Lock on CDCl₃ signal Shim for homogeneity Run experiment. params->acquire process 5. Data Processing Fourier Transform (FT) Phase Correction Baseline Correction acquire->process calibrate 6. Calibration & Analysis Reference TMS to 0.00 ppm (or CDCl₃ to 77.16 ppm) Assign peaks. process->calibrate end End calibrate->end

Caption: Workflow for ¹³C NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 20-50 mg of high-purity tert-butyl 2-amino-4-(morpholin-4-yl)benzoate.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

    • For precise referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). Modern spectrometers can reliably reference the residual solvent peak (CDCl₃ at δ 77.16 ppm).[4]

  • Instrument Setup and Calibration:

    • Use a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

    • Insert the sample and lock onto the deuterium signal of the CDCl₃.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

    • Set the experiment temperature to 298 K (25 °C).

  • Data Acquisition:

    • Select a standard proton-decoupled pulse program (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Set to approximately 220 ppm (from -10 to 210 ppm) to ensure all signals, including the carbonyl, are captured.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C and the presence of several quaternary carbons, a sufficient number of scans (1024 to 4096) is required to achieve a good signal-to-noise ratio.[9]

    • Relaxation Delay (D1): A delay of 2.0 seconds is recommended to allow for adequate relaxation of all carbons, especially the quaternary ones.

  • Data Processing and Analysis:

    • Apply an exponential multiplication function (line broadening of ~1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

    • Integrate signals and assign peaks based on the predicted chemical shifts and expected signal intensities (quaternary carbons will be significantly weaker than protonated carbons).

References

  • Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841. [Link]

  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). ¹³C magnetic resonance spectra of a series of methyl and phenyl substituted morpholines, their hydrochlorides, and methiodides. Canadian Journal of Chemistry, 54(2), 126-133. [Link]

  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]

  • Mestrelab Research. (2026). Mnova NMRPredict. [Link]

  • Patiny, L., & Banfi, D. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28, 271-280. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. CH 335 Organic Chemistry Course Materials. [Link]

  • Ashenhurst, J. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

Sources

Comprehensive Mass Spectrometry Comparison Guide: Analysis of tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate (Chemical Formula: C₁₅H₂₂N₂O₃, Exact Mass: 278.1630 Da) is a highly functionalized intermediate frequently utilized in the synthesis of targeted therapeutics, including ALK and Aurora kinase inhibitors[1]. From an analytical perspective, this molecule presents a fascinating duality: it possesses highly ionizable basic centers (the primary aniline and tertiary morpholine nitrogen) alongside a structurally labile tert-butyl ester group.

During drug development, selecting the appropriate mass spectrometry (MS) platform is critical. This guide objectively compares the performance of Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry for the analysis of this compound. We will explore the mechanistic fragmentation of the molecule and provide self-validating, step-by-step experimental protocols to ensure rigorous analytical integrity.

Mechanistic Mass Spectrometry Analysis

Understanding the gas-phase behavior of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate is a prerequisite for method development. Under positive Electrospray Ionization (ESI+), the morpholine nitrogen (pKa ~8.3) readily accepts a proton, yielding an abundant precursor ion [M+H]⁺ at m/z 279.1703.

Upon subjecting the precursor to Collision-Induced Dissociation (CID), the molecule undergoes predictable, mechanistically driven fragmentation:

  • Ester Cleavage (High Lability): The tert-butyl ester is highly susceptible to charge-remote 1,5-H rearrangements. Even at low collision energies, it readily eliminates isobutylene (-56 Da) to form a stable carboxylic acid fragment at m/z 223.11, or eliminates tert-butanol (-74 Da) to yield m/z 205.10[2][3].

  • Morpholine Ring Cleavage: At higher collision energies, the morpholine ring undergoes characteristic fragmentation, typically resulting in the loss of the morpholine radical/neutral (-87 Da)[4][5].

MS_Fragmentation M [M+H]+ m/z 279.17 Precursor Ion F1 m/z 223.11 Loss of Isobutylene M->F1 -56 Da (CID) F2 m/z 205.10 Loss of tert-Butanol M->F2 -74 Da (CID) F3 m/z 192.10 Morpholine Cleavage M->F3 -87 Da (CID) F4 m/z 136.04 Dual Cleavage F1->F4 -87 Da (CID)

Fragmentation pathway of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate under CID.

Platform Comparison: QqQ vs. Q-TOF

The choice between QqQ and Q-TOF depends entirely on the phase of drug development. QqQ instruments operate at unit resolution (~0.7 Da FWHM) but offer unmatched sensitivity and dynamic range for targeted quantification (e.g., Pharmacokinetics/Toxicokinetics)[6]. Conversely, Q-TOF instruments provide High-Resolution Accurate Mass (HRAM), allowing for the untargeted detection of ester hydrolysis products and N-dealkylated metabolites without prior method programming[7][8].

Quantitative Performance Comparison
Analytical ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application PK/TK Absolute QuantificationMetabolite ID & Impurity Profiling
Acquisition Mode Multiple Reaction Monitoring (MRM)Data-Dependent Acquisition (DDA)
Sensitivity (LOQ) 0.1 - 1.0 ng/mL5.0 - 10.0 ng/mL
Linear Dynamic Range 4 - 5 orders of magnitude3 - 4 orders of magnitude
Mass Accuracy Nominal mass (~0.1 Da)Sub-ppm (< 2 ppm)
Resolution (FWHM) ~0.7 Da (Unit resolution)30,000 - 60,000

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols integrate causality-driven steps and system suitability checks.

Step 1: Sample Preparation (Plasma Matrix)

Causality: Biological matrices cause severe ion suppression. Protein precipitation is required to release the drug from plasma proteins, while maintaining temperatures near 0°C prevents the premature hydrolysis of the labile tert-butyl ester.

  • Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of an isotopically labeled Internal Standard (IS) (e.g., tert-butyl 2-amino-4-(morpholin-4-yl-d8)benzoate). Note: The IS validates extraction recovery and corrects for matrix effects.

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a high-recovery autosampler vial.

Step 2: UHPLC Separation

Causality: Formic acid (pH ~2.7) is strictly required in the mobile phase. It ensures the morpholine group remains fully protonated for maximum ESI+ efficiency and suppresses secondary interactions with residual column silanols, preventing peak tailing.

  • Column: C18, 1.7 µm particle size, 2.1 x 50 mm (maintains high theoretical plates).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3A: QqQ Targeted Acquisition (MRM Mode)

Causality: Because the tert-butyl ester is highly labile, the collision energy (CE) must be kept relatively low for the primary quantifier transition to prevent over-fragmentation into non-specific low-mass ions.

  • Set ESI source to Positive Mode (Capillary Voltage: 3.5 kV, Desolvation Temp: 350°C).

  • Quantifier Transition: m/z 279.2 → 223.1 (CE: 15 eV). Tracks the loss of isobutylene.

  • Qualifier Transition: m/z 279.2 → 192.1 (CE: 25 eV). Tracks morpholine cleavage.

Step 3B: Q-TOF Untargeted Acquisition (DDA Mode)

Causality: DDA triggers MS/MS fragmentation only when a precursor exceeds a specific intensity threshold. This allows for the unbiased discovery of downstream metabolites (e.g., ester hydrolysis to the free carboxylic acid)[7].

  • Set MS1 Full Scan range to m/z 100–1000 at a resolution of >30,000.

  • Set DDA criteria to select the top 5 most intense ions per cycle.

  • Apply a ramped Collision Energy (15–40 eV) to ensure comprehensive fragmentation of both the labile ester and the stable aromatic core.

Workflow_Matrix Prep Sample Preparation (Cold Protein Precipitation) LC UHPLC Separation (C18, Acidic Mobile Phase) Prep->LC Validated via IS Split MS Platform Selection LC->Split QqQ Triple Quadrupole (QqQ) Targeted MRM Mode Split->QqQ High Sensitivity Need QTOF Q-TOF High-Res DDA Mode Split->QTOF High Resolution Need DataQqQ Absolute Quantification (PK/TK Studies) QqQ->DataQqQ Low LOD/LOQ DataQTOF Metabolite ID & Impurity Profiling QTOF->DataQTOF Sub-ppm Accuracy

LC-MS/MS workflow decision matrix comparing QqQ and Q-TOF platforms.

Conclusion

For the routine bioanalysis of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate, the Triple Quadrupole (QqQ) remains the unparalleled gold standard, offering the sensitivity required for sub-ng/mL PK profiling. However, the inherent metabolic lability of the tert-butyl ester and the morpholine ring makes the Q-TOF platform indispensable during early-stage drug development. The HRAM capabilities of the Q-TOF provide the necessary structural elucidation power to track ester hydrolysis and N-dealkylation events, ensuring comprehensive characterization of the molecule's metabolic fate.

References

  • Title: Patent Application Publication Pub. No.
  • Source: nih.
  • Source: bioanalysis-zone.
  • Source: researchgate.
  • Title: A SSIMS and TPD Study of tert-Butylacetylacetate Adsorption on Si(100)
  • Source: preprints.
  • Source: mdpi.
  • Source: uni-saarland.

Sources

Analytical Superiority in Morpholine Derivative Characterization: A Comparative Guide to ATR-FTIR vs. Transmission FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the structural validation of Active Pharmaceutical Ingredients (APIs). The morpholine moiety—a six-membered heterocyclic ring containing both amine and ether functional groups—is a privileged scaffold in drug development, featured prominently in therapeutics like gefitinib and linezolid to modulate pharmacokinetic properties.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for characterizing these compounds. However, the choice of sample introduction modality dictates the quality, reproducibility, and quantitative reliability of the resulting data. This guide provides an objective, mechanistic comparison between the two dominant FT-IR modalities—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission—equipping researchers with self-validating protocols for rigorous pharmaceutical analysis.

Part 1: Mechanistic Spectral Signatures of the Morpholine Ring

To accurately characterize morpholine derivatives, one must first understand the causality behind its vibrational modes. The morpholine ring's ether linkage (C-O-C) and secondary/tertiary amine (C-N-C) generate distinct, highly diagnostic absorption bands in the mid-IR region.

The most prominent diagnostic feature is the C-O-C asymmetric stretching vibration , which typically appears as a strong band around 1099–1115 cm⁻¹[1],. The exact frequency is highly sensitive to the molecule's electronic environment. For instance, coordination with metal ions or conjugation with aromatic systems can shift this band due to changes in bond order and ring strain[1]. Similarly, the C-N stretching vibration occurs in the 1236–1456 cm⁻¹ range, depending on the substituents attached to the nitrogen atom.

Quantitative Summary of Morpholine IR Bands
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Causality / Environmental Sensitivity
N-H Stretching~3313Sharp in neat liquids; broadens and shifts to lower frequencies upon hydrogen bonding or metal coordination[1].
C-H (Aliphatic) Asym. Stretching2850 – 3065Arises from the methylene (-CH₂-) groups in the chair conformation of the morpholine ring.
C-N Stretching1236 – 1456Highly dependent on the steric and electronic nature of the substituents attached to the nitrogen atom.
C-O-C (Ether) Asym. Stretching1099 – 1115The strongest diagnostic band; shifts indicate changes in the electronic environment or intermolecular bridging[1],.

Part 2: Comparative Modalities: ATR-FTIR vs. KBr Transmission

When analyzing solid morpholine-containing APIs, the choice between ATR and KBr transmission profoundly impacts spectral quality and quantitative accuracy.

KBr Pellet Transmission (The Classical Gold Standard)
  • Mechanism & Causality: Alkali halides like KBr become plastic under high pressure, forming an IR-transparent matrix[2]. By diluting the morpholine derivative (0.1–1.0%) in KBr, the effective pathlength is increased while minimizing intermolecular interactions (like dimerization) that can artificially broaden peaks[2].

  • Analytical Superiority: This method produces a true transmission spectrum that strictly adheres to the Beer-Lambert law. It is the superior choice for quantitative trace analysis and direct comparison against historical spectral libraries[3].

  • Limitations: KBr is highly hygroscopic. Absorbed ambient moisture introduces a broad O-H stretching band at ~3400 cm⁻¹, which can mask the critical N-H stretch of the morpholine ring[4].

Attenuated Total Reflectance (ATR-FTIR)
  • Mechanism & Causality: ATR relies on total internal reflection. An IR beam is directed into a high-refractive-index crystal (e.g., Diamond or ZnSe). An evanescent wave extends slightly (0.5–5 µm) into the sample pressed intimately against the crystal[2].

  • Analytical Superiority: ATR offers unparalleled speed with zero sample dilution[5]. It is non-destructive and entirely eliminates the moisture artifacts associated with KBr preparation[6].

  • Limitations: The penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). Consequently, the morpholine C-O-C band at 1110 cm⁻¹ will appear artificially stronger relative to the C-H bands at 2950 cm⁻¹ unless an ATR correction algorithm is applied[2].

FTIR_Workflow Sample Morpholine API Sample (Solid/Powder) Decision Primary Analytical Goal? Sample->Decision ATR_Path High-Throughput & Surface Analysis Decision->ATR_Path Speed & Non-destructive KBr_Path Trace Analysis & Library Matching Decision->KBr_Path High Sensitivity ATR_Prep Place on Diamond Crystal Apply ~75 psi Pressure ATR_Path->ATR_Prep KBr_Prep Mix 0.1-1.0% sample in KBr Press at 8 tons under vacuum KBr_Path->KBr_Prep Measure Collect IR Spectrum (4000 - 400 cm⁻¹) ATR_Prep->Measure KBr_Prep->Measure Validate Validate Morpholine Bands: C-O-C (~1110 cm⁻¹) C-N (~1236 cm⁻¹) Measure->Validate

Fig 1: Decision matrix and workflow for FT-IR analysis of morpholine APIs.

Part 3: Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry requires protocols that validate themselves in real-time. Below are the field-proven methodologies for both techniques.

Protocol A: KBr Pellet Preparation & Transmission Analysis
  • Background Validation: Collect a background spectrum of the empty sample compartment. Ensure the energy profile matches the detector's specification to rule out atmospheric CO₂ or H₂O interference.

  • Sample Preparation: Weigh ~1 mg of the morpholine derivative and ~200 mg of strictly anhydrous, FT-IR grade KBr (pre-dried at 110°C for 3 hours to eliminate water interference)[2].

  • Trituration: Grind the mixture in an agate mortar for 1-2 minutes. Causality: Particle sizes must be reduced to <2 µm (smaller than the IR wavelength) to prevent Mie scattering, which causes an artificially sloping baseline[2].

  • Pressing: Transfer to a 13 mm die and apply 8 tons of pressure under a vacuum of several mm Hg for 3 minutes[2]. Causality: The vacuum removes trapped air, preventing opaque, fragile pellets that scatter light[2].

  • Measurement & Self-Validation: Scan from 4000 to 400 cm⁻¹. Validation Step: Check the baseline at 3800 cm⁻¹. If the baseline transmittance is <80% or sloping, scattering is occurring—discard the pellet and re-grind. Check the 3400 cm⁻¹ region; a massive peak indicates wet KBr, which invalidates N-H stretch analysis.

Protocol B: Diamond ATR-FTIR Analysis
  • Crystal Validation: Clean the diamond crystal with isopropanol. Collect a background spectrum. Validation Step: The background must show the characteristic phonon absorption bands of diamond (around 2000–2300 cm⁻¹) but remain completely flat elsewhere.

  • Sample Application: Place ~2-5 mg of the neat morpholine powder directly onto the center of the crystal[6].

  • Compression: Lower the pressure anvil until the clutch clicks, applying approximately 75 psi[6]. Causality: Intimate optical contact between the sample and the crystal is mandatory for the evanescent wave to penetrate the sample[2]. Poor contact results in low signal-to-noise ratios.

  • Measurement & Correction: Collect the spectrum. Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, allowing direct comparison to classical transmission libraries[2].

Conclusion

Both techniques are indispensable in the modern analytical laboratory. ATR-FTIR is the method of choice for rapid, high-throughput structural verification of morpholine derivatives due to its workflow efficiency and lack of moisture interference. However, when identifying trace impurities or requiring rigorous quantitative adherence to the Beer-Lambert law without algorithmic manipulation, the KBr pellet method remains analytically superior.

References

  • European Journal of Chemistry - Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. [Link]

  • Researching - Highly concentrated phenanthrenequinone-doped poly(MMA-co-ACMO) for volume holography. [Link]

  • Kintek Press - What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy.[Link]

  • Shimadzu - Measurement Methods for Powder Samples. [Link]

  • AZoM - Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. [Link]

Sources

Comparison of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate with similar structures.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate vs. Structural Analogs in Kinase Inhibitor Synthesis

Introduction & Mechanistic Rationale In the development of targeted therapeutics, particularly small-molecule protein kinase inhibitors (e.g., ALK, Aurora kinases, and EGFR), the selection of the right molecular building block dictates both the synthetic efficiency and the pharmacokinetic profile of the final drug candidate[1]. tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate (CAS: 1108745-90-9) is a highly privileged intermediate. The ortho-amino ester motif is a classic precursor for constructing fused bicyclic heterocycles, such as benzimidazoles and quinazolines [2]. Simultaneously, the morpholine appendage acts as a critical solubilizing group that interacts with the solvent-exposed regions of the kinase ATP-binding pocket.

This guide objectively compares tert-butyl 2-amino-4-(morpholin-4-yl)benzoate with its closest structural analogs, providing researchers with the causality behind structural choices and self-validating experimental protocols.

Structural and Mechanistic Comparisons

1. Ester Group Selection: tert-Butyl vs. Methyl The choice of the ester protecting group fundamentally alters the synthetic strategy.

  • tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate: The tert-butyl ester is sterically hindered and highly stable to nucleophilic attack and basic conditions. It is cleanly cleaved via acidolysis (e.g., Trifluoroacetic acid). This is strictly required when the downstream intermediate contains base-sensitive functional groups, such as epoxides, sensitive amides, or easily epimerizable stereocenters.

  • Methyl 2-amino-4-(morpholin-4-yl)benzoate (CAS: 404010-84-0): The methyl ester is smaller and less sterically encumbered, making it cheaper but requiring basic saponification (e.g., LiOH or NaOH) for deprotection. If the target molecule is stable to strong aqueous base, the methyl ester is a viable, cost-effective alternative.

2. Heterocycle Selection: Morpholine vs. Piperidine vs. Piperazine The 4-position substituent heavily dictates the physicochemical properties (logP, pKa, and aqueous solubility) of the final active pharmaceutical ingredient (API).

  • Morpholine Variant: Contains an oxygen atom that acts as a hydrogen-bond acceptor, lowering the overall lipophilicity (cLogP) of the molecule. This prevents the drug from becoming excessively greasy, thereby improving oral bioavailability and reducing off-target promiscuity.

  • tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate (CAS: 2138093-67-9): Replacing the morpholine oxygen with a methylene group creates a piperidine ring. This increases lipophilicity, which can enhance cell membrane permeability but often at the cost of aqueous solubility and increased metabolic liability (e.g., CYP450 oxidation).

  • tert-Butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate (CAS: 1034975-35-3): The piperazine variant introduces a basic tertiary nitrogen. This significantly alters the pKa, allowing the final drug to form stable, highly soluble salts (e.g., mesylate or hydrochloride salts), though it may increase the risk of hERG channel inhibition.

Quantitative Data Summary

Building BlockCAS NumberEster CleavageHeterocycle PropertyImpact on Final API
tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate 1108745-90-9Acidic (TFA, RT)Neutral, H-bond acceptorBalanced logP, high aqueous solubility
Methyl 2-amino-4-(morpholin-4-yl)benzoate 404010-84-0Basic (LiOH, 50°C)Neutral, H-bond acceptorBalanced logP, high aqueous solubility
tert-Butyl 2-amino-4-(piperidin-1-yl)benzoate 2138093-67-9Acidic (TFA, RT)Neutral, highly lipophilicHigh cell permeability, lower solubility
tert-Butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate 1034975-35-3Acidic (TFA, RT)Basic (pKa ~8.0)Salt-forming capability, potential hERG risk

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality of each step is explained, and in-process analytical controls are provided to verify success before proceeding.

Protocol A: Acid-Mediated Deprotection of tert-Butyl 2-amino-4-(morpholin-4-yl)benzoate Causality: Trifluoroacetic acid (TFA) protonates the ester carbonyl, facilitating the elimination of isobutylene gas and yielding the free carboxylic acid. This method avoids the use of aqueous bases, protecting sensitive amides elsewhere in the molecule.

  • Reaction Setup: Dissolve tert-butyl 2-amino-4-(morpholin-4-yl)benzoate (1.0 mmol, 278.3 mg) in anhydrous Dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add Trifluoroacetic acid (TFA, 2.0 mL) dropwise at 0 °C. The cooling prevents uncontrolled exothermic degradation.

  • Propagation: Remove the ice bath and stir the mixture at room temperature (20-25 °C) for 4 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and inject into the LC-MS. The reaction is complete when the starting material peak (m/z [M+H]⁺ = 279) completely disappears, and the product peak corresponding to 2-amino-4-(morpholin-4-yl)benzoic acid (m/z [M+H]⁺ = 223) is the sole major peak [1].

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Triturate the resulting residue with diethyl ether to precipitate the product as a TFA salt.

Protocol B: Base-Mediated Deprotection of Methyl 2-amino-4-(morpholin-4-yl)benzoate Causality: Lithium hydroxide provides the hydroxide nucleophile required to attack the methyl ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol.

  • Reaction Setup: Dissolve Methyl 2-amino-4-(morpholin-4-yl)benzoate (1.0 mmol, 236.3 mg) in a mixture of Tetrahydrofuran (THF) and Water (3:1 v/v, 8.0 mL).

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 3.0 mmol, 126 mg).

  • Propagation: Heat the mixture to 50 °C and stir for 6 hours.

  • Self-Validation (LC-MS): Monitor via LC-MS. The starting material (m/z [M+H]⁺ = 237) must be fully consumed, replaced by the product peak (m/z [M+H]⁺ = 223).

  • Workup: Cool to room temperature, remove THF under reduced pressure, and carefully acidify the aqueous layer with 1M HCl to pH 4-5 to precipitate the free carboxylic acid. Filter and dry.

Workflow Visualization

Workflow Start Select Ortho-Amino Benzoate Building Block TButyl tert-Butyl Ester (Acid-Cleavable) Start->TButyl Base-Sensitive Intermediates Methyl Methyl Ester (Base-Cleavable) Start->Methyl Acid-Sensitive Intermediates Morpholine Morpholine Variant (Lower logP, High Solubility) TButyl->Morpholine Optimize for Aqueous Solubility Piperidine Piperidine Variant (Higher logP, High Permeability) TButyl->Piperidine Optimize for Cell Permeability Basic Deprotection: LiOH in THF/H2O (50°C) Methyl->Basic Acidic Deprotection: TFA in DCM (RT) Morpholine->Acidic Piperidine->Acidic Target Kinase Inhibitor Core (e.g., Benzimidazole) Acidic->Target Self-Validation: LC-MS [M+H]+ 223 Basic->Target Self-Validation: LC-MS [M+H]+ 223

Decision workflow for selecting and deprotecting ortho-amino benzoate building blocks.

References

  • Lombardi Borgia, A., et al. (2012). Substituted indazole derivatives active as kinase inhibitors. U.S. Patent No. 8,299,057. Washington, DC: U.S. Patent and Trademark Office. URL:

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. URL: [Link]

A Comparative Guide to Synthetic Alternatives for Tert-butyl 2-amino-4-(morpholin-4-yl)benzoate: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Scaffolds such as tert-butyl 2-amino-4-(morpholin-4-yl)benzoate serve as critical starting points for the development of a wide array of therapeutic agents. The inherent structural and electronic properties of this molecule, namely the substituted aminobenzoate core, offer a versatile platform for generating libraries of compounds with diverse biological activities. However, the pursuit of optimized pharmacokinetic and pharmacodynamic profiles often necessitates the exploration of synthetic alternatives. This guide provides an in-depth comparison of viable synthetic alternatives to tert-butyl 2-amino-4-(morpholin-4-yl)benzoate, supported by experimental insights and comparative data to inform rational drug design.

The Rationale for Seeking Alternatives

The core structure of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate, while synthetically accessible, presents certain characteristics that may be suboptimal for a given biological target. The tert-butyl ester, for instance, can influence solubility and is susceptible to in vivo hydrolysis, which may be undesirable for certain therapeutic applications.[1] Similarly, the morpholine moiety, while often conferring favorable properties, may not be the optimal choice for target engagement or metabolic stability in all cases. Therefore, the exploration of bioisosteric replacements and other structural modifications is a key strategy for lead optimization.[2]

Core Compound: Synthesis of Tert-butyl 2-amino-4-(morpholin-4-yl)benzoate

A common synthetic route to the parent compound involves the reaction of a suitably protected 2-amino-4-halobenzoic acid derivative with morpholine, followed by esterification. A representative synthetic workflow is outlined below.

A 2-amino-4-fluorobenzoic acid B Protection of amine A->B e.g., Boc anhydride C Esterification (tert-butanol) B->C DCC, DMAP D Nucleophilic aromatic substitution (Morpholine) C->D K2CO3, DMF E Deprotection D->E TFA F tert-butyl 2-amino-4-(morpholin-4-yl)benzoate E->F

Caption: General synthetic workflow for tert-butyl 2-amino-4-(morpholin-4-yl)benzoate.

Synthetic Alternatives & Comparative Analysis

This section details three distinct classes of synthetic alternatives, each with its own strategic rationale and synthetic considerations.

Alternative 1: Bioisosteric Replacement of the Morpholine Moiety

The morpholine ring is often employed in medicinal chemistry to enhance aqueous solubility and introduce a polar vector. However, other heterocyclic systems can serve as effective bioisosteres, potentially offering improved metabolic stability or different hydrogen bonding patterns. A prime example is the use of a piperazine derivative.

Featured Alternative: Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

This analog replaces the oxygen of the morpholine ring with a nitrogen atom, which can be further functionalized. The methyl group on the piperazine can modulate basicity and lipophilicity.

Experimental Protocol: Synthesis of Tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate

A common method for preparing this alternative involves the reaction of 2-amino-4-nitrobenzoic acid tert-butyl ester and 4-methyl-1-piperazine.[3]

  • Dissolve 2-amino-4-nitrobenzoic acid tert-butyl ester in a suitable ether solvent.

  • Slowly add 4-methyl-1-piperazine to the solution.

  • Heat the reaction mixture under reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction and isolate the product by crystallization.

A 2-amino-4-nitrobenzoic acid tert-butyl ester C Reaction in ether A->C B 4-methyl-1-piperazine B->C D Crystallization C->D Cooling E tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate D->E

Caption: Synthetic workflow for a piperazine-based alternative.

Performance Comparison:

CompoundKey FeaturesPotential Advantages
tert-butyl 2-amino-4-(morpholin-4-yl)benzoateMorpholine moietyGood aqueous solubility
tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)benzoate4-methylpiperazine moietyTunable basicity, additional point for diversification
Alternative 2: Modification of the Benzoate Core

The aminobenzoate scaffold is a privileged structure in medicinal chemistry.[4][5][6] However, replacing the benzene ring with other aromatic or heteroaromatic systems can significantly impact the molecule's three-dimensional shape, electronic properties, and potential for new interactions with a biological target. A benzothiazole core, for instance, introduces a sulfur atom and alters the ring's electronics.[7]

Featured Alternative: Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate

This alternative maintains the morpholine and amino functionalities while replacing the benzene ring with a benzothiazole. The ester has also been changed to a methyl ester for comparison.

Experimental Protocol: Synthesis of Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate

This synthesis involves the cyclization of an aminothiophenol derivative. A modified literature procedure is as follows:[8]

  • Dissolve potassium thiocyanate (KSCN) in glacial acetic acid.

  • Add bromine to the solution and stir.

  • Add a solution of methyl 4-amino-3-morpholinobenzoate in glacial acetic acid to the resulting mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Neutralize the resulting suspension with aqueous NaOH.

  • Collect the precipitate and wash with water.

A Methyl 4-amino-3-morpholinobenzoate C Reaction at RT A->C B KSCN, Br2 in Acetic Acid B->C D Neutralization (NaOH) C->D E Precipitation & Filtration D->E F Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate E->F

Caption: Synthesis of a benzothiazole-based alternative.

Performance Comparison:

CompoundKey FeaturesPotential Advantages
tert-butyl 2-amino-4-(morpholin-4-yl)benzoatePhenyl ringWell-established chemistry
Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylateBenzothiazole coreAltered electronics, potential for novel interactions
Alternative 3: Bioisosteric Replacement of the Tert-butyl Ester

The tert-butyl group is a common motif in drug design, but its lipophilicity and potential for metabolic instability can be drawbacks.[1][9] Bioisosteres of the tert-butyl group, such as certain bicyclic systems, can mimic its steric bulk while offering improved physicochemical properties.[2]

Featured Alternative: 4-(Aminomethyl)benzoic acid derivatives

Instead of an ester, the carboxylate can be replaced with other functional groups, such as an aminomethyl group, which can be further derivatized.

Experimental Protocol: Synthesis of Tert-butyl 4-(aminomethyl)benzoate

This compound can serve as a versatile intermediate. A common synthesis involves the reduction of a cyano group.[10]

  • Dissolve tert-butyl 4-cyanobenzoate in methanol.

  • Add palladium on activated charcoal as a catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter off the catalyst and concentrate the filtrate to obtain the product.

A tert-butyl 4-cyanobenzoate C Hydrogenation A->C B H2, Pd/C in Methanol B->C D Filtration & Concentration C->D E tert-butyl 4-(aminomethyl)benzoate D->E

Caption: Synthesis of an aminomethyl-based intermediate.

Performance Comparison:

CompoundKey FeaturesPotential Advantages
tert-butyl 2-amino-4-(morpholin-4-yl)benzoatetert-butyl esterSteric bulk
tert-butyl 4-(aminomethyl)benzoateAminomethyl groupReduced lipophilicity, improved metabolic stability, point for further derivatization

Conclusion

The exploration of synthetic alternatives to established scaffolds like tert-butyl 2-amino-4-(morpholin-4-yl)benzoate is a cornerstone of successful drug discovery programs. By employing strategies such as bioisosteric replacement of the morpholine moiety, modification of the aromatic core, and substitution of the tert-butyl ester, researchers can fine-tune the properties of lead compounds to achieve desired therapeutic profiles. The synthetic routes and comparative data presented in this guide offer a starting point for the rational design and synthesis of novel and improved molecular entities.

References

  • Benchchem. A Comparative Guide to Alternative Synthetic Routes for Benzodiazepine Scaffolds.
  • Al-Omaim, W. S., et al. (2022).
  • TCI AMERICA. Bioisosteres.
  • Chemspace. Bioisosteric Replacements.
  • MDPI. The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes.
  • ResearchGate. (2022).
  • Enamine. Bioisosteres of tert-butyl group.
  • Advion, Inc. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
  • University of Michigan. Bioisosteres of Common Functional Groups.
  • ChemBK. (2024). tert-butyl 2-amino-4-(4-methylpiperazin-1-yl)
  • PubMed. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities.
  • PubChem. 4-[(2R)-4-[(tert-butoxy)carbonyl]morpholin-2-yl]benzoic acid.
  • Royal Society of Chemistry. (2022).
  • ChemicalBook. tert-butyl 4-(aMinoMethyl)
  • MDPI. (2025). New 4-(Morpholin-4-Yl)
  • GtoPdb. METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)
  • Google Patents. (2022). Synthesis of backbone modified morpholino oligonucleotides and chimeras using phosphoramidite chemistry.
  • Bio-Synthesis. (2016). Functionalizing Morpholino Oligos for Antisense Drug Research and Development.
  • MDPI. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry.
  • ResearchGate. (2025). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry.
  • International Union of Crystallography. (2023). Methyl 2-amino-4-(morpholin-4-yl)
  • Chem Publishers. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl)
  • Chemsrc. (2025). Tert-butyl 4-{[(pyridin-4-yl)

Sources

Comparative Guide: tert-Butyl vs. Methyl Esters of 2-Amino-4-(morpholin-4-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small-molecule therapeutics—particularly kinase inhibitors targeting DNA-dependent protein kinases (DNA-PK) and oncogenic pathways[1]—2-amino-4-(morpholin-4-yl)benzoic acid serves as a critical structural building block. During complex multi-step syntheses, the carboxylic acid moiety must be temporarily masked. The selection of the protecting ester—specifically between a methyl ester and a tert-butyl ester —is not merely a matter of preference; it is a strategic decision that dictates the thermodynamic stability, steric shielding, and orthogonal deprotection pathways available to the synthetic chemist.

This guide provides a rigorous, objective comparison of these two ester variants, detailing their physicochemical profiles, mechanistic behaviors, and field-proven experimental workflows.

Quantitative & Structural Profiling

To establish a baseline for comparison, the fundamental chemical properties and stability profiles of both ester variants are summarized below.

Property / ParameterMethyl 2-amino-4-morpholinobenzoatetert-Butyl 2-amino-4-morpholinobenzoate
CAS Number 404010-84-0[2]1108745-90-9[3]
Molecular Weight 236.27 g/mol 278.35 g/mol
Chemical Formula C₁₂H₁₆N₂O₃C₁₅H₂₂N₂O₃
Primary Cleavage Trigger Saponification (Aqueous Base)Acidolysis (Strong Acid)
Steric Hindrance (Proxy) Low (Minimal shielding of carbonyl)Extremely High (Blocks nucleophilic attack)
Stability to Strong Bases Poor (Susceptible to transesterification)Excellent (Stable to LDA, NaH, Grignards)
Stability to Strong Acids ExcellentPoor (Cleaves to isobutene gas)

Mechanistic Causality: Strategic Selection Criteria

As an application scientist, choosing the correct ester requires understanding the downstream synthetic trajectory of your intermediate.

The Methyl Ester Advantage: Atom Economy & Base-Mediated Cleavage

Methyl esters are atom-economical and generally easier to synthesize via standard Fischer esterification. Cleavage proceeds via a standard B_AC2 mechanism (base-catalyzed, acyl-oxygen cleavage).

  • The Electronic Caveat: The 2-amino-4-(morpholin-4-yl)benzoic acid scaffold is highly electron-rich. The strong electron-donating effects of both the ortho-amino and para-morpholino groups severely reduce the electrophilicity of the carbonyl carbon. Consequently, saponification of this specific methyl ester is sluggish compared to unsubstituted benzoates, often requiring an excess of hydroxide and mild heating.

  • Vulnerability: The lack of steric bulk leaves the carbonyl carbon susceptible to unintended nucleophilic attack (e.g., by Grignard reagents or during aggressive amide coupling steps elsewhere on the molecule).

The tert-Butyl Ester Advantage: Steric Shielding & Orthogonal Logic

The tert-butyl group provides immense steric hindrance, effectively blocking the Bürgi-Dunitz trajectory of incoming nucleophiles. This makes the ester highly stable to strong bases and nucleophiles.

  • Mechanistic Cleavage: Deprotection occurs via an A_AL1 mechanism (acid-catalyzed, alkyl-oxygen cleavage). Protonation of the carbonyl oxygen is followed by the expulsion of a highly stable tert-butyl cation, which rapidly eliminates to form isobutene gas. Because this mechanism relies on the stability of the departing cation rather than nucleophilic attack at the carbonyl, it bypasses the electronic deactivation caused by the electron-rich aromatic ring.

  • Orthogonality: This ester is ideal when the target molecule contains base-sensitive moieties (e.g., epoxides, primary alkyl halides) that would degrade under saponification conditions.

OrthogonalCleavage Me Methyl Ester (Base-Sensitive) Base LiOH / H2O (Saponification) Me->Base Rapid Acid TFA / DCM (Acidolysis) Me->Acid Orthogonal tBu tert-Butyl Ester (Acid-Sensitive) tBu->Base Orthogonal tBu->Acid Rapid Prod1 Free Carboxylic Acid Base->Prod1 NoRxn2 No Reaction (Stable) Base->NoRxn2 Prod2 Free Carboxylic Acid Acid->Prod2 NoRxn1 No Reaction (Stable) Acid->NoRxn1

Orthogonal deprotection logic for methyl and tert-butyl esters.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the reaction is driven to completion without over-degradation.

Protocol A: Base-Mediated Cleavage of the Methyl Ester

Use this protocol when the substrate lacks base-sensitive functional groups.

  • Dissolution: Dissolve 1.0 mmol of Methyl 2-amino-4-morpholinobenzoate in 6 mL of a THF/MeOH/H₂O mixture (3:2:1 v/v/v). The mixed solvent system ensures both the lipophilic ester and the water-soluble base remain in a homogeneous phase.

  • Saponification: Add 3.0 mmol (3.0 equivalents) of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir the reaction mixture at 40 °C. Causality Note: Heating is required due to the electron-rich nature of the aromatic ring deactivating the carbonyl.

  • Validation Checkpoint: After 4 hours, analyze a 10 µL reaction aliquot via LC-MS. The mass spectrum must exhibit the complete disappearance of the methyl ester (

    
    ) and the exclusive appearance of the free acid peak (
    
    
    
    ).
  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 5 mL of water, cool to 0 °C, and carefully acidify to pH 3-4 using 1M HCl. The 2-amino-4-(morpholin-4-yl)benzoic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Acid-Mediated Cleavage of the tert-Butyl Ester

Use this protocol when orthogonal deprotection is required or base-sensitive groups are present.

  • Dissolution: Dissolve 1.0 mmol of tert-Butyl 2-amino-4-morpholinobenzoate in 4 mL of anhydrous Dichloromethane (DCM).

  • Acidolysis: Cool the solution to 0 °C and slowly add 1 mL of Trifluoroacetic Acid (TFA) to create a 20% v/v TFA/DCM solution. Remove the ice bath and allow the mixture to stir at room temperature.

  • Validation Checkpoint: After 2 hours, withdraw a 5 µL aliquot, quench in 100 µL of saturated NaHCO₃, and extract with EtOAc. TLC analysis (Hexane:EtOAc 1:1) should show complete consumption of the highly non-polar starting material (

    
    ) and a baseline spot corresponding to the polar carboxylic acid.
    
  • Workup: Concentrate the reaction mixture under reduced pressure. Crucial Step: Co-evaporate the residue three times with 5 mL of Toluene. Toluene forms an azeotrope with TFA, ensuring the complete removal of residual acid without requiring an aqueous basic workup, which could lead to zwitterion formation and product loss.

DeprotectionWorkflow Start Ester Substrate Split Select Pathway Start->Split MeRoute LiOH (3 eq) THF/MeOH/H2O Split->MeRoute Methyl tBuRoute 20% TFA in DCM Split->tBuRoute tert-Butyl Stir1 Stir 4h (40°C) Monitor via LC-MS MeRoute->Stir1 Stir2 Stir 2h (RT) Monitor via TLC tBuRoute->Stir2 Workup1 Acidify to pH 3 Precipitate & Filter Stir1->Workup1 Workup2 Concentrate Azeotrope w/ Toluene Stir2->Workup2 End Purified 2-amino-4- (morpholin-4-yl)benzoic acid Workup1->End Workup2->End

Step-by-step experimental workflows for ester cleavage.

References

  • US Patent 8,242,115 B2 - Inhibitors of DNA-dependent protein kinase (DNA-PK). Google Patents.
  • Sigma-Aldrich - Methyl 2-amino-4-morpholinobenzoate | 404010-84-0.
  • BLD Pharm - tert-Butyl 2-amino-4-morpholinobenzoate | 1108745-90-9.

Sources

Comparative Biological Activity of Aminobenzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Para-aminobenzoic acid (PABA) and its substituted derivatives (e.g., alkyl aminobenzoates, thiosemicarbazones, and benzimidazoles) are highly versatile pharmacophores. Due to their structural plasticity—specifically the ability to undergo functionalization at both the amino and carboxyl termini—these compounds serve as critical building blocks in the synthesis of novel antimicrobial and antineoplastic agents[1].

As drug resistance to standard chemotherapeutics accelerates, researchers are increasingly turning to structurally modified aminobenzoates. This guide provides a comparative analysis of the bioactivity of various aminobenzoate derivatives, detailing their mechanistic pathways, comparative efficacy, and the rigorous, self-validating experimental protocols required for their evaluation[2].

Mechanistic Pathways of Aminobenzoate Derivatives

The biological activity of aminobenzoate derivatives shifts dramatically based on the nature of their functional groups.

Antimicrobial Action: Unmodified PABA is a natural substrate for dihydropteroate synthase (DHPS) in the bacterial folate synthesis pathway. Synthetic analogs, such as sulfonamide-mimetics or benzimidazole-PABA derivatives, act as competitive inhibitors of DHPS. By mimicking the substrate, they starve the pathogen of tetrahydrofolic acid, which is essential for DNA synthesis and replication[1].

Anticancer Action: Advanced derivatives, particularly chloro anilinoquinoline-substituted aminobenzoates, demonstrate potent cytotoxicity. Rather than targeting folate synthesis, these bulky, electron-rich derivatives act as kinase inhibitors (e.g., VEGFR-2 inhibitors) or DNA intercalators, inducing apoptosis in malignant cell lines like MCF-7 and A549[1].

FolatePathway PABA p-Aminobenzoic Acid (Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds Active Site DHF Dihydrofolic Acid (Intermediate) DHPS->DHF Catalysis THF Tetrahydrofolic Acid (DNA Synthesis) DHF->THF DHFR Enzyme Analog Aminobenzoate Derivatives Analog->DHPS Competitive Inhibition

Figure 1: Mechanism of action showing competitive inhibition of DHPS by aminobenzoate derivatives.

Comparative Efficacy Data

To objectively evaluate the therapeutic potential of these derivatives, we must compare their half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) against established reference standards.

The addition of saturated heterocycles or N, S-donor ligands (like thiosemicarbazones) significantly enhances membrane permeability and metal complexation, driving superior biological activity[1]. The table below synthesizes recent experimental data comparing the efficacy of distinct aminobenzoate modifications[1],[3].

Derivative ClassTarget Organism / Cell LineBioactivity MetricReference Standard
Thiosemicarbazone-PABA (4d) E. coli, S. aureusIC50 ~ 1.0 µMAmpicillin
Thiosemicarbazone-PABA (4f) C. albicans (Fungal)IC50 = 1.29 µMKetoconazole
Thiosemicarbazone-PABA (4h) Cancer Cell LinesIC50 = 0.07 µMDoxorubicin
Benzimidazole-PABA L. monocytogenesMIC = 15.62 µg/mLAmpicillin
Chloro anilinoquinoline-PABA MCF-7 (Breast Cancer)IC50 = 3.42 µMDoxorubicin
Chloro anilinoquinoline-PABA A549 (Lung Cancer)IC50 = 5.97 µMErlotinib

Data Interpretation: Thiosemicarbazone derivatives exhibit broad-spectrum efficacy due to their ability to chelate intracellular metal ions, disrupting metalloenzyme function[3]. Conversely, chloro anilinoquinoline derivatives show high specificity for mammalian cancer cell lines, outperforming standard chemotherapeutics like Erlotinib in specific assays[1].

Standardized Experimental Workflows

As an application scientist, ensuring data integrity requires that every assay functions as a self-validating system . The following protocols integrate intrinsic controls to rule out false positives caused by compound precipitation, solvent toxicity, or contamination.

Workflow Synth 1. Chemical Derivatization (Refluxing PABA + Reagents) Purif 2. Compound Purification (Crystallization & Characterization) Synth->Purif Isolate Target Compound Assay 3. Biological Assays (MIC & MTT Viability) Purif->Assay Ensure >95% Purity Analysis 4. Data Quantification (IC50 / MIC Determination) Assay->Analysis Absorbance / Fluorescence Data

Figure 2: Standardized experimental workflow for the biological evaluation of synthesized analogs.

Protocol A: Synthesis of Thiosemicarbazone-Aminobenzoate Derivatives

Causality: Direct functionalization of PABA requires sequential protection and activation. Refluxing PABA in the presence of sulfuric acid yields the reactive ester. Subsequent refluxing with hydrazine yields the hydrazide intermediate, which is necessary to form the final N, S-donor ligand structure[1].

  • Esterification: Reflux PABA with ethanol and catalytic sulfuric acid for 4 hours.

  • Hydrazide Formation: React the resulting aminobenzoate ester with hydrazine hydrate under reflux to yield the hydrazide derivative.

  • Thiosemicarbazone Coupling: Reflux the hydrazide intermediate with an appropriate isothiocyanate in alcoholic KOH.

  • Purification: Induce precipitation using cold acetic acid. Purify the crude product via recrystallization from hot ethanol to ensure >95% purity prior to biological testing[4].

Protocol B: Resazurin-Assisted Broth Microdilution Assay (Antimicrobial MIC)

Causality: Aminobenzoate derivatives with bulky hydrophobic substitutions often have poor aqueous solubility. In standard broth microdilution, these compounds can precipitate out of solution, creating turbidity that a spectrophotometer misinterprets as bacterial growth. Resazurin (a metabolic indicator) is reduced by viable cells from blue to pink, decoupling the viability readout from optical density.

  • Preparation: Dispense 100 µL of Mueller-Hinton broth into a 96-well plate.

  • Serial Dilution: Add the synthesized derivative (dissolved in DMSO) and perform two-fold serial dilutions.

  • Inoculation: Add 10 µL of bacterial suspension (adjusted to 0.5 MacFarland standard) to each well.

  • Self-Validating Controls:

    • Positive Control: Standard antibiotic (e.g., Ampicillin) to validate organism susceptibility.

    • Vehicle Control: 1% DMSO to prove the solvent is not inhibiting bacterial growth.

    • Sterility Control: Broth only, to validate aseptic technique.

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of Resazurin dye (0.015%) and incubate for 2 hours. The MIC is the lowest concentration well that remains blue (no metabolic reduction).

Protocol C: MTT Cell Viability Assay (Cytotoxicity)

Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes, providing a direct reflection of mitochondrial metabolic rate and cell viability.

  • Seeding: Seed MCF-7 or A549 cells at

    
     cells/well in a 96-well plate and incubate for 24 hours to allow adherence.
    
  • Treatment: Treat cells with varying concentrations of the aminobenzoate derivative (0.1 µM to 100 µM) for 48 hours.

  • Self-Validating Controls:

    • Blank Control: Media + MTT (no cells) to prove the test compound itself isn't chemically reducing the MTT dye (a common artifact with antioxidant derivatives).

    • 100% Viability Control: Cells + Media + DMSO (<0.5% v/v).

  • Readout: Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and read absorbance at 570 nm to calculate the IC50.

References

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: National Center for Biotechnology Information (NCBI / PMC) URL:[Link]

  • Synthesis, Antimicrobial and Anticancer Activity of New Thiosemicarbazone Derivatives Source: ResearchGate URL:[Link]

  • Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives Source: Taylor & Francis Online URL:[Link]

Sources

Comparative analysis of derivatization reagents for primary amine functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

Primary amine functionalization is a cornerstone of modern bioconjugation, proteomics, and analytical chemistry. Whether the goal is to crosslink a monoclonal antibody to a payload, or to derivatize trace amino acids for high-performance liquid chromatography (HPLC) detection, selecting the correct reagent dictates the success of the assay.

This guide objectively compares the mechanistic performance, stability, and application suitability of the most prominent primary amine derivatization reagents: N-Hydroxysuccinimide (NHS) Esters , Isothiocyanates (ITC) , and the fluorogenic probes o-Phthalaldehyde (OPA) and Fluorescamine .

Mechanistic Principles & The Causality of pH

The fundamental challenge in primary amine derivatization is balancing nucleophilicity with reagent stability . The primary amine (


-amine of lysine or N-terminal 

-amine) must be in its unprotonated state to act as a nucleophile. Because the pKa of a lysine side chain is approximately 10.5, highly alkaline environments increase the concentration of the reactive unprotonated amine.

However, this thermodynamic advantage is offset by a kinetic penalty: hydroxide ions (


) in alkaline buffers act as competing nucleophiles, leading to rapid reagent hydrolysis.
The NHS-Ester Hydrolysis Paradigm

NHS esters react with primary amines via nucleophilic acyl substitution to form highly stable amide bonds. The causality of buffer selection here is strict: at pH 7.0 and 4 °C, the hydrolysis half-life of an NHS ester is 4 to 5 hours (1[1]). If the pH is raised to 8.6 to increase amine nucleophilicity, the half-life plummets to just 10 minutes (2[2]). Therefore, physiological to slightly alkaline conditions (pH 7.2–8.0) represent the optimal kinetic sweet spot for NHS bioconjugation.

NHSEsterPathway NHS_Reagent NHS-Ester Reagent (Active) Amide Stable Amide Conjugate (Success) NHS_Reagent->Amide + Amine (pH 7-8) Carboxylate Carboxylate Byproduct (Inactive) NHS_Reagent->Carboxylate + H2O (pH > 8) Amine Primary Amine (R-NH2) (Target Protein/Peptide) Amine->Amide Water H2O (Hydrolysis) (Competing Nucleophile) Water->Carboxylate NHS_Leaving NHS Leaving Group (Absorbs at 260-280 nm) Amide->NHS_Leaving Carboxylate->NHS_Leaving

Competing pathways of NHS ester amidation and hydrolysis, including leaving group release.

Comparative Analysis of Reagent Classes

A. NHS and Sulfo-NHS Esters

NHS esters are the gold standard for creating stable amide bonds. Standard NHS esters are hydrophobic and must be dissolved in anhydrous DMSO or DMF before addition to aqueous mixtures to prevent premature hydrolysis. Conversely, Sulfo-NHS esters incorporate a charged sulfonate group, rendering the reagent water-soluble and preventing it from permeating cell membranes, which is ideal for cell-surface labeling (2[2]). Caveat: In the presence of nearby histidine residues, NHS esters can cross-react with tyrosine, serine, or threonine hydroxyls via an acyl imidazole intermediate (3[3]).

B. Isothiocyanates (ITC)

Isothiocyanates (e.g., FITC) react with primary amines to form a thiourea linkage. Unlike NHS esters, ITCs are significantly more stable in aqueous environments and do not suffer from rapid hydrolysis. This allows them to be used at higher pH ranges (9.0–9.5), maximizing the unprotonated state of the amine for highly efficient labeling.

C. Fluorogenic Probes: OPA vs. Fluorescamine

For analytical detection, reagents must convert non-fluorescent amines into highly fluorescent adducts.

  • o-Phthalaldehyde (OPA): OPA itself is non-fluorescent. It requires the presence of a primary amine and an alkylthiol (such as 2-mercaptoethanol) to undergo cyclization, forming a highly fluorescent isoindole derivative (4[4]).

  • Fluorescamine: This reagent reacts with primary amines in milliseconds to form a fluorescent pyrrolinone derivative. Crucially, excess fluorescamine hydrolyzes almost instantly into non-fluorescent byproducts, eliminating background noise without requiring a separation step (5[5]).

AmineDerivatization Start Primary Amine Target Goal What is the Downstream Application? Start->Goal Bioconj Bioconjugation / Crosslinking Goal->Bioconj Detection Fluorescence / HPLC Detection Goal->Detection pH7 Physiological pH (7-8) Fast Reaction Bioconj->pH7 pH9 Alkaline pH (8.5-9.5) Stable Reagent Bioconj->pH9 OPA OPA + Thiol (Isoindole Formation) Detection->OPA High Sensitivity Fluorescamine Fluorescamine (Fast, No Thiol) Detection->Fluorescamine Rapid/No Byproducts NHS NHS / Sulfo-NHS Esters (Amide Bond) pH7->NHS ITC Isothiocyanates (ITC) (Thiourea Bond) pH9->ITC

Decision logic for selecting primary amine derivatization reagents based on application and pH.

Quantitative Performance Comparison

Reagent ClassTarget GroupOptimal pH RangeAqueous Half-LifeBond / Adduct FormedPrimary Application
NHS Ester Primary Amine7.2 – 8.54–5 hours (pH 7.0)AmideBioconjugation / Crosslinking
Isothiocyanate Primary Amine9.0 – 9.5Stable (Days)ThioureaFluorescent Labeling (e.g., FITC)
OPA + Thiol Primary Amine9.0 – 10.0N/A (Reacts instantly)Isoindole (Fluorescent)HPLC Pre-/Post-column Detection
Fluorescamine Primary Amine8.0 – 9.0MillisecondsPyrrolinone (Fluorescent)High-throughput Peptide Assays

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating direct readouts to confirm reaction success and mitigate false positives.

Protocol A: NHS-Ester Protein Bioconjugation

This protocol utilizes the intrinsic UV absorbance of the NHS leaving group to validate the reaction.

  • Buffer Exchange: Dialyze or desalt the target protein into an amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).

    • Causality: Buffers containing primary amines (like Tris or glycine) will competitively consume the NHS ester, quenching the reaction (1[1]).

  • Reagent Preparation: Dissolve the NHS-ester crosslinker in anhydrous, high-quality DMSO immediately before use.

    • Causality: Moisture in the solvent will rapidly hydrolyze the ester into an inactive carboxylate.

  • Reaction: Add a 10- to 20-fold molar excess of the NHS-ester to the protein solution. Incubate for 2 hours at 4 °C or 30 minutes at room temperature.

  • Validation Checkpoint (Self-Validation): Measure the absorbance of the reaction mixture at 260–280 nm. The released N-hydroxysuccinimide byproduct strongly absorbs in this range, providing a direct, real-time stoichiometric readout of ester cleavage (both amidation and hydrolysis) (1[1]).

  • Quenching & Purification: Add 50 mM Tris (pH 7.5) for 15 minutes to quench unreacted NHS esters, followed by size-exclusion chromatography to isolate the conjugate.

Protocol B: OPA Pre-Column Derivatization for HPLC-FLD

This protocol leverages strict kinetic timing to ensure reproducible fluorescence yields.

  • Reagent Preparation: Dissolve 10 mg of OPA in 1 mL of HPLC-grade methanol. Add 9 mL of 0.1 M sodium borate buffer (pH 9.5) and 10 µL of 2-mercaptoethanol.

    • Causality: The basic pH maximizes unprotonated amines, while the thiol is strictly required to close the fluorescent isoindole ring (4[4]).

  • Automated Derivatization: Program the HPLC autosampler to mix 10 µL of the sample with 10 µL of the OPA reagent. Allow exactly 2.0 minutes of reaction time at room temperature.

    • Causality: Isoindole derivatives are unstable and degrade over time. Strict automated timing ensures that degradation does not introduce quantitative variance.

  • Validation Checkpoint (Self-Validation): Inject immediately into the column. The formation of the isoindole derivative is confirmed by an immediate spike in fluorescence (Excitation 340 nm / Emission 455 nm). A stable fluorescence signal over consecutive timed injections of a standard validates the precision of the automated mixing apparatus (5[5]).

References

  • Source: PMC (nih.gov)
  • Amine-Reactive Crosslinker Chemistry Source: Thermo Fisher Scientific URL
  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC Source: SDI Article URL
  • A Comparison of Fluorescamine and Naphthalene-2,3-dicarboxaldehyde Fluorogenic Reagents for Microplate-Based Detection of Amino Acids Source: ResearchGate URL
  • Source: PMC (nih.gov)

Sources

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling Tert-butyl 2-amino-4-(morpholin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for the safe handling of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate. In the absence of specific toxicological data for this compound, our protocol is built upon a rigorous, evidence-based assessment of its constituent structural motifs: a primary aromatic amine, a morpholine ring, and a tert-butyl ester. This approach ensures a conservative and robust safety margin, prioritizing the well-being of all laboratory personnel.

The core principle of this guide is to treat tert-butyl 2-amino-4-(morpholin-4-yl)benzoate as a substance of unknown toxicity with the potential for significant health effects. Primary aromatic amines (PAAs) as a class are known for their potential carcinogenicity, mutagenicity, and ability to be readily absorbed through the skin.[1][2] Morpholine and its derivatives can cause severe skin burns, eye damage, and are often flammable.[3][4][5] Therefore, our recommendations are designed to mitigate these risks through a multi-layered personal protective equipment (PPE) strategy.

Hazard Assessment and PPE Selection Rationale

All handling of tert-butyl 2-amino-4-(morpholin-4-yl)benzoate must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6] The selection of PPE is critical and must address all potential routes of exposure: dermal, ocular, and respiratory.

I. Essential Personal Protective Equipment (PPE) Ensemble

The following table outlines the minimum required PPE for handling tert-butyl 2-amino-4-(morpholin-4-yl)benzoate. This ensemble is designed to provide comprehensive protection during all phases of handling, from weighing and transfer to reaction setup and waste disposal.

PPE ComponentSpecificationRationale for Use with Tert-butyl 2-amino-4-(morpholin-4-yl)benzoate
Hand Protection Double-gloving: Inner nitrile glove, outer butyl rubber or Viton™ gloves.The aromatic amine and morpholine moieties necessitate high chemical resistance. Double-gloving provides a failsafe; the outer glove (butyl rubber) offers superior protection against morpholine-like structures, while the inner nitrile glove protects in case of a breach of the outer layer.[4][7][8]
Eye and Face Protection Tightly-fitting chemical splash goggles and a full-face shield.Protects against splashes of the compound or solvents, which could cause severe eye damage due to the morpholine component.[3][5][9] A face shield provides an additional layer of protection for the entire face.
Body Protection Disposable, polyethylene-coated polypropylene gown or lab coat.This material provides a barrier against chemical splashes and prevents the contamination of personal clothing.[8] Cloth lab coats are not recommended as they can absorb chemicals, leading to prolonged skin contact.
Respiratory Protection Air-purifying respirator (APR) with organic vapor cartridges, as needed.While primary engineering controls (fume hood) are paramount, a respirator should be available for spill cleanup or if there's a risk of aerosol generation.[4][6]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects.[9]

II. Procedural Workflow for PPE Use

The following diagram and step-by-step protocol detail the mandatory sequence for donning, doffing, and disposing of PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_handling Chemical Handling cluster_doffing Doffing Sequence (At Exit) Don1 1. Footwear & Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Gloves (over cuff) Don3->Don4 Handling Work in Fume Hood Don4->Handling Enter Work Area Doff1 1. Outer Gloves Handling->Doff1 Exit Work Area Doff2 2. Gown Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Handwash Wash Hands Thoroughly Doff4->Handwash Final Step

Caption: PPE Donning and Doffing Workflow.

Step-by-Step Protocol for PPE Management

A. Donning Procedure (Putting On PPE)

  • Preparation: Before entering the designated work area, ensure all necessary PPE is available and inspected for any defects.

  • Gown and Footwear: Don chemical-resistant footwear and a disposable, polyethylene-coated gown. Ensure the gown is fully fastened.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Eye and Face Protection: Put on tightly fitting safety goggles, followed by a full-face shield.

  • Outer Gloves: Don the second pair of gloves (butyl rubber or Viton™), ensuring the cuffs are pulled up over the sleeves of the gown.[8][10]

B. Doffing Procedure (Taking Off PPE)

This sequence is designed to remove the most contaminated items first and to avoid touching the outside of contaminated PPE with bare skin.

  • Outer Gloves: While still in the designated work area, remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.[10]

  • Gown: Untie or unfasten the gown. Peel it away from your body, touching only the inside surface. Roll it into a ball with the contaminated side inward and dispose of it in the designated hazardous waste container.

  • Exit Work Area: You may now exit the immediate work area.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps or sides. Place them in a designated area for decontamination.

  • Inner Gloves: Remove the inner gloves using the same inside-out technique as the outer gloves. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[10]

III. Spill and Emergency Procedures

In the event of a spill, a higher level of respiratory protection may be necessary.

  • Evacuate: Alert others in the area and evacuate if the spill is large or if you are unsure of the hazard.

  • Assess: From a safe distance, assess the extent of the spill.

  • Protect: Before cleanup, don the full PPE ensemble, including an air-purifying respirator with organic vapor cartridges.

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[9]

  • Clean: Carefully collect the absorbent material using non-sparking tools and place it into a labeled hazardous waste container.[9] Decontaminate the area with a suitable solvent, followed by a soap and water wash.

IV. Waste Disposal Plan

All materials contaminated with tert-butyl 2-amino-4-(morpholin-4-yl)benzoate are to be considered hazardous waste.

  • Solid Waste: Contaminated PPE (gloves, gowns), absorbent materials, and empty containers must be placed in a clearly labeled, sealed hazardous waste container.[11][12]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour amine-containing waste down the drain.[11]

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[11][13]

By adhering to these stringent protocols, researchers can confidently and safely handle tert-butyl 2-amino-4-(morpholin-4-yl)benzoate, ensuring both personal safety and the integrity of their research environment.

References

  • NORTH Metal and Chemical Company. (n.d.). Morpholine Safety Data Sheet. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • International Programme on Chemical Safety. (1995). Morpholine (HSG 92, 1995). INCHEM. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2009). NIOSH: Use proper PPE with chemo agents. Clinician.com. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • The Dow Chemical Company. (2018, August 15). SAFETY DATA SHEET BIOBAN™ P-1487 Antimicrobial Agent. Retrieved from [Link]

  • Environmental Health & Safety. (2019, March 11). NIOSH Table 1, 2 & 3. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1999, April 12). NIOSH/Chemical Protective Clothing Page/INDEX A. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Methyl 4-aminobenzoate, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SAFETY DATA SHEET - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Alfa Aesar. (2011, August 25). Material Safety Data Sheet - 4-Aminobenzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-amino-4-(morpholin-4-yl)benzoate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2-amino-4-(morpholin-4-yl)benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.